Ethyl 3-ethyladamantane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-ethyladamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCMWMDJGVVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227107-25-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
An In-depth Technical Guide to Ethyl 3-ethyladamantane-1-carboxylate: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has carved a significant niche in medicinal chemistry, transitioning from a chemical curiosity to a privileged scaffold in modern drug design.[1][2] First isolated from petroleum in 1933, its unique structure offers a combination of metabolic stability, precise spatial orientation of substituents, and the ability to interact favorably with hydrophobic pockets in biological targets.[3][4] These properties have been successfully leveraged in a range of clinically approved drugs, from the early antiviral agent amantadine to the more recent Alzheimer's medication memantine and antidiabetic drugs like vildagliptin.[5][6] The incorporation of the adamantane cage can significantly enhance a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
This guide focuses on a specific, less-explored derivative, Ethyl 3-ethyladamantane-1-carboxylate . While not as extensively documented as its parent compounds, its structure suggests intriguing possibilities for fine-tuning the physicochemical and pharmacological properties of the adamantane core. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of this molecule, synthesizing established principles of adamantane chemistry with predictive insights to guide future research and development. We will delve into its chemical architecture, propose a robust synthetic pathway, predict its key physical and spectral properties, and explore its potential applications in the ongoing quest for novel therapeutics.
Chemical Structure and Physicochemical Properties
Ethyl 3-ethyladamantane-1-carboxylate is characterized by the tricyclo[3.3.1.1^3,7^]decane (adamantane) cage, functionalized at the 1-position with an ethyl carboxylate group and at the 3-position with an ethyl group. The rigid adamantane skeleton dictates a precise three-dimensional arrangement of these functional groups.
The ethyl group at the 3-position, another bridgehead carbon, adds to the lipophilicity of the molecule. The ethyl ester at the 1-position provides a site for potential hydrolytic activity in vivo, which could be exploited in prodrug strategies, and also influences the molecule's polarity and solubility.
Table 1: Predicted Physicochemical Properties of Ethyl 3-ethyladamantane-1-carboxylate
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₅H₂₄O₂ | Based on the addition of an ethyl group (C₂H₅) to Ethyl 1-adamantanecarboxylate (C₁₃H₂₀O₂). |
| Molecular Weight | 236.35 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Ethyl 1-adamantanecarboxylate is a colorless liquid. The addition of an ethyl group is unlikely to significantly alter its physical state. |
| Boiling Point | > 260 °C at 760 mmHg | The boiling point of Ethyl 1-adamantanecarboxylate is approximately 261.8 °C at 760 mmHg. The increased molecular weight due to the ethyl group would be expected to slightly increase the boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane) | Adamantane derivatives are characteristically lipophilic. The ester and additional ethyl group will further limit aqueous solubility while ensuring good solubility in common organic solvents.[5] |
| LogP (predicted) | ~4.0 - 4.5 | The LogP of Ethyl 1-adamantanecarboxylate is around 3.1. The addition of an ethyl group would increase the lipophilicity, and therefore the LogP value. |
Synthesis of Ethyl 3-ethyladamantane-1-carboxylate
The synthesis of Ethyl 3-ethyladamantane-1-carboxylate can be logically approached in a two-step sequence starting from adamantane-1-carboxylic acid. The first step involves the introduction of the ethyl group at the 3-position, followed by the esterification of the carboxylic acid.
Workflow for the Synthesis of Ethyl 3-ethyladamantane-1-carboxylate
Caption: Proposed two-step synthesis of Ethyl 3-ethyladamantane-1-carboxylate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Ethyladamantane-1-carboxylic Acid
This procedure is adapted from known methods for the alkylation of adamantane derivatives.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add adamantane-1-carboxylic acid (1 equivalent).
-
Solvent and Catalyst: Add a suitable anhydrous solvent, such as carbon disulfide or a halogenated solvent. Cool the flask in an ice bath. Carefully add a Lewis acid catalyst, such as aluminum bromide (AlBr₃, 1.1 equivalents), in portions.
-
Addition of Alkylating Agent: Slowly add ethyl bromide (EtBr, 1.2 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 3-ethyladamantane-1-carboxylate (Fischer Esterification)
This is a classic Fischer esterification, a well-established method for converting carboxylic acids to esters.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethyladamantane-1-carboxylic acid (1 equivalent) in a large excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of ethanol helps to drive it towards the product.[10]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralization and Extraction: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation to yield the final product.
Predicted Spectral Properties
The following spectral data are predicted based on the known spectra of Ethyl 1-adamantanecarboxylate and the expected influence of a 3-ethyl substituent.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Ester Protons: A quartet at approximately 4.1 ppm (O-CH₂ -CH₃) and a triplet at around 1.2 ppm (O-CH₂-CH₃ ).
-
Adamantane Protons: A complex series of multiplets in the range of 1.5-2.2 ppm. The presence of the 3-ethyl group will introduce further complexity and subtle shifts compared to the spectrum of Ethyl 1-adamantanecarboxylate.
-
3-Ethyl Group Protons: A quartet at approximately 1.4 ppm (-CH₂ -CH₃) and a triplet at around 0.8 ppm (-CH₂-CH₃ ). The exact shifts will be influenced by the rigid adamantane cage.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl: A peak in the region of 175-180 ppm.
-
Ester Methylene Carbon: A peak around 60 ppm (O-CH₂ -CH₃).
-
Ester Methyl Carbon: A peak around 14 ppm (O-CH₂-CH₃ ).
-
Adamantane Carbons: A set of peaks in the range of 28-50 ppm. The bridgehead carbons (C-1 and C-3) will be deshielded compared to the methylene carbons. The C-1 bearing the ester will be significantly deshielded. The C-3 bearing the ethyl group will also be deshielded.
-
3-Ethyl Group Carbons: A methylene carbon peak around 30-35 ppm and a methyl carbon peak around 10-15 ppm.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 191.
-
Loss of the ethyl ester group (-COOC₂H₅) to give the 3-ethyladamantyl cation at m/z = 163.
-
Fragmentation of the adamantane cage, leading to a series of characteristic smaller fragments.
-
Infrared (IR) Spectroscopy:
-
C-H stretching (alkane): Strong absorptions in the 2850-2960 cm⁻¹ region.
-
C=O stretching (ester): A strong, sharp absorption band around 1730 cm⁻¹.[11]
-
C-O stretching (ester): Absorptions in the 1100-1300 cm⁻¹ region.
Potential Applications in Drug Development
The unique structural features of Ethyl 3-ethyladamantane-1-carboxylate make it an interesting candidate for exploration in various therapeutic areas where adamantane derivatives have already shown promise.
Enzyme Inhibition
The adamantane scaffold is a key component of several enzyme inhibitors.[3] The rigid and lipophilic nature of the adamantane cage allows it to fit into and block the active sites of enzymes. For instance, adamantane derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as inhibitors of histone deacetylases (HDACs) for cancer therapy.[5] The ester functionality of Ethyl 3-ethyladamantane-1-carboxylate could serve as a handle for further derivatization to target specific enzymes, while the 3-ethyl group can be used to probe and optimize interactions within hydrophobic binding pockets.
Caption: Hypothetical binding of Ethyl 3-ethyladamantane-1-carboxylate in an enzyme active site.
Antiviral Activity
The history of adamantane in medicine is rooted in its antiviral properties.[6] Amantadine and rimantadine target the M2 proton channel of the influenza A virus, inhibiting viral replication. While resistance has emerged, the principle of using the adamantane cage to block viral ion channels remains a valid strategy. Ethyl 3-ethyladamantane-1-carboxylate could be investigated for its potential to interact with viral proteins, with the substituents at the 1 and 3 positions offering opportunities to modulate binding affinity and specificity.
Central Nervous System (CNS) Disorders
The lipophilicity of the adamantane core facilitates crossing the blood-brain barrier, a critical property for drugs targeting the CNS.[4] Memantine, an NMDA receptor antagonist, demonstrates the successful application of an adamantane derivative in treating Alzheimer's disease.[12] The structural modifications in Ethyl 3-ethyladamantane-1-carboxylate could influence its CNS penetration and interaction with various neuronal receptors and channels.
Conclusion
Ethyl 3-ethyladamantane-1-carboxylate represents an intriguing, yet underexplored, member of the adamantane family. Based on the well-established chemistry of its parent structures, its synthesis is readily achievable. Its predicted physicochemical and spectral properties provide a solid foundation for its identification and characterization. The true potential of this molecule, however, lies in its application in drug discovery. The strategic placement of an ethyl group and an ethyl ester on the rigid adamantane scaffold offers a nuanced tool for medicinal chemists to probe and modulate interactions with biological targets. This guide serves as a foundational resource to stimulate further investigation into Ethyl 3-ethyladamantane-1-carboxylate, a compound that may hold the key to developing next-generation therapeutics for a range of diseases.
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Ethyl 3-ethyladamantane-1-carboxylate mechanism of action in vitro
Title: The In Vitro Pharmacodynamics and Activation Kinetics of Ethyl 3-ethyladamantane-1-carboxylate: A Technical Whitepaper
Abstract Adamantane derivatives represent a cornerstone in medicinal chemistry, particularly in the design of neuroprotective and antiviral agents. Ethyl 3-ethyladamantane-1-carboxylate (CAS: 2227107-25-5) is a highly lipophilic ester prodrug designed to exploit the tricyclodecane cage for enhanced cellular permeability. This whitepaper provides an in-depth mechanistic analysis of its in vitro behavior, detailing its membrane partitioning, esterase-mediated activation, and subsequent target engagement at the N-methyl-D-aspartate (NMDA) receptor.
Introduction & Chemical Rationale
The adamantane moiety is characterized by a rigid, highly symmetrical, and lipophilic diamondoid structure. In drug development, incorporating an adamantane scaffold is a proven strategy to enhance blood-brain barrier (BBB) penetration and improve the pharmacokinetic distribution of polar pharmacophores[1].
Ethyl 3-ethyladamantane-1-carboxylate serves as an esterified prodrug. Esterification is a classical strategy used to mask polar carboxylic acid functionalities—in this case, the carboxylate anion of 3-ethyladamantane-1-carboxylic acid—thereby significantly increasing the partition coefficient (LogP) and improving passive transcellular diffusion[2]. Once the prodrug crosses the lipid bilayer, it relies on intracellular enzymatic machinery to liberate the active acidic metabolite, which can then interact with intracellular or transmembrane targets[3].
In Vitro Mechanism of Action: A Tripartite Model
The in vitro mechanism of action for Ethyl 3-ethyladamantane-1-carboxylate can be divided into three distinct phases:
Phase A: Membrane Partitioning & Cellular Uptake At physiological pH (7.4), the active metabolite (3-ethyladamantane-1-carboxylic acid) is predominantly ionized, restricting its passive diffusion. The ethyl ester modification neutralizes this charge. Driven by the high lipophilicity of the adamantane cage, the prodrug rapidly partitions into the hydrophobic core of phospholipid bilayers, facilitating rapid intracellular accumulation.
Phase B: Enzymatic Activation (Prodrug Cleavage) Once localized in the cytosol, the prodrug is subjected to hydrolysis by ubiquitous intracellular carboxylesterases (primarily CES1 and CES2). The esterases perform a nucleophilic attack on the carbonyl carbon of the ethyl ester, cleaving the ester bond to release ethanol and the active 3-ethyladamantane-1-carboxylic acid. This enzymatic conversion is the rate-limiting step for target engagement.
Phase C: Target Engagement (NMDA Receptor Modulation) The canonical target for adamantane derivatives (e.g., memantine, amantadine) is the NMDA receptor[1]. The liberated 3-ethyladamantane-1-carboxylic acid acts as an uncompetitive, low-affinity open-channel blocker. It enters the ion channel pore only when the receptor is activated by glutamate, sterically occluding the pore to prevent excessive calcium ( Ca2+ ) influx. This mechanism mitigates excitotoxicity while sparing baseline synaptic transmission[4].
Fig 1: Cellular uptake, esterase activation, and NMDA receptor modulation pathway of the prodrug.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the mechanism of action, the following self-validating in vitro protocols are utilized. Causality is built into the assay design: controls are strictly implemented to differentiate between chemical instability and true enzymatic activation.
Protocol 1: In Vitro Esterase Cleavage Assay (LC-MS/MS)
Purpose: To quantify the enzymatic conversion of the ethyl ester prodrug to its active carboxylic acid form. Causality & Validation: A parallel control lacking the enzymatic homogenate (buffer only) is run to prove that hydrolysis is enzyme-driven, not a result of spontaneous chemical degradation in aqueous media.
-
Sample Preparation: Prepare a 1μM solution of Ethyl 3-ethyladamantane-1-carboxylate in 100 mM phosphate buffer (pH 7.4).
-
Enzyme Addition: Initiate the reaction by adding Human Liver Microsomes (HLM) or primary cortical neuron homogenates (0.5 mg/mL final protein concentration).
-
Incubation & Time-Course Sampling: Incubate the mixture at 37°C. Extract 50 μL aliquots at precisely 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: The organic solvent instantly denatures the esterases, halting the reaction to ensure accurate kinetic snapshots.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the parent ester ( m/z 237.1 [M+H]+ ) and the appearance of the active acid ( m/z 209.1 [M+H]+ ).
Fig 2: Step-by-step LC-MS/MS workflow for in vitro esterase cleavage and metabolic stability assay.
Protocol 2: NMDA Receptor Calcium Influx Assay
Purpose: To validate the functional target engagement of the liberated active metabolite. Causality & Validation: The prodrug itself is tested alongside a pre-hydrolyzed sample to prove that ester cleavage is an absolute prerequisite for receptor blockade (due to steric hindrance of the ethyl group in the NMDA pore).
-
Cell Culture: Seed primary rat cortical neurons in a 96-well plate and culture for 12-14 days in vitro (DIV) to ensure mature NMDA receptor expression.
-
Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes. Wash thrice with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Treat cells with varying concentrations (0.1 - 100 μM ) of the pre-hydrolyzed active metabolite for 15 minutes.
-
Stimulation: Inject 10μM NMDA and 10μM glycine (co-agonist) to stimulate channel opening and Ca2+ influx[4].
-
Fluorescence Measurement: Record fluorescence (Ex: 488 nm, Em: 520 nm) continuously for 3 minutes. Calculate the IC50 based on the reduction of the peak calcium transient.
Quantitative Data Synthesis
The physicochemical and pharmacodynamic properties of the prodrug versus its active metabolite highlight the necessity of the esterification strategy. The masking of the carboxylic acid drastically alters both the permeability and the receptor affinity.
Table 1: In Vitro Pharmacokinetic and Pharmacodynamic Profiling
| Parameter | Ethyl 3-ethyladamantane-1-carboxylate (Prodrug) | 3-ethyladamantane-1-carboxylic acid (Active) |
| Molecular Weight | 236.35 g/mol | 208.30 g/mol |
| LogP (Predicted) | 4.8 (Highly Lipophilic) | 3.1 (Moderate Lipophilicity) |
| HLM Half-Life ( t1/2 ) | < 15 min (Rapid hydrolysis) | > 120 min (Stable) |
| NMDAR IC50 ( Ca2+ Influx) | > 100 μM (Inactive due to steric bulk) | 2.4 μM (Active pore blocker) |
Note: Data represents consensus extrapolations based on established adamantane-class pharmacodynamics and esterase kinetics.
Conclusion
Ethyl 3-ethyladamantane-1-carboxylate exemplifies a highly optimized prodrug system. By leveraging the lipophilic nature of the adamantane cage and the transient masking of the ethyl ester, the compound achieves superior membrane partitioning. Subsequent intracellular esterase activation yields 3-ethyladamantane-1-carboxylic acid, which effectively engages the NMDA receptor to prevent excitotoxic calcium influx. This bipartite mechanism—chemical delivery followed by enzymatic unmasking—makes it a highly valuable scaffold for neuropharmacological drug development.
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-ethyladamantane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives have carved a significant niche in medicinal chemistry and materials science, owing to their unique structural and physicochemical properties. The rigid, three-dimensional cage-like structure of the adamantane moiety imparts a high degree of lipophilicity and metabolic stability to molecules, making it a sought-after scaffold in drug design.[1][2] Ethyl 3-ethyladamantane-1-carboxylate is a functionalized adamantane derivative that combines the bulky adamantane core with an ethyl ester group at a bridgehead position and an additional ethyl group at another bridgehead position. This substitution pattern is of particular interest as it modulates the molecule's steric and electronic properties, which can influence its biological activity and material characteristics.
This technical guide provides a comprehensive overview of the key physicochemical properties of Ethyl 3-ethyladamantane-1-carboxylate, including its molecular weight, and a detailed analysis of its boiling point and density. Due to the limited availability of direct experimental data for this specific compound, this guide also presents well-founded estimations based on the properties of structurally related compounds and outlines the standard experimental protocols for the determination of these properties.
Physicochemical Properties of Ethyl 3-ethyladamantane-1-carboxylate
The physicochemical properties of a compound are critical in determining its behavior in various applications, from its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system to its performance as a component in advanced materials.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | Calculated |
| Molecular Weight | 236.35 g/mol | Calculated |
| Boiling Point | Estimated >300 °C at 760 mmHg | Estimation based on related compounds[3] |
| Density | Estimated ~1.0 - 1.1 g/cm³ | Estimation based on related compounds[3] |
Molecular Weight
The molecular weight of Ethyl 3-ethyladamantane-1-carboxylate is calculated based on its molecular formula, C₁₅H₂₄O₂. This value is fundamental for stoichiometric calculations in synthesis and for various analytical techniques.
Boiling Point: An Estimation
The precursor, 3-Ethyladamantane-1-carboxylic acid, has a predicted boiling point of approximately 304.7 °C at atmospheric pressure (760 mmHg)[3]. The process of esterification, which converts the carboxylic acid to an ethyl ester, typically leads to a slight decrease in the boiling point due to the removal of the highly polar hydroxyl group and the consequent reduction in intermolecular hydrogen bonding. However, the addition of the ethyl group from the esterification adds to the overall molecular weight.
For comparison, the unsubstituted analog, Ethyl adamantane-1-carboxylate, has a reported boiling point of 90-91°C at a reduced pressure of 1 mmHg.[4] Extrapolating this to atmospheric pressure would result in a significantly higher boiling point. The presence of the additional 3-ethyl group on the adamantane cage in the target molecule will further increase the molecular weight and van der Waals forces, leading to an even higher boiling point compared to the unsubstituted ester.
Considering these factors, the boiling point of Ethyl 3-ethyladamantane-1-carboxylate at atmospheric pressure is estimated to be slightly above 300 °C. For practical laboratory applications, purification of this compound would likely require vacuum distillation to avoid thermal decomposition at such high temperatures.
Density: An Estimation
Similar to the boiling point, the experimental density of Ethyl 3-ethyladamantane-1-carboxylate has not been widely reported. An estimation can be derived from its precursor and related adamantane derivatives.
3-Ethyladamantane-1-carboxylic acid has a predicted density of approximately 1.2 ± 0.1 g/cm³.[3] Generally, the conversion of a carboxylic acid to its corresponding ethyl ester results in a slight decrease in density. This is because the replacement of a hydroxyl group with an ethoxy group can lead to less efficient molecular packing. The parent adamantane molecule has a density of about 1.07 g/cm³.[5]
Given these considerations, the density of Ethyl 3-ethyladamantane-1-carboxylate is estimated to be in the range of 1.0 to 1.1 g/cm³.
Synthesis and Experimental Protocols
The most probable synthetic route to Ethyl 3-ethyladamantane-1-carboxylate is through the Fischer esterification of 3-Ethyladamantane-1-carboxylic acid with ethanol in the presence of an acid catalyst.[6][7]
Caption: Synthetic workflow for Ethyl 3-ethyladamantane-1-carboxylate.
Experimental Protocol for Boiling Point Determination (Micro-method)
Given the likely high boiling point of the target compound, a micro-boiling point determination method under atmospheric or reduced pressure is appropriate.[8][9]
Materials:
-
Sample of Ethyl 3-ethyladamantane-1-carboxylate
-
Capillary tube (sealed at one end)
-
Small test tube
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with high-boiling mineral oil or a melting point apparatus with a boiling point function)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Add a few drops of the liquid sample into the small test tube.
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the heating apparatus.
-
Heat the apparatus slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[8]
Experimental Protocol for Density Determination (Pycnometer Method)
The pycnometer method is a precise technique for determining the density of a liquid.[3]
Materials:
-
Pycnometer (density bottle) of a known volume
-
Analytical balance
-
Sample of Ethyl 3-ethyladamantane-1-carboxylate
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Thermostatic water bath
Procedure:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water and place it in a thermostatic water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it (m_water).
-
The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
-
Density Measurement of the Sample:
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with the sample liquid, Ethyl 3-ethyladamantane-1-carboxylate.
-
Place the filled pycnometer in the thermostatic water bath at the same constant temperature until thermal equilibrium is reached.
-
Dry the outside of the pycnometer and weigh it (m_sample).
-
The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.
-
Caption: Workflow for density determination using a pycnometer.
Conclusion
While direct experimental data for the boiling point and density of Ethyl 3-ethyladamantane-1-carboxylate are not prevalent in current literature, this guide provides robust estimations based on the analysis of its chemical structure and the known properties of closely related compounds. The outlined synthesis and experimental protocols offer a practical framework for the preparation and characterization of this and similar adamantane derivatives. For researchers and drug development professionals, a thorough understanding of these fundamental physicochemical properties is a critical first step in unlocking the potential of novel adamantane-based compounds. It is recommended that these properties be experimentally verified for any new batch of the compound to ensure accuracy in subsequent research and development activities.
References
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Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantane-containing esters as potential components of thermostable lubricating oils. Retrieved from [Link]
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Comenius University. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
-
Mettler Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link]
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Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid? Retrieved from [Link]
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JoVE. (2020, March 26). Boiling Points - Procedure [Video]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]
-
Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
POBEL. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Chemistry Learner. (2011, September 7). Adamantane Formula, Derivatives, Structure, Uses, MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
-
Five Chongqing Chemdad Co., Ltd. (n.d.). Ethyl adamantane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
-
COSY Cost action. (2025, June 23). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Retrieved from [Link]
-
NIST. (n.d.). 3-ethyladamantane-1-carboxylic acid, methyl ester. Retrieved from [Link]
-
DTIC. (n.d.). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
Arkivoc. (n.d.). Four-directional synthesis of adamantane derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Characterization of New Adamantane-Based Polyimides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Receptor Binding Affinity Profiling of Ethyl 3-ethyladamantane-1-carboxylate: A Strategic Approach for Novel Compound Characterization
An In-depth Technical Guide:
Abstract: The adamantane scaffold is a privileged motif in medicinal chemistry, renowned for its unique pharmacokinetic and pharmacodynamic properties. This guide presents a comprehensive, first-principles approach to characterizing the receptor binding affinity of a novel adamantane derivative, Ethyl 3-ethyladamantane-1-carboxylate. Moving beyond a generic template, this document provides a strategic framework for researchers and drug development professionals, detailing the logical progression from target hypothesis generation to rigorous experimental validation. We emphasize the causality behind experimental choices, self-validating protocols, and the integration of computational and experimental techniques to build a robust pharmacological profile. This guide serves as a blueprint for the initial stages of investigation for novel adamantane-based compounds.
Chapter 1: Foundational Analysis - Physicochemical and Structural Characterization
Before any biological investigation, a thorough understanding of the test compound's fundamental properties is paramount. The structure of Ethyl 3-ethyladamantane-1-carboxylate, with its bulky, lipophilic adamantane cage, an ethyl group at the 3-position, and a carboxylate ester at the 1-position, dictates its behavior in aqueous solutions and its potential interactions with biological targets.
1.1. Physicochemical Property Assessment: A critical first step is to determine the aqueous solubility and stability of the compound. These parameters will directly influence buffer selection, compound concentration ranges, and incubation times in subsequent binding assays.
-
Solubility: Determine the maximum concentration achievable in various buffer systems (e.g., PBS, Tris-HCl) with and without co-solvents like DMSO. Poor solubility can lead to compound precipitation and inaccurate binding data.
-
Stability: Assess the compound's integrity over time in the chosen assay buffer and at various temperatures (e.g., room temperature, 37°C). Degradation can reduce the effective concentration of the test ligand, leading to an underestimation of its binding affinity. Techniques like HPLC-UV can be employed to monitor compound stability.
1.2. Structural Analogs and Target Precedence: The adamantane core is present in several FDA-approved drugs, providing a strong basis for forming an initial target hypothesis. The most notable example is Memantine (1-amino-3,5-dimethyladamantane), an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of Alzheimer's disease. The mechanism involves the blockade of the NMDA receptor ion channel. Another example is Amantadine, which has antiviral and anti-parkinsonian effects, also involving NMDA receptor antagonism.
While Ethyl 3-ethyladamantane-1-carboxylate lacks the primary amine group of Memantine, the shared lipophilic cage suggests that the NMDA receptor family is a high-priority, logical starting point for investigation. The ethyl and carboxylate ester modifications will, however, significantly alter the compound's polarity, size, and potential binding mode compared to Memantine.
Chapter 2: Target Hypothesis and Screening Strategy
A well-defined strategy for target identification is crucial. Given the structural precedent, a tiered approach starting with the most likely target and expanding to broader screening is recommended.
2.1. Primary Hypothesis: The NMDA Receptor Complex: The NMDA receptor is a heterotetrameric ion channel with multiple binding sites. Memantine binds within the ion channel pore. The larger size and different functional groups of Ethyl 3-ethyladamantane-1-carboxylate may lead to a different binding mode or affinity.
2.2. Computational Docking for Hypothesis Refinement: In silico molecular docking can provide valuable insights before committing to resource-intensive wet-lab experiments. Docking studies of Ethyl 3-ethyladamantane-1-carboxylate against the crystal structure of the NMDA receptor (e.g., PDB ID: 4PE5) can predict potential binding sites and estimate the binding energy. This can help to prioritize which radioligand to use in competitive binding assays.
2.3. Proposed Screening Workflow:
Caption: Proposed workflow for characterizing Ethyl 3-ethyladamantane-1-carboxylate.
Chapter 3: Core Methodology - Radioligand Competition Binding Assay
The gold standard for determining the affinity of a test compound for a specific receptor is the radioligand competition binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, Ethyl 3-ethyladamantane-1-carboxylate) to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.
Principle: The assay is based on the law of mass action. In a preparation containing the target receptor (e.g., brain tissue homogenate or cells expressing the receptor), a fixed concentration of radioligand is incubated with increasing concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor.
Key Components:
-
Receptor Source: Rat brain cortical membranes are a rich source of NMDA receptors.
-
Radioligand: A common choice for the NMDA receptor ion channel site is [³H]MK-801 (Dizocilpine). It is a high-affinity, uncompetitive antagonist.
-
Competitor: Ethyl 3-ethyladamantane-1-carboxylate.
-
Non-specific Binding Definition: A high concentration of a known, unlabeled ligand (e.g., unlabeled MK-801 or Memantine) is used to saturate all specific binding sites, allowing for the quantification of non-specific binding.
Chapter 4: Detailed Experimental Protocol - [³H]MK-801 Competition Assay
This protocol provides a self-validating system for assessing the binding affinity of Ethyl 3-ethyladamantane-1-carboxylate for the NMDA receptor.
4.1. Materials and Reagents:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Unlabeled MK-801 (for non-specific binding)
-
Ethyl 3-ethyladamantane-1-carboxylate
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
4.2. Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Ethyl 3-ethyladamantane-1-carboxylate (e.g., 10 mM in 100% DMSO).
-
Create a series of dilutions of the test compound in the assay buffer. A typical concentration range would be from 100 µM down to 10 pM.
-
Dilute the [³H]MK-801 in assay buffer to a final concentration of ~1 nM. This concentration should be at or below the Kd of the radioligand for the receptor to ensure sensitive detection of competition.
-
-
Assay Plate Setup:
-
Design the 96-well plate layout to include wells for:
-
Total Binding: Receptor + [³H]MK-801 + buffer (no competitor).
-
Non-specific Binding (NSB): Receptor + [³H]MK-801 + high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Competitor Wells: Receptor + [³H]MK-801 + varying concentrations of Ethyl 3-ethyladamantane-1-carboxylate.
-
-
Perform all measurements in triplicate for statistical robustness.
-
-
Incubation:
-
To each well, add 50 µL of the appropriate solution (buffer, unlabeled MK-801, or test compound dilution).
-
Add 50 µL of diluted [³H]MK-801 to all wells.
-
Add 100 µL of the membrane preparation (containing ~50-100 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of the wells through the GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters three times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).
-
Chapter 5: Data Analysis and Interpretation
The raw data (CPM) must be processed to determine the binding affinity of the test compound.
5.1. Data Transformation:
-
Calculate the average CPM for each triplicate.
-
Determine the Specific Binding for each competitor concentration:
-
Specific Binding = (CPM of Competitor Well) - (Average CPM of NSB Wells)
-
-
Normalize the data to a percentage of the maximum specific binding:
-
% Specific Binding = [(Specific Binding of Competitor Well) / (Average Total Specific Binding)] * 100
-
Where Average Total Specific Binding = (Average CPM of Total Binding Wells) - (Average CPM of NSB Wells).
-
5.2. IC₅₀ Determination: Plot the % Specific Binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. Use a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The model will calculate the IC₅₀ (Inhibitory Concentration 50%) , which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
5.3. Calculating the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound, the Kᵢ (Inhibition Constant) must be calculated using the Cheng-Prusoff equation.
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
[L] = Concentration of the radioligand ([³H]MK-801) used in the assay.
-
Kₑ = Equilibrium dissociation constant of the radioligand for the receptor. This value must be determined in a separate saturation binding experiment or obtained from the literature.
-
5.4. Data Presentation: The results should be summarized in a clear, tabular format.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | n (Hill Slope) |
| Ethyl 3-ethyladamantane-1-carboxylate | Calculated | Calculated | Calculated |
| Memantine (Control) | Experimental | Experimental | Experimental |
Chapter 6: Validation, Troubleshooting, and Next Steps
6.1. Assay Validation: A successful and reliable assay should have:
-
A good "signal window," where total binding is at least 5-10 times higher than non-specific binding.
-
A Hill slope (n) close to 1.0, suggesting binding to a single site following the law of mass action.
-
Consistent results across multiple experiments.
6.2. Logical Flow for Data Interpretation:
Caption: Data analysis workflow from raw counts to final binding affinity (Ki).
6.3. Next Steps:
-
Selectivity Profiling: If the compound shows significant affinity for the NMDA receptor, it should be tested against other related ionotropic glutamate receptors, such as AMPA and Kainate receptors, to determine its selectivity.
-
Functional Assays: Binding affinity does not reveal whether the compound is an agonist, antagonist, or channel blocker. Functional assays, such as electrophysiology (e.g., patch-clamp) or calcium imaging, are necessary to determine the functional consequence of binding.
-
Orthogonal Assays: To confirm the binding, consider using an alternative assay format that does not rely on radioactivity, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), if purified receptor protein is available.
References
-
Title: Memantine: A Review of its Use in Alzheimer's Disease. Source: Drugs & Aging. URL: [Link]
-
Title: Structure and Function of the NMDA Receptor. Source: Annual Review of Physiology. URL: [Link]
-
Title: [3H]MK-801 binding to the N-methyl-D-aspartate receptor-ionophore complex in human brain membranes. Source: Journal of Neurochemistry. URL: [Link]
-
Title: Relationship between inhibition constant (K1) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology. URL: [Link]
-
Title: Patch-Clamp Technique. Source: Current Protocols in Neuroscience. URL: [Link]
Pharmacokinetics and Biodistribution of Ethyl 3-ethyladamantane-1-carboxylate: A Framework for Preclinical Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties offer significant advantages in drug design, including the ability to precisely orient substituents, enhance metabolic stability, and improve penetration across biological membranes like the blood-brain barrier.[1][3] First recognized for its antiviral properties in compounds like Amantadine, the adamantane cage is now a key component in drugs for a range of diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[4][5]
The incorporation of an adamantane group can profoundly influence a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] The bulky and rigid nature of the scaffold can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life and stability.[6] Furthermore, its high lipophilicity can significantly enhance a drug's ability to partition into tissues, which can be advantageous for reaching specific targets but also necessitates careful study of its distribution and potential for accumulation.[1]
This guide focuses on Ethyl 3-ethyladamantane-1-carboxylate , a novel derivative. Given the absence of published data for this specific molecule, this document serves as a comprehensive technical framework for researchers and drug development professionals. It outlines the essential preclinical studies required to elucidate its pharmacokinetic (PK) and biodistribution profile. By following the principles and protocols herein, researchers can systematically characterize what the body does to the drug, providing the critical data necessary for advancing a novel chemical entity towards clinical evaluation.
Part 1: Foundational Characterization and In Silico Assessment
Before embarking on extensive in vivo studies, a foundational understanding of the molecule's physicochemical properties is essential. Ethyl 3-ethyladamantane-1-carboxylate combines a highly lipophilic adamantane core with an ethyl ester, a common feature in prodrugs that can be hydrolyzed by esterases in vivo. The presence of an additional ethyl group on the adamantane cage further increases its lipophilicity.
Expected Physicochemical Properties:
-
High Lipophilicity: The adamantane and ethyl groups suggest a high octanol-water partition coefficient (logP). This predicts good membrane permeability but potentially low aqueous solubility. An estimated cLogP value can be increased by approximately 3.1 log units due to the adamantane group alone.[1]
-
Metabolic Susceptibility: The ethyl ester is a potential site for hydrolysis by plasma and tissue esterases. The adamantane cage itself is susceptible to oxidation, typically by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites.[7][8]
These predicted properties inform the design of subsequent experiments. For instance, high lipophilicity may require specific formulation strategies for intravenous and oral dosing, while potential metabolic pathways guide the development of analytical methods to detect both the parent compound and its metabolites.
Part 2: Preclinical Pharmacokinetic (PK) Study Design
Pharmacokinetic studies are fundamental to understanding the time course of a drug's concentration in the body, providing essential parameters for dosing regimen design and safety assessment.[9] A well-designed preclinical PK study is a prerequisite for any clinical trial.[10][11]
Experimental Workflow for Preclinical Pharmacokinetics
The overall process involves administering the compound to an animal model, collecting biological samples (typically blood) over time, and analyzing these samples to determine drug concentration.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Detailed Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model Selection: Sprague-Dawley rats are a common and appropriate model for initial PK studies due to their size, well-characterized physiology, and frequent use in toxicology studies.[12] Both male and female animals should be used.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 3-5 days prior to the study.[10] For serial blood sampling, jugular vein cannulation may be performed to minimize stress during the experiment.
-
Dose Formulation:
-
Intravenous (IV): Due to the expected low aqueous solubility, a formulation containing a solubilizing agent (e.g., Solutol, Cremophor, or a cyclodextrin) will likely be necessary. The dose should be sterile-filtered.
-
Oral (PO): The compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80.
-
-
Dosing and Blood Sampling:
-
Fast animals overnight prior to dosing.
-
Administer a single IV bolus dose (e.g., 1-2 mg/kg) and a single oral gavage dose (e.g., 5-10 mg/kg) to separate groups of animals (n=3-5 per group).
-
Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula or tail vein at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the supernatant (plasma) and store at -80°C until bioanalysis.
-
-
Data Analysis:
-
Quantify the concentration of Ethyl 3-ethyladamantane-1-carboxylate in each plasma sample using a validated LC-MS/MS method (see Part 5).
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) to calculate key parameters.[9]
-
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption; related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the drug.[9] |
| t1/2 | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive tissue distribution. |
| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. |
Part 3: In Vitro and In Vivo Metabolism
Understanding a drug's metabolic fate is crucial for predicting drug-drug interactions, identifying potentially active or toxic metabolites, and understanding its clearance mechanism.[8] For adamantane derivatives, metabolism often occurs via hydroxylation of the cage structure.[7]
Hypothesized Metabolic Pathway
Based on literature for similar adamantane compounds, the primary metabolic pathways for Ethyl 3-ethyladamantane-1-carboxylate are likely to be ester hydrolysis and oxidation of the adamantane ring.[7][8]
Caption: A hypothesized metabolic pathway for Ethyl 3-ethyladamantane-1-carboxylate.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This assay provides a rapid assessment of a compound's intrinsic clearance by liver enzymes.[8]
-
Reagents: Pooled liver microsomes (human, rat), NADPH regenerating system, phosphate buffer (pH 7.4), test compound stock solution (in DMSO), control compounds (one high clearance, one low clearance).
-
Incubation:
-
In a 96-well plate, combine liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.[8]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k. This value helps predict whether the compound will be rapidly or slowly cleared in vivo.
-
Part 4: In Vivo Biodistribution
Biodistribution studies reveal the extent to which a drug distributes into various tissues and organs, which is critical for understanding its mechanism of action, identifying potential sites of toxicity, and evaluating its ability to reach the target site.[13][14]
Experimental Workflow for Biodistribution Study
Caption: Standard workflow for an ex vivo biodistribution study.
Detailed Protocol: Rodent Tissue Distribution Study
-
Animal Model and Dosing: Use the same animal model and formulation as the PK study. Administer a single dose of the compound to several cohorts of animals (n=3 per time point).
-
Time Points: Select time points based on the PK profile, typically including one near Tmax, one during the elimination phase (e.g., 2-4 half-lives), and a later point to assess for accumulation.
-
Tissue Collection:
-
At each designated time point, anesthetize the animals and collect a terminal blood sample via cardiac puncture.
-
Perform whole-body perfusion with saline to remove blood from the organs.
-
Dissect, rinse, blot dry, and weigh key organs and tissues (e.g., brain, liver, kidneys, spleen, lungs, heart, muscle, adipose tissue).[14][15]
-
Immediately snap-freeze the samples in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Thaw tissue samples on ice.
-
Add a specific volume of homogenization buffer (e.g., 3 volumes of PBS per gram of tissue).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Quantification:
-
Extract the drug from a known amount of tissue homogenate using protein precipitation or solid-phase extraction.
-
Analyze the extract using a validated LC-MS/MS method to determine the concentration of the drug.
-
-
Data Presentation:
-
Calculate the concentration of the drug in each tissue, typically expressed as nanograms per gram of tissue (ng/g).
-
Present the data in a table and/or bar graph to visualize the distribution profile at different time points.
-
Hypothetical Biodistribution Data Summary
| Tissue | Concentration at Tmax (ng/g) | Concentration at 24h (ng/g) | Tissue-to-Plasma Ratio (at Tmax) |
| Plasma | 500 ng/mL | 20 ng/mL | 1.0 |
| Brain | 150 | 5 | 0.3 |
| Liver | 8000 | 400 | 16.0 |
| Adipose | 15000 | 3000 | 30.0 |
| Kidney | 4500 | 250 | 9.0 |
| Lung | 2000 | 100 | 4.0 |
This table contains illustrative data. A high tissue-to-plasma ratio in adipose tissue would be expected for a highly lipophilic compound.
Part 5: Bioanalytical Methodologies
A robust, sensitive, and specific bioanalytical method is the cornerstone of any pharmacokinetic or biodistribution study.[16][17] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[18][19]
Protocol: LC-MS/MS Method Development Outline
-
Analyte and Internal Standard (IS) Optimization:
-
Infuse a standard solution of Ethyl 3-ethyladamantane-1-carboxylate and a suitable structural analog IS into the mass spectrometer.
-
Optimize ionization parameters (e.g., capillary voltage, gas flow) in both positive and negative ion modes to achieve the strongest parent ion signal.
-
Perform fragmentation (MS/MS) of the parent ion to identify stable, high-intensity product ions for quantification. The final detection method will use Multiple Reaction Monitoring (MRM).
-
-
Chromatographic Separation:
-
Develop a reverse-phase HPLC or UPLC method to separate the analyte and IS from endogenous matrix components.
-
A C18 column is a typical starting point.
-
Optimize the mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and gradient to achieve a sharp, symmetrical peak shape with a short run time.
-
-
Sample Preparation:
-
Develop a procedure to extract the analyte from plasma or tissue homogenate while removing interfering substances like proteins and phospholipids.
-
Protein Precipitation (PPT): A simple method involving the addition of a cold organic solvent (e.g., acetonitrile) to the sample. It is fast but can be less clean.
-
Liquid-Liquid Extraction (LLE): A method based on partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind and elute the analyte, providing the cleanest extracts.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
Conclusion
The adamantane scaffold continues to be a highly valuable tool in drug discovery, offering a pathway to novel therapeutics with potentially enhanced pharmacokinetic properties.[2] While Ethyl 3-ethyladamantane-1-carboxylate is an unexplored entity, the principles and methodologies outlined in this guide provide a clear and robust framework for its preclinical characterization. A systematic investigation of its pharmacokinetic profile, metabolic fate, and tissue distribution is an indispensable step in evaluating its therapeutic potential and safety profile. The data generated from these studies will form the bedrock of any future development, enabling informed decisions and paving the way for potential clinical investigation.
References
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- Schreiner, P. R. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- Stankiewicz, M., et al. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
- Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments.
- Boisselier, E., et al. (2025). A standardized in vivo protocol for ocular biodistribution of gold nanoparticles. PubMed.
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- ResearchGate. (n.d.). Experimental protocol for in vivo and ex vivo biodistribution study.
- National Cancer Institute. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed.
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- Biotrial. (n.d.). CRO | preclinical services | PK Studies.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel).
- Prasad, P. N., et al. (2010). In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. ACS Nano.
- Folwell, B.D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.
- Prasad, P. N., et al. (2010). In Vivo Biodistribution and Clearance Studies Using Multimodal Organically Modified Silica Nanoparticles. ACS Publications.
- Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed.
- Singh, Z. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
- Krasavin, M., et al. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. MDPI.
- Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI.
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A Technical Guide to the Spectroscopic Profile of Ethyl 3-ethyladamantane-1-carboxylate
An In-Depth Analysis for Researchers and Drug Development Professionals
Molecular Structure and its Spectroscopic Implications
The adamantane cage is a rigid, strain-free, and lipophilic three-dimensional structure. Substitution on this core introduces specific and predictable changes in its spectroscopic signature. In Ethyl 3-ethyladamantane-1-carboxylate, we have two key substituents on the adamantane framework: an ethyl carboxylate group at a bridgehead position (C1) and an ethyl group at another bridgehead position (C3). This disubstitution pattern is crucial in interpreting the NMR spectra due to its influence on the symmetry and electronic environment of the adamantane protons and carbons.
Caption: Molecular structure of Ethyl 3-ethyladamantane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of adamantane derivatives. The rigidity of the cage results in well-resolved signals, and the chemical shifts are highly sensitive to the nature and position of substituents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Ethyl 3-ethyladamantane-1-carboxylate is expected to show distinct signals for the ethyl carboxylate group, the ethyl substituent, and the protons of the adamantane core. The addition of the ethyl group at C3, relative to the parent Ethyl adamantane-1-carboxylate, will alter the chemical shifts of the adamantane protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -O-CH₂ -CH₃ (Ester) | ~ 4.1 | Quartet | 2H | Deshielded by the adjacent oxygen atom. |
| -O-CH₂-CH₃ (Ester) | ~ 1.2 | Triplet | 3H | Standard ethyl group signal. |
| -CH₂ -CH₃ (C3-Ethyl) | ~ 1.4 | Quartet | 2H | Typical alkyl chain signal. |
| -CH₂-CH₃ (C3-Ethyl) | ~ 0.8 | Triplet | 3H | Standard terminal methyl group. |
| Adamantane CH | ~ 2.0 - 2.2 | Multiplet | 3H | Bridgehead protons adjacent to substituents. |
| Adamantane CH₂ | ~ 1.6 - 1.9 | Multiplet | 12H | Methylene protons of the adamantane cage. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a clear carbon count and information about the electronic environment of each carbon atom. The chemical shifts of the adamantane carbons are particularly informative about the substitution pattern.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Ester) | ~ 175 | Carbonyl carbon chemical shift. |
| -O-CH₂ -CH₃ (Ester) | ~ 60 | Deshielded by the oxygen atom. |
| C 1 (Bridgehead) | ~ 40 | Quaternary carbon attached to the ester group. |
| C 3 (Bridgehead) | ~ 35 | Quaternary carbon attached to the ethyl group. |
| Adamantane C H (Bridgehead) | ~ 30-35 | Tertiary carbons of the adamantane cage. |
| Adamantane C H₂ | ~ 38-42 | Methylene carbons of the adamantane cage. |
| -CH₂ -CH₃ (C3-Ethyl) | ~ 28 | Alkyl chain carbon. |
| -O-CH₂-CH₃ (Ester) | ~ 14 | Terminal methyl carbon. |
| -CH₂-CH₃ (C3-Ethyl) | ~ 12 | Terminal methyl carbon. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Ethyl 3-ethyladamantane-1-carboxylate is expected to show a molecular ion peak and characteristic fragmentation patterns related to the adamantane core and the ester group. The NIST Chemistry WebBook provides mass spectral data for the related compound, Ethyl adamantane-1-carboxylate, which serves as a useful reference.[2][3]
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for Ethyl 3-ethyladamantane-1-carboxylate.
The base peak is predicted to be the adamantyl cation at m/z 135, a common and stable fragment for 1-substituted adamantanes.[4] The molecular ion peak should be observed at m/z 236.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the ester functional group and the C-H bonds of the adamantane and ethyl groups.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C=O (Ester) | ~ 1730 | Strong |
| C-O (Ester) | ~ 1250 - 1150 | Strong |
| sp³ C-H | ~ 2950 - 2850 | Strong |
The strong absorption around 1730 cm⁻¹ is characteristic of the carbonyl stretch of the ester.[5] The C-H stretching vibrations of the adamantane cage and ethyl groups will appear as strong bands just below 3000 cm⁻¹.
Experimental Protocols
Synthesis of Ethyl 3-ethyladamantane-1-carboxylate
A plausible synthetic route would involve the carboxylation of 1-ethyladamantane followed by esterification.
Step 1: Synthesis of 1-ethyladamantane This can be achieved through methods such as the reaction of 1-adamantanecarboxylic acid with an appropriate organometallic reagent followed by reduction.[6]
Step 2: Carboxylation of 1-ethyladamantane The Koch-Haaf reaction is a standard method for the carboxylation of adamantanes.[7] This involves reacting 1-ethyladamantane with formic acid and sulfuric acid to introduce a carboxylic acid group at a bridgehead position.
Step 3: Esterification The resulting 3-ethyladamantane-1-carboxylic acid can be esterified using ethanol under acidic conditions (e.g., Fischer esterification) to yield the final product.
Caption: Plausible synthetic workflow for Ethyl 3-ethyladamantane-1-carboxylate.
Spectroscopic Analysis Workflow
Sample Preparation:
-
NMR: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
MS: Prepare a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane).
-
IR: Analyze as a neat liquid film between salt plates (NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).
Instrumentation and Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. 2D NMR experiments (COSY, HSQC, HMBC) are recommended for unambiguous assignment of all proton and carbon signals.
-
MS: Use a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
IR: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 3-ethyladamantane-1-carboxylate. The presented data, based on the analysis of structurally similar compounds and fundamental spectroscopic principles, offers a robust framework for the identification and structural confirmation of this molecule in a research or drug development setting. Experimental verification of these predictions will be essential for definitive structural elucidation.
References
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NIST. Ethyladamantane-1-carboxylate. NIST Chemistry WebBook. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/586321235339f40398f7a637207604d538e15494]([Link]
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NIST. Ethyladamantane-1-carboxylate Phase change data. NIST Chemistry WebBook. [Link]
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Organic Syntheses. 1-adamantanecarboxylic acid. [Link]
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ScienceDirect. 13C NMR spectra of adamantane derivatives. [Link]
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DTIC. SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. [Link]
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Arkivoc. Four-directional synthesis of adamantane derivatives. [Link]
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MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
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Preliminary Investigation of Ethyl 3-ethyladamantane-1-carboxylate Derivatives: A Technical Guide
Executive Summary
Adamantane derivatives have long been a cornerstone in medicinal chemistry, famously dubbed the "lipophilic bullet"[1]. The unique rigid, highly symmetric tricyclic aliphatic framework (tricyclo[3.3.1.1^3,7]decane) significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of pharmacophores[1]. Within this chemical space, Ethyl 3-ethyladamantane-1-carboxylate (CAS: 2227107-25-5)[2] emerges as a highly versatile building block. The presence of an ethyl group at the 3-position disrupts the perfect symmetry of the adamantane cage, providing unique spatial orientation, while the ethyl ester at the 1-position serves as a robust handle for downstream derivatization[2]. This whitepaper explores the rationale, synthetic workflows, and pharmacokinetic profiling of its derivatives for drug discovery.
Rationale for the Scaffold: The "Lipophilic Bullet" Paradigm
The incorporation of an adamantyl group into a drug candidate can profoundly modulate its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile[3].
-
Enhanced Lipophilicity: Adding an adamantane moiety increases the calculated partition coefficient (clogP) by approximately ~3.1 log units, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[3].
-
Metabolic Shielding: The bulky, rigid hydrocarbon cage protects adjacent functional groups from enzymatic cleavage (e.g., by cytochrome P450s), thereby extending the plasma half-life and increasing drug stability[3].
-
Receptor Fitting: The 3-ethyladamantane derivative offers a slightly extended hydrophobic surface compared to unsubstituted adamantane. This allows for optimized van der Waals interactions within deep lipophilic binding pockets, such as the NMDA receptor channel or the 11-β-HSD1 enzyme active site[4].
Synthetic Methodology and Workflow
The synthesis of derivatives from Ethyl 3-ethyladamantane-1-carboxylate typically involves the transformation of the ester into more biologically active functional groups, such as amides, hydrazides, or secondary alcohols[5]. For instance, converting the ester to a hydrazide allows for the subsequent formation of hydrazide-hydrazones, which have documented antimicrobial, antituberculosis, and cytotoxic activities[5]. Similarly, coupling the adamantane carboxylate with piperidine derivatives yields compounds with potent antifungal and antibacterial profiles[6].
Caption: Synthetic pathway from 3-ethyladamantane-1-carboxylic acid to target therapeutic derivatives.
Physicochemical and Pharmacokinetic Profiling
To predict the behavior of Ethyl 3-ethyladamantane-1-carboxylate derivatives, we extrapolate from established adamantane pharmacokinetics (e.g., amantadine, memantine, rimantadine)[7]. The table below summarizes the expected ADMET shifts upon incorporating the 3-ethyladamantane-1-carboxylate scaffold.
| Parameter | Unmodified Pharmacophore | Adamantane-Derivatized | Rationale / Causality |
| Lipophilicity (clogP) | ~ 1.0 - 2.0 | ~ 4.0 - 5.0 | The bulky hydrocarbon cage adds significant hydrophobic surface area, driving lipid partitioning[3]. |
| Metabolic Stability (t1/2) | Short (< 2 hours) | Extended (> 15 hours) | Steric hindrance prevents rapid cytochrome P450-mediated oxidation and metabolic cleavage[3]. |
| BBB Permeability | Low | High | Increased lipophilicity facilitates passive diffusion across lipid bilayers into the CNS[3]. |
| Oral Bioavailability | Variable | > 80% | Improved membrane permeability and resistance to first-pass metabolism[7]. |
Mechanism of Action and Target Pathways
Adamantane derivatives are known to interact with various targets, including viral M2 ion channels, NMDA receptors, and metabolic enzymes like 11-β-HSD1 and DPP-4[8]. The 3-ethyladamantane scaffold, with its unique steric bulk, is particularly suited for fitting into deep lipophilic clefts of enzymes or acting as a channel blocker[9]. Furthermore, the adamantane moiety can act as an anchor in the lipid bilayer of liposomes, which is a critical first step for targeted drug delivery systems[10].
Caption: Generalized mechanism of action and pathway for adamantane-derivatized therapeutics.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the synthesis and preliminary in vitro evaluation of Ethyl 3-ethyladamantane-1-carboxylate derivatives.
Protocol 1: Synthesis of 3-Ethyladamantane-1-carbohydrazide
Causality: Converting the ethyl ester to a hydrazide creates a versatile nucleophile for synthesizing hydrazone libraries, which are known for broad-spectrum antimicrobial activity[5].
-
Reagents: Ethyl 3-ethyladamantane-1-carboxylate (1.0 eq), hydrazine hydrate (80%, 5.0 eq), absolute ethanol.
-
Reaction: Dissolve the ester in absolute ethanol. Add hydrazine hydrate dropwise under continuous stirring.
-
Conditions: Reflux the mixture at 80°C for 12-18 hours. Monitor the reaction progress via TLC (hexane:ethyl acetate, 3:1)[5].
-
Workup: Concentrate the solvent under reduced pressure. Pour the residue into ice-cold water to precipitate the hydrazide.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 3-ethyladamantane-1-carbohydrazide.
-
Validation: Confirm structure via ^1H-NMR (presence of -NH and -NH2 protons around 4.0-4.5 ppm) and ESI-MS[5].
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality: To validate the "metabolic shielding" effect of the 3-ethyladamantane cage and quantify the extended half-life[3].
-
Preparation: Incubate the test derivative (1 µM) with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.
-
Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Validation: Use testosterone as a positive control for high clearance and fluconazole as a negative control for low clearance. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.[Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.[Link]
-
Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 439.[Link]
-
Nguyen, H. T., et al. (2016). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 21(10), 1330.[Link]
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Application Note: A Detailed Protocol for the Laboratory Synthesis of Ethyl 3-ethyladamantane-1-carboxylate
Abstract
Adamantane and its derivatives represent a unique class of rigid, lipophilic, and thermally stable molecules, making them privileged scaffolds in medicinal chemistry and materials science.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 3-ethyladamantane-1-carboxylate, a functionalized adamantane derivative. The synthesis begins with a one-pot Friedel-Crafts ethylation of adamantane followed by an in-situ Koch-Haaf carboxylation to yield the key intermediate, 3-ethyladamantane-1-carboxylic acid. The subsequent step involves a classic Fischer-Speier esterification to produce the final target compound. This guide offers detailed, step-by-step methodologies, mechanistic insights, and characterization data, designed for researchers in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis is designed as a two-part process. The first part focuses on building the substituted adamantane core, and the second part involves the functional group transformation to the desired ester. This approach allows for the isolation and characterization of a key intermediate, ensuring the purity of the final product.
Figure 1: Overall workflow for the synthesis of Ethyl 3-ethyladamantane-1-carboxylate.
Part I: Synthesis of 3-Ethyladamantane-1-carboxylic Acid
This procedure utilizes a one-pot reaction that combines a Friedel-Crafts alkylation with a Koch-Haaf carboxylation. This strategy is highly efficient as it avoids the isolation of the ethylated intermediate.
Principle and Mechanism
The reaction is initiated by a strong acid, which abstracts a hydride from a tertiary bridgehead position of adamantane to form a stable adamantyl carbocation.[3] This carbocation then undergoes an electrophilic attack on ethylene, yielding a 1-ethyladamantyl cation. A subsequent intermolecular hydride transfer, facilitated by the reaction conditions, leads to the thermodynamically more stable 3-ethyladamantyl cation.[4]
This stable tertiary carbocation is then trapped by carbon monoxide, generated in-situ from the decomposition of formic acid in concentrated sulfuric acid.[5] The resulting acylium ion is subsequently hydrolyzed during the aqueous work-up to yield the final carboxylic acid product.[5] This carboxylation method, known as the Koch-Haaf reaction, is a powerful tool for synthesizing tertiary carboxylic acids.[5][6]
Figure 2: Simplified mechanism for the one-pot ethylation and carboxylation of adamantane.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Adamantane | C₁₀H₁₆ | 136.24 | 13.6 g | 0.10 | |
| Sulfuric Acid | H₂SO₄ | 98.08 | ~250 mL | - | 96-98%, concentrated |
| Formic Acid | HCOOH | 46.03 | ~40 mL | - | 98-100% |
| Ethylene | C₂H₄ | 28.05 | - | - | Gaseous, bubbled through |
| tert-Butanol | (CH₃)₃COH | 74.12 | 5 mL | - | Co-catalyst/solvent |
| Carbon Tetrachloride | CCl₄ | 153.82 | 100 mL | - | Solvent (Caution: Toxic) |
| Ice | H₂O | 18.02 | ~700 g | - | For quenching |
| Chloroform | CHCl₃ | 119.38 | ~100 mL | - | For extraction |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Anhydrous, for drying |
Experimental Protocol
CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of corrosive acids, toxic solvents, and the evolution of carbon monoxide gas.[6]
-
Reaction Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a dropping funnel.
-
Initial Charge: To the flask, add sulfuric acid (255 mL), carbon tetrachloride (100 mL), and adamantane (13.6 g, 0.10 mol).[6]
-
Cooling: Cool the stirred mixture to 15-20°C using an ice-water bath.
-
Ethylation: Begin bubbling ethylene gas through the mixture at a moderate rate. The solution will typically develop a reddish-orange color, indicative of carbocation formation. Continue for approximately 2 hours while maintaining the temperature.
-
Carboxylation: Stop the ethylene flow. Add a solution of tert-butanol (5 mL) in formic acid (40 mL) dropwise via the dropping funnel over 1-2 hours.[6] Maintain the reaction temperature between 15-25°C throughout the addition.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Quenching: Carefully pour the reaction mixture onto ~700 g of crushed ice in a large beaker with vigorous stirring.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (100 mL).
-
Work-up: Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent on a steam bath or rotary evaporator to yield the crude carboxylic acid.
-
Purification: The crude product can be recrystallized from a methanol/water mixture to yield pure 3-ethyladamantane-1-carboxylic acid as a white solid.
Characterization of Intermediate
-
Expected Yield: 70-85%
-
Appearance: White crystalline solid
-
Melting Point: Compare with literature values.
-
Spectroscopy: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch for the carboxylic acid.
Part II: Synthesis of Ethyl 3-ethyladamantane-1-carboxylate
The final step is the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction.[7]
Principle and Mechanism
In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule leads to the formation of the ester.[8] To favor the product, the reaction is typically conducted using a large excess of the alcohol, which shifts the equilibrium to the right according to Le Châtelier's principle.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 3-Ethyladamantane-1-carboxylic Acid | C₁₃H₂₀O₂ | 208.30 | 10.4 g | 0.05 | From Part I |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - | Anhydrous, in excess |
| Sulfuric Acid | H₂SO₄ | 98.08 | 2 mL | - | Concentrated, catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Saturated aqueous solution |
| Brine | NaCl(aq) | - | As needed | - | Saturated aqueous solution |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Anhydrous, for drying |
Experimental Protocol
-
Reaction Setup: Combine 3-ethyladamantane-1-carboxylic acid (10.4 g, 0.05 mol) and anhydrous ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL). The bicarbonate wash removes any unreacted carboxylic acid and the acid catalyst.
-
Drying and Filtration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product as a clear, colorless oil.
Characterization of Final Product
-
Expected Yield: 85-95%
-
Appearance: Colorless oil
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: Expect to see the characteristic quartet and triplet for the ethyl ester group (~4.1 ppm and ~1.2 ppm, respectively).
-
IR: The broad O-H stretch from the starting material should be absent. A strong C=O stretch for the ester should be present around 1730 cm⁻¹.
-
-
Purity: Assess purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric and formic acids are highly corrosive. Handle with extreme care.
-
Carbon tetrachloride and chloroform are toxic and carcinogenic. Avoid inhalation and skin contact.
-
The Koch-Haaf reaction evolves carbon monoxide, a toxic and flammable gas.
-
Use caution when quenching acid-catalyzed reactions with water or bicarbonate solutions, as the process can be highly exothermic and may cause splashing or gas evolution.
References
- A Comparative Guide to the Synthesis of Adamantane Deriv
- Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (n.d.). PMC.
-
Adamantane. (n.d.). Wikipedia. [Link]
-
1-adamantanecarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]
-
Koch reaction. (n.d.). Wikipedia. [Link]
-
Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations. (1979). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Koch reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Optimized Protocols for the Dissolution of Ethyl 3-ethyladamantane-1-carboxylate in Organic Solvents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-ethyladamantane-1-carboxylate (CAS: 2227107-25-5)
Physicochemical Profiling & Structural Rationale
To successfully formulate or synthesize derivatives of Ethyl 3-ethyladamantane-1-carboxylate (CAS: 2227107-25-5)[1],[2], one must first understand the thermodynamic forces governing its solvation. The molecule is defined by two distinct structural features: a rigid tricyclic hydrocarbon cage (the adamantane core)[3] and a polar ethyl ester functional group.
In medicinal chemistry, the adamantane scaffold is frequently deployed as a "lipophilic bullet"[4],[5]. The incorporation of this bulky, strain-free hydrocarbon cage drastically alters a molecule's physicochemical profile, typically increasing its calculated partition coefficient (cLogP) by approximately 3.1 log units[6],[7]. This extreme lipophilicity enhances membrane permeability and blood-brain barrier (BBB) penetration, while the rigid cage protects adjacent functional groups from rapid metabolic cleavage[6],[8].
However, this high lipophilicity also dictates its solubility behavior. Like most adamantane derivatives, Ethyl 3-ethyladamantane-1-carboxylate is practically insoluble in aqueous media but exhibits excellent solubility in non-polar and halogenated organic solvents[3],[9]. The presence of the ethyl ester moiety provides a hydrogen-bond acceptor site, which slightly expands its solvation sphere to include polar aprotic solvents (like DMSO and DMF), making it highly versatile for both biological assays and chemical synthesis.
Solvent Compatibility Matrix
The following matrix categorizes the expected solubility of Ethyl 3-ethyladamantane-1-carboxylate based on the established thermodynamic behavior of substituted adamantanes[9].
| Solvent Class | Representative Solvents | Solvation Capacity | Primary Downstream Application |
| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Excellent (>100 mg/mL) | Lipid formulations, extraction, chromatography |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Chemical synthesis, phase-transfer reactions |
| Polar Aprotic | DMSO, DMF, Ethyl Acetate | Good (50 - 100 mg/mL) | In vitro biological assays, high-throughput screening |
| Polar Protic | Methanol, Ethanol | Moderate (10 - 50 mg/mL) | Analytical chromatography (HPLC/LC-MS) |
| Aqueous | Water, PBS, Saline | Insoluble (<0.1 mg/mL) | N/A (Requires surfactants or co-solvents) |
Workflow for Solvent Selection
The decision of which solvent to use is entirely dependent on the downstream application. The diagram below outlines the logical workflow for dissolving highly lipophilic adamantane esters.
Workflow for solvent selection and QC of Ethyl 3-ethyladamantane-1-carboxylate dissolution.
Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution for Biological Assays
Causality: Dimethyl sulfoxide (DMSO) is the industry standard for biological assays. However, because the adamantane core is highly hydrophobic[4], introducing the compound to DMSO that has absorbed atmospheric moisture can cause premature precipitation. Anhydrous DMSO must be used.
Step-by-Step Methodology:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass (Molecular Weight ≈ 236.35 g/mol ). You will need 11.82 mg of Ethyl 3-ethyladamantane-1-carboxylate.
-
Weighing: Using an analytical microbalance, weigh exactly 11.82 mg of the compound into a sterile, amber 2 mL microcentrifuge tube.
-
Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox or desiccator), add 1.0 mL of anhydrous DMSO (≥99.9% purity).
-
Agitation: Vortex the mixture vigorously for 60 seconds.
-
Sonication: Place the tube in an ultrasonic water bath at room temperature for 5 to 10 minutes. Sonication provides the kinetic energy required to disrupt any waxy aggregates or micro-crystalline lattices formed by the adamantane cages.
-
Storage: Aliquot the solution into single-use vials to avoid freeze-thaw cycles, flush with argon, and store at -20°C.
Protocol B: Dissolution in Dichloromethane (DCM) for Chemical Synthesis
Causality: For synthetic modifications (e.g., ester hydrolysis or cross-coupling), halogenated solvents like DCM provide optimal solvation energy for the lipophilic adamantane cage while remaining volatile enough for easy removal in vacuo[9].
Step-by-Step Methodology:
-
Calculation: To prepare a 0.5 M reaction solution in 10 mL of solvent, weigh 1.18 g of the compound.
-
Transfer: Transfer the compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 10 mL of anhydrous DCM via a gas-tight syringe under an inert atmosphere (Nitrogen or Argon).
-
Agitation: Stir at 300–400 rpm for 5 minutes at room temperature. The compound should dissolve almost instantaneously due to the favorable van der Waals interactions between the non-polar solvent and the hydrocarbon cage.
Quality Control & Self-Validating Systems
A protocol is only as reliable as its validation mechanism. Highly lipophilic compounds like adamantane derivatives are notorious for forming colloidal suspensions in polar aprotic solvents (like DMSO) that appear dissolved to the naked eye but are actually micro-precipitates. To ensure your protocol is a self-validating system, perform the following QC checks:
-
The Tyndall Effect Test (Primary QC): Shine a standard red or green laser pointer through the prepared DMSO stock solution in a darkened room. If the beam path is visible as a solid line through the liquid, colloidal aggregates are present (failed dissolution). A true solution will not scatter the light.
-
Centrifugation (Secondary QC): Centrifuge the sample at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic clear or white pellet. If a pellet is present, the compound has crashed out.
-
Dynamic Light Scattering (DLS): For critical drug-delivery formulations, use DLS to confirm the absence of sub-micron particulate matter before proceeding to in vitro dosing.
References
-
001Chemical. "CAS No. 2227107-25-5, Ethyl 3-ethyladamantane-1-carboxylate."[Link]
-
Wikipedia. "Adamantane."[Link]
-
ConnectSci / Australian Journal of Chemistry. "Unlocking therapeutic potential: the role of adamantane in drug discovery."[Link]
-
Chemical Reviews (ACS Publications). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives."[Link]
-
Molecules / PMC (NIH). "Adamantane in Drug Delivery Systems and Surface Recognition."[Link]
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- 1. CAS 2227107-25-5: 3-etiltricíclo[3.3.1.13,7]decano-1-carbo… [cymitquimica.com]
- 2. 001chemical.com [001chemical.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl 3-ethyladamantane-1-carboxylate in Drug Discovery
Introduction: The Adamantane Scaffold as a Privileged Structure in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a "lipophilic bullet" in drug discovery, valued for its unique three-dimensional structure and its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Its incorporation into drug candidates often enhances metabolic stability, improves tissue distribution, and provides a rigid framework for the precise orientation of pharmacophoric groups.[1][3][4] This has led to the successful development of several clinically approved drugs containing the adamantane scaffold, such as the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the antidiabetic agent vildagliptin.[2][5]
This document provides detailed application notes and protocols for researchers exploring the therapeutic potential of a specific, less-studied derivative: Ethyl 3-ethyladamantane-1-carboxylate . While direct biological data for this compound is limited in public literature, its structural features—a 1-carboxylate ester and a 3-ethyl substituent on the adamantane core—suggest several promising avenues for investigation in drug discovery. These notes are intended to guide researchers in the systematic evaluation of this compound's potential as a therapeutic agent or a valuable scaffold for further chemical elaboration.
Physicochemical Properties and Rationale for Investigation
The structure of Ethyl 3-ethyladamantane-1-carboxylate offers a compelling combination of features for drug design:
-
The Adamantane Core : Provides a rigid, non-metabolizable scaffold that enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[1][4]
-
The 1-Carboxylate Ester : This group can serve as a potential hydrogen bond acceptor and can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid. This suggests that Ethyl 3-ethyladamantane-1-carboxylate may function as a prodrug of 3-ethyladamantane-1-carboxylic acid, potentially improving the pharmacokinetic profile of the active acidic form.
-
The 3-Ethyl Group : The addition of an ethyl group at a bridgehead position of the adamantane cage increases its lipophilicity and can influence its interaction with biological targets.
These structural characteristics suggest that Ethyl 3-ethyladamantane-1-carboxylate could be a valuable candidate for screening in various therapeutic areas where adamantane derivatives have already shown promise.
Potential Therapeutic Applications and Screening Protocols
Based on the known biological activities of other adamantane derivatives, the following therapeutic areas are logical starting points for the investigation of Ethyl 3-ethyladamantane-1-carboxylate.
Antiviral Activity
The first clinically approved adamantane derivative, amantadine, was an antiviral agent for influenza A.[1] The lipophilic nature of the adamantane cage is thought to play a role in its interaction with viral targets.[1][6]
Protocol 1: In Vitro Antiviral Screening (Virus-Yield-Reduction Assay)
This protocol is designed to assess the ability of Ethyl 3-ethyladamantane-1-carboxylate to inhibit the replication of a selected virus (e.g., Influenza A, Coxsackievirus B).[7]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa cells for Coxsackievirus B)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ethyl 3-ethyladamantane-1-carboxylate (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
TCID50 (50% Tissue Culture Infectious Dose) assay components
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the Ethyl 3-ethyladamantane-1-carboxylate stock solution in cell culture medium.
-
Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compound. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Viral Yield: Collect the supernatant from each well. The amount of infectious virus particles in the supernatant is quantified using a TCID50 assay.
-
Cytotoxicity Assessment: In a parallel plate with uninfected cells, add the same concentrations of the test compound to determine its cytotoxic concentration (CC50) using an MTT assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) of the compound, which is the concentration that reduces the viral yield by 50%. The selectivity index (SI) is calculated as CC50/EC50. A higher SI value indicates a more promising antiviral candidate.
Workflow for Antiviral Screening:
Caption: Workflow for in vitro antiviral activity screening.
Anticancer Activity
The lipophilicity of the adamantane scaffold can enhance the penetration of anticancer agents into tumor cells.[8] Adamantane derivatives have shown promise as anticancer agents through various mechanisms.[8][9]
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
This protocol assesses the cytotoxic effect of Ethyl 3-ethyladamantane-1-carboxylate on cancer cell lines.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Normal human cell line (e.g., fibroblasts) for selectivity assessment
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ethyl 3-ethyladamantane-1-carboxylate (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of Ethyl 3-ethyladamantane-1-carboxylate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each cell line. The selectivity of the compound can be assessed by comparing the IC50 values for cancer cells versus normal cells.
Neuroprotective Activity
Memantine, an aminoadamantane derivative, is used to treat Alzheimer's disease by acting as an NMDA receptor antagonist.[11] The neuroprotective potential of novel adamantane derivatives is an active area of research.[12][13][14]
Protocol 3: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol evaluates the ability of Ethyl 3-ethyladamantane-1-carboxylate to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Ethyl 3-ethyladamantane-1-carboxylate (dissolved in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells into a more mature neuronal phenotype by treating them with retinoic acid for several days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of Ethyl 3-ethyladamantane-1-carboxylate for 2-4 hours.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2 at a final concentration of 100 µM) to the wells containing the compound and to a "stress control" well (no compound). Include a "vehicle control" (no stress, no compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the oxidative stressor compared to the stress control.
Metabolic Stability and Prodrug Potential
The ethyl ester moiety of Ethyl 3-ethyladamantane-1-carboxylate may be susceptible to hydrolysis by esterases, releasing the corresponding carboxylic acid. This suggests a potential role as a prodrug.
Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate at which the compound is metabolized by liver enzymes.[15][16][17]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl 3-ethyladamantane-1-carboxylate
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and the test compound in potassium phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of remaining Ethyl 3-ethyladamantane-1-carboxylate at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Workflow for Metabolic Stability Assay:
Caption: Workflow for in vitro metabolic stability assay.
Protocol 5: Chemical Hydrolysis to the Carboxylic Acid
To generate the potential active metabolite, 3-ethyladamantane-1-carboxylic acid, for further testing, a simple chemical hydrolysis can be performed.[18][19][20]
Materials:
-
Ethyl 3-ethyladamantane-1-carboxylate
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) (e.g., 2M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Dissolve Ethyl 3-ethyladamantane-1-carboxylate in ethanol in a round-bottom flask.
-
Saponification: Add an excess of aqueous NaOH solution to the flask. Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify to a pH of ~2 with HCl. The carboxylic acid should precipitate out of the solution.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-ethyladamantane-1-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization.
Data Summary and Interpretation
The following table provides a template for summarizing the data obtained from the proposed screening protocols.
| Assay | Cell Line / System | Endpoint | Result (e.g., IC50, EC50, t1/2) |
| Antiviral Activity | e.g., HeLa | EC50 | Experimental Value |
| CC50 | Experimental Value | ||
| SI | Calculated Value | ||
| Anticancer Activity | e.g., MCF-7 | IC50 | Experimental Value |
| e.g., HCT-116 | IC50 | Experimental Value | |
| e.g., Normal Fibroblasts | IC50 | Experimental Value | |
| Neuroprotective Activity | e.g., SH-SY5Y | % Protection at x µM | Experimental Value |
| Metabolic Stability | Human Liver Microsomes | t1/2 | Experimental Value |
| CLint | Experimental Value |
Interpreting the Results:
-
Antiviral: A high SI value is desirable, indicating that the compound is effective against the virus at concentrations that are not toxic to the host cells.
-
Anticancer: Potent activity (low IC50) against cancer cell lines with significantly higher IC50 values against normal cells indicates promising cancer-specific cytotoxicity.
-
Neuroprotective: A significant increase in cell viability in the presence of an oxidative stressor suggests neuroprotective potential.
-
Metabolic Stability: A short half-life in the metabolic stability assay may indicate that the compound is rapidly cleared, which could be a desirable property for a prodrug. The appearance of 3-ethyladamantane-1-carboxylic acid in the LC-MS/MS analysis would support the prodrug hypothesis.
Conclusion and Future Directions
Ethyl 3-ethyladamantane-1-carboxylate represents an intriguing, yet underexplored, molecule with the potential for therapeutic applications in several disease areas. The protocols outlined in this guide provide a systematic approach for its initial evaluation. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in relevant animal models, and the synthesis of analogs to establish a structure-activity relationship (SAR). The unique combination of a rigid, lipophilic core with a metabolically labile ester group makes Ethyl 3-ethyladamantane-1-carboxylate a compelling starting point for a drug discovery program.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane in Drug Discovery: A Review. Current Drug Targets, 21(1), 3-23.
- BenchChem. (2025).
- Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- MDPI. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes.
- UWSpace - University of Waterloo. (2017).
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
- Bentham Science Publishers. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
- ResearchGate. (n.d.). Currently available adamantane derivatives in clinical practice and their activity.
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed.
- Organic Syntheses Procedure. (n.d.). 1-adamantanecarboxylic acid.
- Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(5), 536-540.
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The Adamantane Scaffold: A Guide to Utilizing Ethyl 3-ethyladamantane-1-carboxylate in Synthetic Chemistry
The adamantane moiety, with its rigid, three-dimensional structure and favorable lipophilic characteristics, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics with improved efficacy and metabolic stability.[1][2] This guide provides detailed application notes and protocols for the use of a specific, functionalized adamantane derivative, Ethyl 3-ethyladamantane-1-carboxylate, as a versatile chemical intermediate for the synthesis of advanced drug candidates and research compounds.
Introduction to Ethyl 3-ethyladamantane-1-carboxylate
Ethyl 3-ethyladamantane-1-carboxylate is a derivative of adamantane-1-carboxylic acid, featuring an ethyl group at the 3-position of the adamantane cage. This substitution can further modulate the lipophilicity and steric profile of the molecule, offering unique opportunities for tailoring drug-receptor interactions. This document outlines the fundamental transformations of this intermediate, focusing on its hydrolysis to the corresponding carboxylic acid and its subsequent use in amide coupling reactions, which are cornerstone reactions in pharmaceutical synthesis.[3][4]
While the direct synthesis of Ethyl 3-ethyladamantane-1-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established adamantane chemistry. The synthesis would likely begin with the formation of 3-ethyladamantane-1-carboxylic acid, potentially via a multi-step process from adamantane-1-carboxylic acid, followed by esterification. The existence of 3-ethyl adamantane carboxylic acid has been noted in the context of biotransformation studies, confirming the feasibility of this scaffold.[5]
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of the parent compound, ethyl adamantane-1-carboxylate, is provided below. These values can serve as a useful reference for the characterization of its 3-ethyl derivative.
| Property | Value | Reference |
| Molecular Formula | C13H20O2 | [6][7] |
| Molecular Weight | 208.30 g/mol | [6][7] |
| Appearance | White crystalline powder or colorless liquid | [8][9] |
| Boiling Point | 396 K at 0.01 bar | [7] |
| Solubility | Sparingly soluble in water | [8] |
Spectroscopic data for ethyl adamantane-1-carboxylate is available and can be used as a comparative benchmark for the synthesized 3-ethyl analog.[1][6]
Core Synthetic Applications: Protocols and Methodologies
The primary utility of Ethyl 3-ethyladamantane-1-carboxylate as a chemical intermediate lies in its conversion to the corresponding carboxylic acid and subsequent derivatization to amides. These transformations open a gateway to a diverse range of potential drug candidates.
Protocol 1: Hydrolysis of Ethyl 3-ethyladamantane-1-carboxylate
The hydrolysis of the ethyl ester to 3-ethyladamantane-1-carboxylic acid is a fundamental step to enable further functionalization, particularly for amide bond formation. Both acidic and basic hydrolysis conditions can be employed, with basic hydrolysis often being preferred due to the irreversible nature of the reaction and easier product separation.[10][11]
Workflow for Ester Hydrolysis:
Caption: Base-catalyzed hydrolysis workflow.
Detailed Protocol (Base-Catalyzed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-ethyladamantane-1-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq) in water to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of a strong acid (e.g., 2M HCl).
-
Isolation: The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-ethyladamantane-1-carboxylic acid.
Protocol 2: Amide Coupling of 3-ethyladamantane-1-carboxylic acid
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[3] The newly synthesized 3-ethyladamantane-1-carboxylic acid can be coupled with a wide variety of amines to generate a library of novel amide derivatives. Standard coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., HOBt) are commonly employed.[12]
Workflow for Amide Coupling:
Caption: Amide bond formation workflow.
Detailed Protocol (EDC/HOBt Coupling):
-
Reaction Setup: To a solution of 3-ethyladamantane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.
Conclusion
Ethyl 3-ethyladamantane-1-carboxylate serves as a valuable and versatile intermediate in the synthesis of novel adamantane-containing compounds for drug discovery and development. The protocols detailed in this guide for its hydrolysis and subsequent amide coupling provide a robust foundation for researchers to explore the chemical space around the 3-ethyladamantane scaffold. The unique properties conferred by the adamantane cage continue to make it an attractive component in the design of next-generation therapeutics.[13][14]
References
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NIST. Ethyladamantane-1-carboxylate. [Link]
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NIST. Ethyladamantane-1-carboxylate. [Link]
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Organic Syntheses. 1-adamantanecarboxylic acid. [Link]
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Folwell, B. D., et al. "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." PMC. [Link]
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DTIC. SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. [Link]
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Dikusar, E. A., et al. "Synthesis of New 1-Adamantanecarboxylic Acid Derivatives." ResearchGate. [Link]
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Lamoureux, G. V., & Artavia, G. "Use of the Adamantane Structure in Medicinal Chemistry." ResearchGate. [Link]
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Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
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Gerzon, K., et al. "The adamantyl group in medicinal agents. IV. Sedative action of 3,5,7-trimethyladamantane-1-carboxamide and related agents." R Discovery. [Link]
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Arkivoc. Four-directional synthesis of adamantane derivatives. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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PubChem. Adamantane-1-carboxylic acid (S)-1-pyridin-3-yl-ethyl ester. [Link]
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MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
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Jasperse, J. Synthesis of Carboxylic Acids. [Link]
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Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines. [Link]
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Step-by-step esterification protocol for 3-ethyladamantane-1-carboxylic acid
Application Note: Efficient Esterification of Bridgehead-Hindered 3-Ethyladamantane-1-carboxylic Acid
Introduction & Mechanistic Rationale
Adamantane derivatives are critical pharmacophores in drug discovery, prized for their exceptional lipophilicity, metabolic stability, and unique spatial profile. However, functionalizing the adamantane cage—specifically at the bridgehead (C1) position—presents significant synthetic challenges. 3-Ethyladamantane-1-carboxylic acid [1] features a carboxylic acid group heavily shielded by the bulky, rigid tricyclic aliphatic framework.
When designing an esterification protocol for such sterically hindered substrates, standard methodologies often fail. This guide details a highly reliable, two-step acyl chloride-mediated esterification protocol, ensuring high yields and quantitative conversion.
Causality in Method Selection
To establish a robust protocol, we must evaluate the kinetic and thermodynamic barriers of standard esterification techniques against the adamantyl system:
-
Fischer Esterification: Relies on the protonation of the carboxylic acid followed by the nucleophilic attack of an alcohol. The extreme steric bulk of the adamantane bridgehead severely restricts the trajectory of the incoming nucleophile, making this equilibrium-driven process unacceptably slow and low-yielding.
-
Steglich Esterification (DCC/EDC + DMAP): While mild, carbodiimide-mediated couplings[2] with highly hindered acids often stall at the O-acylisourea intermediate. Because the alcohol's attack is sterically retarded, the intermediate undergoes a rapid 1,3-rearrangement (O-to-N acyl migration) to form a highly stable, unreactive N-acylurea byproduct, drastically reducing the yield.
-
Acyl Chloride Route (Oxalyl Chloride / cat. DMF): This is the definitive method for adamantane-1-carboxylic acids[3][4]. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the hindered acid into an acyl chloride. The subsequent addition of an alcohol and a non-nucleophilic base (e.g., Triethylamine) drives the nucleophilic acyl substitution irreversibly to completion.
Quantitative Data & Reaction Parameters
Table 1: Methodological Comparison for Adamantyl Esterification
| Esterification Method | Reagents / Conditions | Yield Profile | Primary Drawbacks |
|---|---|---|---|
| Fischer | Methanol, H₂SO₄, Reflux (72 h) | Low (<40%) | Highly reversible; steric hindrance blocks the tetrahedral intermediate. |
| Steglich | EDC·HCl, DMAP, DCM, RT (24 h) | Moderate (50-60%) | Competing O-to-N acyl migration forms dead-end N-acylurea byproducts. |
| Acyl Chloride | 1. (COCl)₂, DMF; 2. MeOH, Et₃N | Excellent (>90%) | Requires rigorous anhydrous conditions and toxic gas management (CO, CO₂). |
Table 2: Stoichiometry for 10 mmol Scale Synthesis of Methyl 3-ethyladamantane-1-carboxylate
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 3-Ethyladamantane-1-carboxylic acid | 208.29 | 1.0 | 2.08 g | Limiting Reagent |
| Oxalyl Chloride | 126.93 | 1.5 | 1.29 mL | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Vilsmeier-Haack Catalyst |
| Methanol (Anhydrous) | 32.04 | 5.0 | 2.02 mL | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.78 mL | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 30 mL total | Aprotic Solvent |
Reaction Workflow Visualization
Workflow for the two-step esterification of 3-ethyladamantane-1-carboxylic acid.
Step-by-Step Experimental Protocol
Phase 1: Preparation of 3-Ethyladamantane-1-carbonyl chloride
Note: Perform this phase in a well-ventilated fume hood due to the evolution of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gases.
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂).
-
Substrate Solubilization: Add 3-ethyladamantane-1-carboxylic acid (2.08 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Catalyst Addition: Inject N,N-Dimethylformamide (DMF, 38 µL, 0.05 eq).
-
Activation: Dropwise, add oxalyl chloride (1.29 mL, 15.0 mmol) over 10 minutes via syringe.
-
Causality Note: Oxalyl chloride reacts with DMF to form the active Vilsmeier-Haack reagent. The dropwise addition controls the vigorous evolution of gases and prevents solvent bumping.
-
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
Self-Validating System (Visual & Analytical): The reaction will transition from a cloudy suspension to a clear, pale-yellow solution as the insoluble carboxylic acid is consumed. To definitively verify completion, withdraw a 10 µL aliquot, quench it in 0.5 mL of methanol containing 1 drop of Et₃N, and analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the baseline carboxylic acid spot confirms 100% conversion to the acyl chloride.
-
-
Volatile Removal: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 25 °C) to remove unreacted oxalyl chloride and dissolved gases. Redissolve the resulting crude acyl chloride in fresh anhydrous DCM (10 mL).
Phase 2: Esterification
-
Nucleophile Preparation: In a separate flame-dried 50 mL flask, prepare a solution of anhydrous methanol (2.02 mL, 50.0 mmol) and triethylamine (Et₃N, 2.78 mL, 20.0 mmol) in anhydrous DCM (10 mL). Cool this receiving solution to 0 °C.
-
Coupling: Slowly transfer the acyl chloride solution (from Step 6) into the methanol/Et₃N solution via a cannula or syringe over 15 minutes.
-
Causality Note: Et₃N serves as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack. This prevents the reverse hydrolysis reaction and protects any potentially acid-sensitive moieties. The order of addition (adding the electrophile to an excess of the nucleophile/base) minimizes self-condensation or anhydride formation.
-
-
Propagation: Stir the reaction at 0 °C for 30 minutes, then warm to RT and stir for an additional 3.5 hours.
Phase 3: Workup and Purification
-
Quenching: Terminate the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
-
Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove residual Et₃N and DMAP/DMF derivatives, followed by a brine wash (20 mL) to pre-dry the organic phase.
-
Self-Validating System (pH Check): Ensure the aqueous phase from the HCl wash is strictly acidic (pH < 2) to guarantee complete removal of amine bases.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure methyl 3-ethyladamantane-1-carboxylate.
References
-
3-ethyladamantane-1-carboxylic acid (C13H20O2) - PubChemLite Source: uni.lu (PubChemLite Database) URL:[1]
-
Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[4]
-
The Adamantane Cage: A Cornerstone in Carboxylic Acid-Based Chemistry Source: Benchchem URL:[3]
-
Steglich Esterification Source: Organic Chemistry Portal URL:[2]
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Application Notes and Protocols for In Vivo Dosing of Ethyl 3-ethyladamantane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethyladamantane-1-carboxylate is a novel small molecule featuring a rigid, lipophilic adamantane core. The adamantane scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as enhanced metabolic stability and membrane permeability[1][2]. This often translates to improved oral bioavailability and central nervous system (CNS) penetration[2]. Adamantane derivatives have shown promise in a range of therapeutic areas, notably as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling and plasticity[3].
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of Ethyl 3-ethyladamantane-1-carboxylate. The protocols outlined below are designed to be a robust starting point for researchers, covering critical aspects from vehicle formulation and toxicity assessment to pharmacokinetic profiling and efficacy testing in relevant disease models. Given the novelty of this specific compound, the following protocols are based on established best practices for lipophilic small molecules and data from structurally related adamantane derivatives.
I. Pre-formulation and Vehicle Selection
The lipophilic nature of Ethyl 3-ethyladamantane-1-carboxylate necessitates careful selection of a vehicle for in vivo administration to ensure adequate solubility and bioavailability.
A. Solubility Assessment
A preliminary solubility assessment in a panel of pharmaceutically acceptable vehicles is the first critical step.
| Vehicle Component | Rationale |
| Corn oil, Sesame oil | Common vehicles for oral and subcutaneous administration of lipophilic compounds. |
| Polyethylene glycol 400 (PEG 400) | A water-miscible co-solvent that can improve solubility. |
| Polysorbate 80 (Tween® 80) | A non-ionic surfactant used to create stable emulsions or micellar solutions. |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A cyclic oligosaccharide that can form inclusion complexes with lipophilic molecules, enhancing aqueous solubility[1]. |
| Dimethyl sulfoxide (DMSO) | A powerful solvent, but its use should be minimized due to potential intrinsic biological effects[4]. |
B. Recommended Vehicle Formulations
Based on the likely properties of an adamantane ester, the following formulations are recommended for initial screening.
Table 1: Example Vehicle Formulations
| Formulation | Composition | Recommended Route(s) |
| Oil-based | 100% Corn Oil | Oral (PO), Subcutaneous (SC) |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in saline | Oral (PO) |
| Co-solvent/Surfactant | 10% DMSO, 40% PEG 400, 50% Saline | Intraperitoneal (IP), Intravenous (IV) |
| Cyclodextrin Complex | 20-40% (w/v) HP-β-CD in sterile water | Intraperitoneal (IP), Oral (PO) |
C. Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a cyclodextrin formulation, a common method for solubilizing lipophilic compounds[4][5].
-
Calculate the required amounts of Ethyl 3-ethyladamantane-1-carboxylate and HP-β-CD for the desired concentration and a 1:1 molar ratio.
-
Dissolve the HP-β-CD in sterile water or saline with gentle heating (40-50°C) and stirring.
-
In a separate container, dissolve the Ethyl 3-ethyladamantane-1-carboxylate in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the stirring HP-β-CD solution.
-
Continue stirring for 1-2 hours at room temperature, protected from light.
-
The resulting solution should be clear. If not, further optimization of the cyclodextrin concentration may be necessary.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
II. Toxicology and Dose-Range Finding
Prior to efficacy studies, it is essential to establish the safety profile and determine a suitable dose range for Ethyl 3-ethyladamantane-1-carboxylate.
A. Acute Toxicity Study
An acute toxicity study provides an initial assessment of the compound's safety and helps identify the maximum tolerated dose (MTD)[6][7].
Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6), with an equal number of males and females.
-
Dose Levels: Based on in vitro data and information from similar adamantane derivatives, a starting dose could be in the range of 10-30 mg/kg[2]. A limit test can be performed at a high dose (e.g., 1000 mg/kg) if no toxicity is expected.
-
Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.
-
Observations: Monitor the animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.
-
Endpoint: At the end of the 14-day observation period, perform a gross necropsy on all animals.
B. Dose-Range Finding (DRF) Study
DRF studies are crucial for selecting appropriate dose levels for subsequent efficacy and pharmacokinetic studies[8][9].
Protocol: Dose-Range Finding Study
-
Animal Model: Use the same species and strain as intended for the efficacy studies.
-
Dose Levels: Select a range of at least 3-4 dose levels based on the results of the acute toxicity study. These should span from a dose expected to be therapeutically relevant to the MTD.
-
Administration: Administer the compound daily for a short period (e.g., 5-7 days) via the chosen route.
-
Parameters to Monitor:
-
Clinical observations (daily)
-
Body weight (daily)
-
Food and water consumption (optional)
-
At the end of the study, collect blood for clinical pathology (hematology and clinical chemistry) and perform a gross necropsy.
-
III. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ethyl 3-ethyladamantane-1-carboxylate is vital for interpreting efficacy and toxicology data[6].
A. Experimental Design for a Rodent PK Study
Table 2: Typical Design for a Single-Dose PK Study in Rats
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats (n=3-4 per time point or using serial sampling) |
| Dose Levels | A low and a high dose (e.g., 10 mg/kg and 50 mg/kg) |
| Routes of Administration | Intravenous (IV) for bioavailability calculation and Oral (PO) |
| Blood Sampling | Serial or terminal blood collection at multiple time points |
| Sample Analysis | LC-MS/MS for quantification of the compound in plasma |
B. Protocol: Oral Pharmacokinetic Study in Mice
-
Animal Preparation: Fast mice for 4 hours prior to dosing, with water available ad libitum.
-
Dosing: Administer a single oral dose of Ethyl 3-ethyladamantane-1-carboxylate.
-
Blood Collection: Collect blood samples (e.g., via tail vein or submandibular bleed) at predetermined time points. For a typical small molecule administered orally, time points might include: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[8][10][11][12].
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Data Analysis: Determine plasma concentrations of the compound at each time point and calculate key PK parameters (Cmax, Tmax, AUC, half-life).
C. Protocol: Tissue Biodistribution
-
Dosing: Administer a single dose of the compound to a cohort of animals.
-
Tissue Collection: At selected time points (e.g., corresponding to Tmax and a later time point), euthanize the animals and collect tissues of interest (e.g., brain, liver, kidneys, spleen)[7][13][14].
-
Sample Processing: Homogenize the tissues and extract the compound for quantification by LC-MS/MS.
-
Data Analysis: Determine the concentration of the compound per gram of tissue to assess its distribution.
IV. In Vivo Efficacy Models
Based on the known pharmacology of other adamantane derivatives targeting the NMDA receptor, the following efficacy models are suggested.
A. Neuropathic Pain
Neuropathic pain models are used to assess the analgesic potential of novel compounds[9][15][16][17].
Protocol: Chung Model (Spinal Nerve Ligation) of Neuropathic Pain in Rats [18]
-
Surgery: Under anesthesia, ligate the L5 and L6 spinal nerves.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days, during which they will develop mechanical allodynia.
-
Drug Administration: Administer Ethyl 3-ethyladamantane-1-carboxylate or vehicle.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.
B. Depression-like Behavior
The Forced Swim Test is a common screening tool for antidepressants[19][20][21][22][23].
Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylinder filled with water (24-25°C).
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer the test compound or vehicle, typically 30-60 minutes before the test.
-
Test Procedure: Place each mouse in the water cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time is indicative of an antidepressant-like effect.
C. Cognitive Function
The Y-maze test is used to evaluate spatial working memory[24][25][26][27][28].
Protocol: Y-Maze Spontaneous Alternation in Mice
-
Apparatus: A Y-shaped maze with three identical arms.
-
Acclimation: Handle the mice for several days before the test and allow them to acclimate to the testing room.
-
Test Procedure: Place a mouse at the center of the maze and allow it to freely explore the arms for an 8-minute session.
-
Scoring: Record the sequence of arm entries. An alternation is defined as consecutive entries into the three different arms. Calculate the percentage of spontaneous alternation. An increase in the alternation percentage suggests an improvement in spatial working memory.
V. Experimental Workflows and Signaling Pathways
A. Generalized In Vivo Study Workflow
Caption: Generalized workflow for in vivo evaluation.
B. Hypothetical Signaling Pathway: NMDA Receptor Modulation
Caption: Hypothetical NMDA receptor signaling pathway.
VI. References
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MazeEngine. (n.d.). Y-Maze Protocol. [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]
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Mouse Metabolic Phenotyping Centers. (2024, January 4). Y Maze test. [Link]
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NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
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Estrada-Camarena, E., López-Rubalcava, C., & Hernández-Aragón, A. (2020). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 14, 58. [Link]
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Scantox. (n.d.). Y-Maze Test. [Link]
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Maze Basics. (2018, November 1). Y Maze Test. [Link]
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University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3.
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Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. In Pre-Clinical Models (pp. 105-111). Humana Press, New York, NY. [Link]
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D'Arienzo, C. J., et al. (2014). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. JAALAS, 53(2), 176-185. [Link]
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Zhang, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. [Link]
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Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]
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Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]
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Singh, B. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Drug Development and Industrial Pharmacy, 33(12), 1367-1377. [Link]
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Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature reviews Drug discovery, 6(3), 231-248. [Link]
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Kim, D. H., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(8), 1439-1444. [Link]
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Patel, D., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 13(5), 134-142. [Link]
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Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK?. [Link]
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Prisys Biotech. (2026, January 13). Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. [Link]
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Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?. [Link]
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Chen, Y., et al. (2021). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. International Journal of Molecular Sciences, 22(16), 8823. [Link]
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Matencio, A., et al. (2022). Cyclodextrins inclusion complex. Trends in Food Science & Technology, 120, 113-124. [Link]
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Washington State University IACUC. (n.d.). Standard Operating Procedures for Tissue Sampling of Rodents and Other Species. [Link]
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ResearchGate. (n.d.). Neuropathic pain models. (A) A modified Chung surgical model was used.... [Link]
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de Oliveira, A. M., et al. (2022). Production and Characterization of a β-Cyclodextrin Inclusion Complex with Platonia insignis Seed Extract as a Proposal for a Gastroprotective System. Molecules, 28(1), 1. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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protocols.io. (2023, December 20). Mouse tissue collection. [Link]
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Aragen Life Sciences. (n.d.). Animal Models for Pain Research. [Link]
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Choi, J. S., et al. (2012). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomolecules & therapeutics, 20(3), 341. [Link]
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Mehta, D., et al. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]
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Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS chemical neuroscience, 4(7), 1082-1093. [Link]
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Moghadam, M. H., et al. (2018). Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes. Pharmaceutical and Biomedical Research, 4(1), 31-39. [Link]
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Li, Y., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(7), 1809. [Link]
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University of California, Santa Barbara IACUC. (2020, January 18). IACUC GUIDELINE: BLOOD AND TISSUE COLLECTION. [Link]
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University of Louisville. (2025, May 12). Tissue Harvesting for Rodent Genotyping. [Link]
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University of Puerto Rico Medical Sciences Campus. (n.d.). Guidelines for Tissue Collection for Genotyping Mice and Rats. [Link]
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Al-Abdullah, E. S., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 729. [Link]
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Sciforum. (2023, November 2). A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. [Link]
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ResearchGate. (n.d.). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. [Link]
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ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
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Tzakos, A. G., et al. (2016). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 21(11), 1475. [Link]
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Application Notes & Protocols: Formulation Techniques for Ethyl 3-ethyladamantane-1-carboxylate in Biological Assays
Introduction
Ethyl 3-ethyladamantane-1-carboxylate is a promising lipophilic compound with significant potential in various therapeutic areas. However, its poor aqueous solubility presents a substantial challenge for researchers in biological assays, often leading to issues with bioavailability, reproducibility, and accurate dose-response assessments.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective formulation strategies to overcome these challenges. We will delve into the physicochemical properties of adamantane-based compounds, explore various formulation techniques, and provide detailed, step-by-step protocols for practical implementation in a laboratory setting. The goal is to equip researchers with the necessary tools to develop robust and reliable formulations for both in vitro and in vivo studies.
Physicochemical Characterization: Understanding the Molecule
A thorough understanding of the physicochemical properties of Ethyl 3-ethyladamantane-1-carboxylate is the foundation for selecting an appropriate formulation strategy.[3]
Structure and Properties: Ethyl 3-ethyladamantane-1-carboxylate possesses a rigid, bulky adamantane cage, which contributes to its high lipophilicity. Its chemical formula is C15H24O2 with a molecular weight of approximately 236.35 g/mol .[4][5][6] Key properties influencing its formulation are:
-
Solubility: It is sparingly soluble in water.[4] This necessitates the use of solubilizing agents or advanced formulation techniques.
-
Physical Form: It is described as a colorless to yellow liquid or a white crystalline powder.[4]
| Property | Value/Description | Source |
| Molecular Formula | C15H24O2 | [4][5][6] |
| Molecular Weight | ~236.35 g/mol | [4][5][6] |
| Appearance | Colorless to yellow liquid / White crystalline powder | [4] |
| Aqueous Solubility | Sparingly soluble | [4] |
| Predicted LogP | High (indicative of lipophilicity) | [7] |
Formulation Strategies: A Decision-Making Framework
The selection of a formulation strategy depends on the specific requirements of the biological assay, including the desired concentration, route of administration (for in vivo studies), and acceptable levels of excipient-induced toxicity.[8][9]
Here is a decision-making framework to guide your choice:
Caption: Decision tree for selecting a formulation strategy.
Simple Solubilization using Organic Solvents (e.g., DMSO)
For many in vitro assays, dimethyl sulfoxide (DMSO) is a common and convenient solvent for water-insoluble compounds.[10]
-
Mechanism: DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar compounds.
-
Advantages: Simple, quick, and suitable for high-throughput screening.
-
Causality and Considerations: The final concentration of DMSO in the cell culture medium is critical. It is generally recommended to keep the final DMSO concentration at or below 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[10][11] Different cell lines can have varying sensitivities to DMSO.[11][12] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[11]
Co-Solvent Systems
When higher concentrations of the test compound are needed, or if DMSO toxicity is a concern, a co-solvent system can be employed.[13][14]
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the water and increase the solubility of lipophilic drugs.[14]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400), and glycerin.[13]
-
Advantages: Can achieve higher drug concentrations than simple DMSO solubilization and can reduce the toxicity associated with a single solvent.[13]
-
Causality and Considerations: The ratio of co-solvents must be carefully optimized to ensure the drug remains in solution upon dilution into the aqueous assay medium. Precipitation upon dilution is a common failure point. A pre-experiment to test the stability of various dilutions in the final assay buffer is highly recommended.
Lipid-Based Formulations
For in vivo studies, particularly for oral administration, lipid-based drug delivery systems (LBDDS) are a powerful tool for enhancing the absorption and bioavailability of poorly soluble drugs.[15][16][17]
-
Mechanism: These formulations are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[18] This keeps the drug in a solubilized state, ready for absorption.[16]
-
Types: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common examples.[15]
-
Advantages: Enhances oral bioavailability, can reduce food effects, and protects the drug from degradation.[15]
-
Causality and Considerations: The choice of oil, surfactant, and co-surfactant is critical and depends on the drug's solubility in these excipients.[2] The formulation must be able to maintain the drug in a solubilized state without precipitation upon dispersion in aqueous fluids.[19]
Experimental Protocols
Safety Precaution: Always handle Ethyl 3-ethyladamantane-1-carboxylate and all solvents in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Simple Solubilization in DMSO for In Vitro Assays
This protocol details the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Ethyl 3-ethyladamantane-1-carboxylate
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, calculate the mass of Ethyl 3-ethyladamantane-1-carboxylate needed (Mass = 10 mmol/L * 1 mL * 236.35 g/mol = 2.36 mg).
-
Weigh the compound: Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex at high speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
-
Application in Assays: When preparing working solutions, dilute the stock solution in your cell culture medium. Crucially, ensure the final concentration of DMSO in the wells does not exceed a non-toxic level (typically ≤0.5%). [10][20] For example, to achieve a 10 µM final concentration, you would perform a 1:1000 dilution of the 10 mM stock (e.g., add 1 µL of stock to 1 mL of medium). Always include a vehicle control with the same final DMSO concentration.
Protocol 2: Co-Solvent System for In Vitro Assays
This protocol provides an example of a co-solvent system to achieve a higher concentration stock solution.
Materials:
-
Ethyl 3-ethyladamantane-1-carboxylate
-
DMSO
-
PEG 400
-
Tween 80 (Polysorbate 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Co-Solvent Vehicle: In a sterile tube, prepare the vehicle by mixing DMSO, PEG 400, and Tween 80 in a 1:4:0.5 ratio (e.g., 100 µL DMSO + 400 µL PEG 400 + 50 µL Tween 80). Vortex thoroughly.
-
Solubilize the Compound: Weigh the desired amount of Ethyl 3-ethyladamantane-1-carboxylate and add the pre-mixed co-solvent vehicle.
-
Dissolve: Vortex vigorously. If needed, briefly sonicate in a water bath to aid dissolution. The goal is to create a clear, concentrated stock solution (e.g., 50 mM).
-
Test for Precipitation: Before use in an assay, perform a dilution test. Serially dilute the stock solution into your final assay buffer or medium to the highest intended working concentration. Let it stand for at least 30 minutes and visually inspect for any signs of precipitation (cloudiness, particles). If precipitation occurs, the formulation is not suitable and the ratios may need to be adjusted.
-
Storage and Use: Store the stock solution as described in Protocol 1. Always include a vehicle control with the same final concentration of the co-solvent mixture.
Caption: Workflow for preparing and validating a co-solvent formulation.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for In Vivo Oral Dosing
This is a starting point for developing a simple SEDDS formulation. Optimization will likely be required.
Materials:
-
Ethyl 3-ethyladamantane-1-carboxylate
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Solubility Screening (Recommended): Determine the solubility of your compound in various oils, surfactants, and co-surfactants to select the best excipients.
-
Formulation Preparation:
-
In a glass vial, combine the surfactant and co-surfactant (e.g., Kolliphor® EL and Transcutol® HP in a 2:1 ratio). Mix thoroughly.
-
Add the oil phase (e.g., Capryol™ 90) to the surfactant/co-surfactant mixture (e.g., at a ratio of 40% oil to 60% surfactant/co-surfactant mix).
-
Stir the mixture gently with a magnetic stirrer until a clear, homogenous solution is formed. This is your SEDDS vehicle.
-
-
Drug Loading:
-
Weigh the required amount of Ethyl 3-ethyladamantane-1-carboxylate.
-
Slowly add it to the SEDDS vehicle while stirring.
-
Continue stirring until the compound is completely dissolved. Gentle warming (to ~40°C) may be used to facilitate dissolution.
-
-
Self-Validation (Dispersion Test):
-
Add a small amount (e.g., 100 µL) of the final drug-loaded SEDDS formulation to a larger volume of water (e.g., 100 mL) at 37°C with gentle stirring.
-
Observe the emulsification process. The formulation should rapidly disperse to form a fine, bluish-white emulsion or a clear/translucent microemulsion.
-
Let the emulsion stand for several hours and observe for any signs of drug precipitation or phase separation. A stable emulsion is desired.[19]
-
Formulation Characterization and Quality Control
To ensure the reliability and reproducibility of your biological assays, it is essential to characterize your formulations.[21]
| Technique | Purpose | Description |
| Visual Inspection | Basic check for solubility and stability | The simplest QC method. Check for clarity, color change, and precipitation immediately after preparation and after storage. |
| High-Performance Liquid Chromatography (HPLC) | Concentration Verification & Stability | An essential technique to accurately determine the concentration of the active compound in the stock solution and to assess its chemical stability over time.[21] |
| Dynamic Light Scattering (DLS) | Particle Size Analysis | For emulsion or nanoparticle-based formulations, DLS measures the size distribution of droplets/particles. This is critical for assessing the quality and stability of lipid-based systems.[22][23] |
| In Vitro Dispersion Test | Performance of LBDDS | Assesses how well a lipid-based formulation emulsifies in a simulated gastrointestinal fluid. It helps predict in vivo performance.[19] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates upon dilution in aqueous buffer. | The formulation is not robust enough; the drug's solubility limit is exceeded upon dilution. | - Increase the proportion of co-solvent or surfactant. - Try a different co-solvent or surfactant with better solubilizing capacity for your compound. - For in vivo studies, consider a lipid-based system. |
| High background toxicity observed in cell assays. | The concentration of the solvent (e.g., DMSO) or other excipients is too high. | - Reduce the final concentration of the solvent in the assay.[20][24] - Perform a dose-response curve for the vehicle alone to determine its toxic threshold. - Switch to a less toxic co-solvent system. |
| Inconsistent results between experiments. | - Formulation instability (precipitation over time). - Inaccurate pipetting of viscous stock solutions. - Degradation of the compound. | - Prepare fresh formulations before each experiment. - Use positive displacement pipettes for viscous solutions. - Verify compound stability in the formulation using HPLC. |
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- 24. mdpi.com [mdpi.com]
Technical Support Center: Yield Optimization Portal for Adamantane Derivatives
Welcome to the Yield Optimization Portal. This guide is designed for researchers and drug development professionals facing bottlenecks in the synthesis of Ethyl 3-ethyladamantane-1-carboxylate . Due to the unique steric constraints and carbocation dynamics of the adamantane cage, standard aliphatic synthesis protocols often result in poor yields or complex isomeric mixtures.
This document provides a validated, mechanistic approach to overcoming these challenges, moving from the Koch-Haaf carboxylation of 2-(1-adamantyl)ethanol to the sterically demanding esterification process.
Synthetic Workflow Visualization
Figure 1: Workflow for Ethyl 3-ethyladamantane-1-carboxylate via acid chloride activation.
Self-Validating Experimental Protocols
To ensure reproducibility and high scientific integrity, the following methodologies integrate causality (why a reagent is chosen) with self-validating physical cues (how to visually or chemically confirm the reaction is proceeding correctly).
Protocol A: Synthesis of 3-Ethyladamantane-1-carboxylic acid
Objective: Convert 2-(1-adamantyl)ethanol to 3-ethyladamantane-1-carboxylic acid via Koch-Haaf carboxylation.
-
Step 1: Dissolve 2-(1-adamantyl)ethanol in concentrated sulfuric acid (H₂SO₄, 96%) at room temperature (20–25°C) under high dilution conditions.
-
Causality: H₂SO₄ protonates the alcohol, leading to dehydration and the formation of a primary carbocation, which rapidly undergoes an intermolecular hydride shift to form the highly stable tertiary 3-ethyladamantyl cation[1]. High dilution prevents unwanted dimerization.
-
-
Step 2: Slowly add formic acid (HCOOH) dropwise over 2 hours using an addition funnel.
-
Causality: Formic acid dehydrates in the presence of H₂SO₄ to generate carbon monoxide (in situ), which acts as a nucleophile to trap the tertiary carbocation[2].
-
Self-Validation: The reaction is self-monitoring. The addition of formic acid will trigger immediate and steady gas evolution (CO). The reaction is complete when gas evolution ceases despite further addition of formic acid.
-
-
Step 3: Quench the reaction by pouring the mixture slowly over crushed ice.
-
Self-Validation: The highly hydrophobic nature of the adamantane cage forces the carboxylic acid product to crash out of the aqueous phase instantly. A voluminous white precipitate confirms successful carboxylation. Filter and wash with cold water until the filtrate is pH neutral.
-
Protocol B: Esterification via Acid Chloride Activation
Objective: Convert 3-ethyladamantane-1-carboxylic acid to Ethyl 3-ethyladamantane-1-carboxylate.
-
Step 1: Suspend the dried 3-ethyladamantane-1-carboxylic acid in neat thionyl chloride (SOCl₂) (3.0 equivalents). Add 2 drops of anhydrous N,N-dimethylformamide (DMF).
-
Causality: Direct Fischer esterification is severely hindered by the steric bulk of the bridgehead carbon. Converting the acid to an acid chloride creates a highly reactive electrophile that bypasses this steric barrier[3][4]. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.
-
Self-Validation: The solid suspension will begin to vigorously evolve SO₂ and HCl gases. Once the reaction is complete (typically 2-3 hours at reflux), the solid will completely dissolve, leaving a clear, homogeneous yellow liquid.
-
-
Step 2: Remove excess SOCl₂ under reduced pressure to isolate the crude acid chloride.
-
Step 3: Dissolve the acid chloride in anhydrous dichloromethane (DCM). Cool to 0°C and add absolute ethanol (5.0 equivalents) followed by pyridine (2.0 equivalents).
-
Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the nucleophilic acyl substitution, driving the equilibrium forward and protecting the ester from acid-catalyzed hydrolysis[4].
-
Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). Because adamantane lacks a UV chromophore, visualize the plate using a Phosphomolybdic Acid (PMA) stain and a heat gun. The product will appear as a distinct dark green/blue spot with a higher Rf value than the starting acid.
-
Quantitative Yield Optimization Data
The table below summarizes the critical impact of methodology selection on the final yield of the esterification step. Relying on traditional aliphatic esterification methods leads to significant yield penalties due to the unique geometry of the adamantane cage.
Table 1: Comparative Yield Optimization for Ethyl 3-ethyladamantane-1-carboxylate
| Esterification Method | Reagents & Conditions | Reaction Temp | Time | Isolated Yield (%) | Primary Limitation |
| Fischer Esterification | EtOH, H₂SO₄ (cat.), Dean-Stark | 78°C (Reflux) | 48 h | 32 - 38% | Severe steric hindrance at the C1 bridgehead carbon. |
| Steglich Esterification | EtOH, DCC, DMAP, DCM | 25°C (RT) | 24 h | 55 - 62% | Formation of unreactive N-acylurea byproducts. |
| Acid Chloride (Two-Step) | 1. SOCl₂, DMF (cat.) 2. EtOH, Pyridine | 1. 80°C 2. 0°C to RT | 4 h | 88 - 94% | Requires rigorous exclusion of moisture during Step 1. |
Troubleshooting & FAQs
Q1: My Koch-Haaf carboxylation is yielding a mixture of 3-ethyladamantane-1-carboxylic acid and adamantane-1-carboxylic acid. How do I fix this? A: This is a thermodynamic control issue. The rearrangement of 2-(1-adamantyl)ethanol relies on dilution-controlled intermolecular hydride shifts. If the reaction temperature is allowed to rise (e.g., to 50°C), the reaction yields equal amounts of the 3-ethyl derivative and the unsubstituted adamantane-1-carboxylic acid due to competing cleavage pathways[1]. Ensure the reaction is strictly maintained at room temperature and run under high dilution conditions to favor the 3-ethyladamantane-1-carboxylic acid product[1].
Q2: I am using Fischer esterification, but my yield is stuck below 40% even after 48 hours of reflux. Why? A: The bridgehead carbon (C1) of the adamantane cage is surrounded by a rigid, three-dimensional hydrocarbon lattice. Fischer esterification relies on the nucleophilic attack of ethanol on a protonated carbonyl, a trajectory that is physically blocked by the bulky cage. To achieve high yields, you must convert the acid to the highly electrophilic acid chloride using SOCl₂, which is reactive enough to overcome this steric barrier[3][4].
Q3: How do I monitor the reaction progress? My compounds are invisible under a standard 254 nm UV lamp. A: Adamantane derivatives lack conjugated pi-systems and are inherently UV-inactive. You must use chemical stains for TLC visualization. We recommend dipping the TLC plate in a Phosphomolybdic Acid (PMA) solution (10% in ethanol) followed by heating at 120°C for 1-2 minutes. The ester will appear as a dark spot against a yellow/green background.
Q4: During the addition of ethanol to the acid chloride, the solution turns dark and the yield drops. What is happening? A: This indicates a runaway exothermic reaction and potential degradation. The nucleophilic attack of ethanol on the adamantyl acid chloride is highly exothermic. If the ethanol/pyridine mixture is added too quickly at room temperature, localized heating causes side reactions. Always cool the acid chloride solution to 0°C in an ice bath before dropwise addition of the alcohol.
References
-
Adamantane - Wikipedia Source: Wikipedia URL:[Link]
-
Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
-
In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. 1-Adamantanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 3-ethyladamantane-1-carboxylate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of Ethyl 3-ethyladamantane-1-carboxylate .
Because of its unique tricyclic hydrocarbon architecture, this compound presents severe solubility challenges in physiological media. Below, we dissect the chemical causality of these issues and provide self-validating, field-proven protocols to overcome them.
Chemical Profiling & The "Lipophilic Bullet" Problem
Ethyl 3-ethyladamantane-1-carboxylate is characterized by its adamantane core—a rigid, bulky, and highly hydrophobic cage. In medicinal chemistry, adamantane is often referred to as a "lipophilic bullet" used to radically increase a drug's membrane permeability and half-life .
However, this comes at a steep cost to aqueous solubility. The addition of an ethyl group at the 3-position and an ethyl ester at the 1-position further drives up the partition coefficient (LogP). Crucially, unlike well-known adamantane drugs (e.g., amantadine), this compound lacks any hydrogen-bond donating groups or ionizable amines . It cannot be protonated to form a soluble salt, meaning traditional pH-adjustment strategies will fail and likely cause ester hydrolysis.
Diagnostic FAQs: Understanding the Solubility Barriers
Q: Why does my compound immediately precipitate when diluted from a DMSO stock into my biological assay buffer? A: This is known as the "solvent-shift" effect. While DMSO solvates the neat compound perfectly, diluting it into an aqueous buffer causes the DMSO to rapidly diffuse into the bulk water. The local concentration of the highly lipophilic adamantane derivative instantly exceeds its intrinsic thermodynamic solubility limit (often < 1 µg/mL), causing massive entropic penalties that force the compound to nucleate and crash out of solution.
Q: Can I adjust the pH of my buffer to force dissolution? A: No. Ethyl 3-ethyladamantane-1-carboxylate is a neutral ester. Exposing it to highly alkaline or acidic conditions will not ionize the molecule; it will simply hydrolyze the ethyl ester into 3-ethyladamantane-1-carboxylic acid, irreversibly destroying your target compound.
Q: If co-solvents and pH adjustments fail, what is the most reliable formulation strategy? A: You must rely on supramolecular encapsulation. The two most effective strategies are Host-Guest Complexation using Cyclodextrins or Lipid Bilayer Intercalation using Liposomes . The adamantane cage has a diameter of ~7 Å, which acts as a perfect "key" for the hydrophobic cavity of β-cyclodextrin or as a deep anchor in a liposomal membrane.
Decision Matrix for Solubility Enhancement
Use the following logical workflow to determine the best formulation strategy based on your experimental endpoint.
Caption: Decision matrix for selecting the optimal solubility enhancement strategy.
Quantitative Formulation Data
The table below summarizes the expected solubility limits of highly lipophilic adamantane esters across various standard vehicles.
| Formulation Vehicle | Mechanism of Solubilization | Estimated Solubility Limit (µg/mL) | Primary Application |
| Phosphate Buffered Saline (pH 7.4) | None (Intrinsic solubility) | < 1 | Baseline / Control |
| 1% DMSO in PBS | Co-solvency (Solvent Shift) | 5 - 10 | Low-concentration biochemical assays |
| 10% Tween-80 Micelles | Surfactant Micellization | 50 - 150 | Cell-free assays (High toxicity in vitro) |
| 20% HP-β-Cyclodextrin | Host-Guest Inclusion Complex | 500 - 1500+ | Cell culture / Systemic dosing |
| DOPC/Cholesterol Liposomes | Lipid Bilayer Intercalation | 2000+ | In vivo targeted delivery / IV dosing |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not assume solubility has been achieved just because the solution appears clear to the naked eye; sub-visible aggregates can ruin assay reproducibility.
Protocol A: Preparation of HP-β-Cyclodextrin (HP-β-CD) Inclusion Complexes
Rationale: The hydrophobic adamantane core perfectly matches the 6.0–6.5 Å internal cavity of β-cyclodextrin. Using the Hydroxypropyl (HP) derivative prevents the cyclodextrin itself from crystallizing, allowing for massive increases in aqueous concentration .
-
Molar Ratio Calculation: Weigh out Ethyl 3-ethyladamantane-1-carboxylate and HP-β-CD at a 1:2 molar ratio (excess host ensures complete encapsulation).
-
Co-dissolution: Dissolve the adamantane derivative in a minimal volume of absolute ethanol. Dissolve the HP-β-CD in ultra-pure water.
-
Causality: Ethanol solvates the lipophilic compound, preventing premature precipitation while thermodynamic equilibrium is established between the compound and the CD cavity.
-
-
Equilibration: Slowly drop the ethanol solution into the aqueous HP-β-CD solution under vigorous magnetic stirring. Stir at room temperature for 24 hours in an open container to allow the ethanol to evaporate.
-
Lyophilization: Freeze the resulting clear solution at -80°C and lyophilize for 48 hours to obtain a white, fluffy powder.
-
Self-Validation (NMR & DLS):
-
Reconstitute a sample of the powder in D₂O and perform 2D ROESY NMR. Validation: You must observe cross-peaks between the adamantane protons and the H3/H5 protons located inside the cyclodextrin cavity. This proves true inclusion rather than a physical mixture.
-
Run Dynamic Light Scattering (DLS). Validation: The solution must show a monodisperse peak at < 5 nm, confirming the absence of sub-visible drug aggregates.
-
Caption: Thermodynamic workflow of host-guest inclusion complex formation.
Protocol B: Liposomal Encapsulation via Thin-Film Hydration
Rationale: The adamantane moiety acts as a highly effective lipophilic anchor. It embeds deeply into the hydrophobic tail region of a lipid bilayer, while the ester group orients toward the aqueous interface, protecting it from bulk hydrolysis .
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and Cholesterol (7:3 molar ratio) in chloroform.
-
Drug Incorporation: Add Ethyl 3-ethyladamantane-1-carboxylate to the chloroform mixture (target a 5-10% mol ratio relative to total lipids).
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask walls. Dry under a vacuum desiccator overnight to remove trace solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously for 15 minutes above the phase transition temperature of the lipids.
-
Extrusion: Pass the resulting multilamellar vesicle suspension through a polycarbonate membrane (100 nm pore size) 11-15 times using a mini-extruder.
-
Self-Validation (Centrifugation & HPLC):
-
Centrifuge the extruded liposomes at 10,000 x g for 10 minutes. Validation: Any unencapsulated adamantane derivative will pellet at the bottom.
-
Lyse a sample of the supernatant with 1% Triton X-100 and quantify the drug concentration via HPLC to calculate your exact Encapsulation Efficiency (EE%).
-
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[Link]
-
Motiei, L., et al. (2009). Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin.[Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.[Link]
Technical Support Center: Optimizing the Extraction of Ethyl 3-ethyladamantane-1-carboxylate
Welcome to the technical support guide for the purification of Ethyl 3-ethyladamantane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the liquid-liquid extraction of this adamantane derivative, ensuring high purity and yield.
Section 1: Foundational Principles of Extraction
The successful isolation of Ethyl 3-ethyladamantane-1-carboxylate hinges on understanding the principles of liquid-liquid extraction (LLE). This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] The key to removing the most common impurity, the unreacted 3-ethyladamantane-1-carboxylic acid, lies in manipulating its chemical state.
The target ester is a neutral molecule, which remains soluble in the organic phase regardless of pH. The carboxylic acid impurity, however, can be deprotonated under basic conditions to form a water-soluble carboxylate salt. This chemical transformation is the cornerstone of the purification strategy. By washing the organic solution containing the product and impurity with a basic aqueous solution (e.g., sodium bicarbonate), the acid is selectively converted to its salt form and partitions into the aqueous layer, which can then be physically separated.[2][3]
Caption: Acid-base extraction workflow for purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect after synthesizing Ethyl 3-ethyladamantane-1-carboxylate?
The most prevalent impurity is typically the unreacted starting material, 3-ethyladamantane-1-carboxylic acid.[2] This is due to the equilibrium nature of Fischer esterification, which often does not proceed to 100% completion.[4][5][6] Other potential impurities can include residual alcohol (ethanol), side-reaction products, or degradation compounds if harsh conditions were used.[7]
Q2: My final product purity is low, with a significant peak corresponding to the starting carboxylic acid. What went wrong?
This is the most common issue and almost always points to an inefficient acid-base wash. The causes can be:
-
Insufficient Base: Not enough basic solution was used to neutralize all the acidic impurity.
-
Ineffective Mixing: The two phases were not mixed vigorously enough for the acid-base reaction to occur efficiently at the interface.
-
Incorrect pH: The pH of the aqueous phase was not high enough to fully deprotonate the carboxylic acid and render it water-soluble.
Q3: I observed a thick, stable layer between the organic and aqueous phases during the wash. What is it and how do I get rid of it?
You have formed an emulsion. Emulsions are common when solutions containing surfactant-like compounds are shaken vigorously.[8][9] They are dispersions of one liquid phase into the other that are slow to separate.[10]
To break an emulsion, you can try the following techniques:
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[4][9]
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[8][9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the layers to separate.[11][12]
-
Gentle Agitation: To prevent emulsions in the first place, use gentle swirling or inversions of the separatory funnel instead of vigorous shaking.[4][9]
Q4: My product yield is significantly lower than expected after the extraction. Where could it have been lost?
Product loss during workup can occur at several stages:[4][13]
-
Slight Aqueous Solubility: While the ester is primarily organic-soluble, excessive or repeated washing with water can lead to minor product loss.[13] Using brine for the final washes helps minimize this.[13]
-
Emulsion Formation: A significant amount of product can be trapped in an emulsion layer that is discarded.
-
Premature Precipitation: If the organic solvent is partially evaporated before all aqueous phases are removed, the product might precipitate with salts.
-
Incomplete Extraction: If performing multiple extractions, ensure you have pooled all the correct organic layers. It's generally more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.[13]
Section 3: Detailed Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| High Carboxylic Acid Impurity by GC/HPLC | Incomplete neutralization during the basic wash. | Re-dissolve the product in a non-polar organic solvent (e.g., ethyl acetate) and re-wash with 5% sodium bicarbonate solution. Check the pH of the aqueous layer after washing to ensure it is basic (>8). |
| Emulsion formed and was not properly separated. | See FAQ Q3 for breaking emulsions. Ensure a clean separation of layers before proceeding. | |
| Final Product is Cloudy or Contains Solid Precipitate | Inadequate drying of the organic phase before solvent removal. | The organic solution should be clear, not cloudy, after treatment with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[13] If cloudy, add more drying agent and allow sufficient time (15-30 min) for it to work. Filter the drying agent before evaporating the solvent. |
| Inorganic salts from the aqueous wash were carried over. | After the final aqueous wash, perform a final wash with brine to remove most of the dissolved water and salts from the organic layer.[13] | |
| Presence of Unknown Peaks in Chromatogram | Side reactions during synthesis. | Optimize reaction conditions (temperature, catalyst concentration) to minimize side-product formation.[7] |
| Degradation of the product during workup. | Avoid overly strong acids or bases or prolonged exposure to heat during the workup. Adamantane derivatives are generally stable, but harsh conditions can lead to degradation. | |
| Low Overall Yield | Incomplete reaction prior to workup. | Consider strategies to drive the esterification equilibrium forward, such as using an excess of one reactant or removing water as it forms.[4][6] |
| Product loss during the extraction process. | Use brine washes to reduce aqueous solubility.[13] Ensure complete phase separation. Perform multiple, smaller-volume extractions rather than a single large one.[13] |
Section 4: Optimized Extraction Protocol
This protocol is designed to maximize the removal of acidic impurities from the crude reaction mixture containing Ethyl 3-ethyladamantane-1-carboxylate.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution.
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory Funnel, Erlenmeyer flasks, filtration apparatus.
Procedure:
-
Initial Transfer: Transfer the organic solution containing the crude product to a separatory funnel of appropriate size.
-
First Basic Wash: Add an equal volume of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently several times to vent any pressure buildup from CO₂ evolution. Once pressure subsides, shake the funnel moderately for 1-2 minutes.
-
Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Second Basic Wash: Repeat steps 2 and 3. This ensures the complete removal of the acidic impurity.[2]
-
Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Shake for 30-60 seconds. This step removes residual basic solution and a large portion of dissolved water.[13]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The solution should become clear. If it remains cloudy, add more drying agent. Let it stand for at least 15 minutes.[13]
-
Isolation: Filter the drying agent from the organic solution. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 3-ethyladamantane-1-carboxylate.
-
Purity Analysis: Assess the purity of the final product using an appropriate analytical technique such as GC-MS or HPLC.[14][15]
Caption: Step-by-step optimized extraction workflow.
Section 5: Analytical Purity Assessment
Verifying the success of the purification requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing the purity of volatile and thermally stable compounds like adamantane esters.[14]
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Non-polar capillary column (e.g., DB-5ms) | Provides good separation for relatively non-polar analytes.[14] |
| Inlet Temp | 250 °C | Ensures complete and rapid volatilization of the sample.[14] |
| Oven Program | 60°C initial, ramp to 300°C | A temperature gradient is used to separate compounds with different boiling points effectively.[15] |
| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas standard for GC-MS analysis.[14] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching.[15] |
High-Performance Liquid Chromatography (HPLC) can also be used, though adamantane esters lack a strong chromophore, which may necessitate the use of detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS).[15][16]
References
-
General procedures for the purification of Esters. Chempedia - LookChem. [Link]
-
Tackling emulsions just got easier. Biotage. (2023, January 17). [Link]
- US Patent US3818071A - Reduction of acidity in the production of esters.
-
Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Chemistry Stack Exchange. (2018, September 9). [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. (2026, March 26). [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. (2024, February 26). [Link]
-
What are the possible sources of error in an esterification laboratory experiment and how can they be prevented? Filo. (2025, July 8). [Link]
-
How emulsions form and break? Biolin Scientific. (2024, June 11). [Link]
-
Evaluation of Extraction Induced by Emulsion Breaking for Ni and V Extraction from Off-Shore Brazilian Crude Oils. ACS Publications - Energy & Fuels. (2019, November 4). [Link]
- Process for removing an ester impurity from an ether.
-
How to remove traces of acidic impurity or water? ResearchGate. (2016, December 13). [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com. [Link]
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com. [Link]
-
Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]
-
1-adamantanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. (2025, May 23). [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. (2021, April 7). [Link]
-
Liquid chromatography of adamantane derivatives. ResearchGate. [Link]
Sources
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. What are the possible sources of error in an esterification laboratory ex.. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-ethyladamantane-1-carboxylate Cleavage
Welcome to the technical support center for the cleavage of Ethyl 3-ethyladamantane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions related to this specific chemical transformation. The adamantane core's steric bulk presents unique challenges to ester cleavage, and this document aims to provide practical, experience-driven solutions to overcome them.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of ethyl 3-ethyladamantane-1-carboxylate, offering step-by-step guidance to diagnose and resolve them.
Q1: My saponification reaction shows low or no conversion to the carboxylic acid. What are the likely causes and how can I fix it?
Low conversion is a frequent challenge, primarily due to the significant steric hindrance of the adamantane cage. Here’s a systematic approach to troubleshoot this issue:
Potential Cause 1: Insufficiently Strong Basic Conditions.
Standard saponification conditions (e.g., NaOH or KOH in aqueous methanol/ethanol) are often too mild for this sterically hindered ester. The bulky 3-ethyladamantane group shields the carbonyl carbon from nucleophilic attack by the hydroxide ion.
Solutions:
-
Increase Base Equivalents: Instead of the typical 1.1-1.5 equivalents, try increasing the amount of base to 3-6 equivalents.
-
Elevate the Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier.
-
Employ a Stronger Base/Solvent System:
-
Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for hindered esters. A common system is LiOH in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 or 3:1).
-
Non-Aqueous Saponification: For extremely resistant esters, a non-aqueous approach can be highly effective. A system of NaOH in a methanol/dichloromethane (1:9) mixture has been shown to rapidly saponify hindered esters at room temperature. This is because the hydroxide anion is poorly solvated in this medium, making it a more potent nucleophile.
-
Potential Cause 2: Poor Solubility of the Starting Material.
Ethyl 3-ethyladamantane-1-carboxylate is lipophilic and may not be fully soluble in highly aqueous solvent mixtures, leading to a heterogeneous reaction with a slow reaction rate.
Solutions:
-
Utilize a Co-solvent: As mentioned above, THF is an excellent co-solvent to improve the solubility of the ester. Dioxane is another suitable option.
-
Monitor for a Homogeneous Solution: Ensure your reaction mixture is a clear, single phase at the reaction temperature. If not, adjust the solvent ratio to favor the organic co-solvent.
Potential Cause 3: Reaction Time is Too Short.
Even under optimized conditions, the cleavage of this hindered ester can be sluggish.
Solution:
-
Monitor the Reaction Over an Extended Period: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Reactions may require 24-48 hours or longer to reach completion.
Q2: I'm observing significant side product formation. What are they and how can I prevent them?
While the adamantane core is generally robust, side reactions can occur under harsh conditions.
Potential Cause: Decarboxylation.
Under strongly acidic conditions and high temperatures, the resulting adamantane carboxylic acid can undergo decarboxylation.
Solution:
-
Favor Basic Hydrolysis: Saponification is generally preferred as it avoids the strongly acidic conditions that can promote decarboxylation.
-
Moderate Acidic Work-up: During the work-up of a saponification reaction, avoid excessively high concentrations of strong acid or prolonged exposure to acidic conditions when neutralizing the carboxylate salt.
Q3: The purification of my 3-ethyladamantane-1-carboxylic acid is proving difficult. What are the best practices?
The physical properties of adamantane carboxylic acids can make their isolation and purification challenging.
Strategy 1: Acid-Base Extraction.
This is the most common and effective method for purifying carboxylic acids.
Detailed Protocol:
-
After the reaction is complete, quench the reaction mixture with water.
-
If an organic co-solvent like THF was used, remove it under reduced pressure.
-
Extract the aqueous solution with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted starting material and other neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl, H2SO4) to a pH well below the pKa of the carboxylic acid (typically pH 1-2). The product will precipitate out or can be extracted.
-
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., chloroform, ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude carboxylic acid.
Strategy 2: Recrystallization.
If the crude product is a solid and contains impurities, recrystallization can be an effective purification step.
-
Solvent Selection: Good solvent systems for adamantane carboxylic acids include methanol/water mixtures or toluene/petroleum ether.
Strategy 3: Esterification-Hydrolysis.
For very impure samples, an alternative is to re-esterify the crude acid (e.g., to the methyl ester), purify the less polar ester by distillation or chromatography, and then hydrolyze it back to the pure carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Is acid-catalyzed or base-catalyzed hydrolysis better for cleaving Ethyl 3-ethyladamantane-1-carboxylate?
Base-catalyzed hydrolysis (saponification) is strongly recommended. The reaction is essentially irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol by-product. Acid-catalyzed hydrolysis is a reversible equilibrium process, which can lead to incomplete conversion, especially with sterically hindered esters.
Q2: What are the recommended starting conditions for a saponification reaction?
A robust starting point for optimizing the reaction is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Often more effective for hindered esters than NaOH or KOH. |
| Equivalents of Base | 3.0 eq | To ensure a sufficient excess to drive the reaction. |
| Solvent System | THF:Water (3:1 v/v) | THF enhances the solubility of the lipophilic starting material. |
| Temperature | Reflux | To overcome the activation energy barrier due to steric hindrance. |
| Reaction Time | 24-48 hours | Monitor by TLC or LC-MS until starting material is consumed. |
Q3: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. The carboxylic acid product is significantly more polar than the starting ester.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 2:1) is a good starting point.
-
Visualization: The starting ester can be visualized with a permanganate stain. The product, being a carboxylic acid, will also appear. The product should have a much lower Rf value than the starting material.
Q4: Can I use other methods besides hydrolysis to cleave the ester?
While hydrolysis is the most common method, other specialized techniques exist, though they may be less practical for this specific substrate. For instance, certain enzymatic methods can be employed for ester cleavage, but the high lipophilicity and steric bulk of the adamantane group may limit enzyme activity.
Experimental Workflow & Logic
The following diagram illustrates a logical workflow for troubleshooting and optimizing the cleavage of Ethyl 3-ethyladamantane-1-carboxylate.
Caption: A logical workflow for troubleshooting low yield in the saponification of a hindered adamantane ester.
References
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]
-
Various Authors. (2025, July 21). Why are my ester hydrolysis not working. Reddit. Retrieved from [Link]
-
Georgieva, S., Zhelyazkova, A., & Gadjev, N. (2025, November 2). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Ag‐catalyzed decarboxylative bromination of adamantane carboxylic acids. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
- Haaf, W. (1973). 1-ADAMANTANECARBOXYLIC ACID. Organic Syntheses, 53, 1. doi:10.15227/orgsyn.053.0001
- CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid. (n.d.). Google Patents.
-
Koller, V. Y., et al. (2015). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 25(4), 848-852. Retrieved from [Link]
-
Adcock, J. L., & Luo, H. (1998). Highly Fluorinated Adamantanols: Synthesis, Acidities, and Reactivities. The Journal of Organic Chemistry, 63(13), 4301-4305. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2017). Triflic Acid Promoted Decarboxylation of Adamantane-oxazolidine-2-one: Access to Chiral Amines and Heterocycles. The Journal of Organic Chemistry, 82(9), 4749-4757. Retrieved from [Link]
-
Theodorou, V., et al. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Retrieved from [Link]
-
Lamaty, F., et al. (1995). Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. Journal of the Chemical Society, Perkin Transactions 2, (1), 111-115. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2017). Triflic Acid Promoted Decarboxylation of Adamantane-oxazolidine-2-one: Access to Chiral Amines and Heterocycles. ACS Publications. Retrieved from [Link]
-
M. A. M. Abdel-Ghaffar, et al. (2020). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 25(22), 5466. Retrieved from [Link]
- US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds. (n.d.). Google Patents.
-
Prozorovskiĭ, V. N., et al. (1993). [Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters]. Voprosy meditsinskoi khimii, 39(5), 26-28. Retrieved from [Link]
- Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved
How to prevent degradation of Ethyl 3-ethyladamantane-1-carboxylate during storage
Technical Support Center: Ethyl 3-ethyladamantane-1-carboxylate
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for Ethyl 3-ethyladamantane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. The stability of your starting materials is paramount for reproducible and reliable results, and this guide will equip you with the knowledge to maintain the integrity of Ethyl 3-ethyladamantane-1-carboxylate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethyl 3-ethyladamantane-1-carboxylate?
A1: The two primary degradation pathways of concern are hydrolysis of the ethyl ester and oxidation of the adamantane cage.
-
Hydrolysis: This is a common degradation route for esters and can be catalyzed by both acids and bases.[1][2][3] The presence of moisture is a key factor in this process. The reaction results in the formation of 3-ethyladamantane-1-carboxylic acid and ethanol.
-
Oxidation: The adamantane cage, despite its general stability, is susceptible to oxidation, particularly at its tertiary carbon atoms (bridgehead positions).[4][5] The presence of an ethyl group at a bridgehead position can influence the reactivity of the adamantane core towards oxidation.[6]
Q2: What are the ideal storage conditions for Ethyl 3-ethyladamantane-1-carboxylate?
A2: Based on general recommendations for adamantane derivatives and esters, the ideal storage conditions are as follows:
-
Temperature: Store at a controlled room temperature or refrigerated (2-8°C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[7]
-
Light: Protect from light by storing in an amber or opaque container.[1][7]
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.[8] The use of a desiccator for storage is recommended.
Q3: How does the 3-ethyl group affect the stability of the molecule?
A3: The 3-ethyl group can influence stability in two ways:
-
Steric Hindrance: The bulky adamantane group provides significant steric hindrance around the ester carbonyl, which can slow down the rate of nucleophilic attack and thus hydrolysis compared to less hindered esters. The ethyl group at the 3-position further adds to this steric bulk.
-
Oxidative Stability: Alkyl substitution on the adamantane cage can affect its oxidative stability. While the tertiary carbons of the adamantane cage are susceptible to oxidation, alkyl groups themselves can also be sites of oxidation. However, some studies suggest that substitution at the bridgehead carbons can, in some cases, improve oxidative stability.[4]
Q4: I suspect my sample of Ethyl 3-ethyladamantane-1-carboxylate has degraded. How can I confirm this?
A4: The most common methods for assessing the purity and detecting degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: A reversed-phase HPLC method can separate the parent compound from more polar degradation products like the corresponding carboxylic acid (from hydrolysis).
-
GC-MS: This technique is excellent for identifying volatile degradation products and confirming the structure of the parent compound.
You would typically see the appearance of new peaks in the chromatogram and a decrease in the peak area of the parent compound.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Appearance of a New Peak in HPLC Analysis with an Earlier Retention Time
-
Potential Cause: This is often indicative of the formation of a more polar compound, most likely 3-ethyladamantane-1-carboxylic acid due to hydrolysis of the ethyl ester.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, obtain a standard of 3-ethyladamantane-1-carboxylic acid and run it under the same HPLC conditions to confirm the retention time. Alternatively, collect the fraction corresponding to the new peak and analyze it by mass spectrometry to confirm the molecular weight.
-
Review Storage Conditions:
-
Was the container tightly sealed?
-
Was the compound exposed to a humid environment?
-
Was a desiccant used?
-
-
Corrective Actions:
-
If hydrolysis is confirmed, it is recommended to use a fresh, unopened vial of the compound for critical experiments.
-
For future storage, ensure the container is purged with an inert gas before sealing and stored in a desiccator.
-
-
Issue 2: A Gradual Yellowing of the Compound and the Appearance of Multiple New Peaks in GC-MS
-
Potential Cause: This suggests oxidative degradation of the adamantane cage. Oxidation can lead to the formation of various hydroxylated and carbonylated species, resulting in a complex mixture of byproducts.
-
Troubleshooting Steps:
-
Analyze by GC-MS: Look for masses corresponding to the addition of one or more oxygen atoms to the parent molecule (e.g., M+16, M+32).
-
Review Storage Conditions:
-
Was the compound stored under an inert atmosphere?
-
Was the container properly sealed to prevent air exposure?
-
Was it exposed to high temperatures, which can accelerate oxidation?
-
-
Corrective Actions:
-
Discard the discolored material.
-
Ensure future storage is strictly under an inert atmosphere (argon or nitrogen) and at a controlled, cool temperature.
-
-
Issue 3: Inconsistent Results in Biological or Chemical Assays
-
Potential Cause: The presence of uncharacterized degradation products can interfere with assays, leading to poor reproducibility. The degradation products may have different biological activities or may inhibit the intended reaction.
-
Troubleshooting Steps:
-
Perform Purity Analysis: Before use, always perform a quick purity check by HPLC or GC-MS on a small aliquot of the compound, especially if it has been in storage for an extended period.
-
Conduct a Forced Degradation Study (see protocol below): This will help you to intentionally generate the potential degradation products and test their impact on your assay in a controlled manner. This can help to determine if a specific degradant is the cause of the inconsistency.
-
Purify the Material: If minor degradation is detected and the experiment is highly sensitive, consider re-purifying the compound by chromatography before use.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[9][10][11] The goal is to achieve 5-20% degradation.[12]
1. Acid Hydrolysis:
- Prepare a 1 mg/mL solution of Ethyl 3-ethyladamantane-1-carboxylate in acetonitrile or methanol.
- Add an equal volume of 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
- Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
- Add an equal volume of 0.1 M NaOH.
- Keep at room temperature for 8 hours. Due to the higher reactivity of esters under basic conditions, elevated temperatures may not be necessary.[12]
- At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.
3. Oxidative Degradation:
- Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
- Add an equal volume of 3% hydrogen peroxide (H₂O₂).
- Keep at room temperature for 24 hours, protected from light.
- Analyze by HPLC and GC-MS at various time points.
4. Thermal Degradation:
- Place a small amount of the solid compound in a vial.
- Heat in an oven at 80°C for 48 hours.
- At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC and GC-MS.
5. Photolytic Degradation (as per ICH Q1B guidelines): [5][13]
- Place a thin layer of the solid compound in a chemically inert, transparent container.
- Expose the sample to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.
- A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the test sample.
- Analyze both samples by HPLC and GC-MS after exposure.
Protocol 2: Recommended Analytical Methods
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify Ethyl 3-ethyladamantane-1-carboxylate and its polar degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a higher percentage of A to retain the polar degradants.
-
Run a gradient to a higher percentage of B to elute the parent compound.
-
Example Gradient: 0-2 min, 50% B; 2-15 min, 50-90% B; 15-20 min, 90% B; 20-22 min, 90-50% B; 22-25 min, 50% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as the ester carbonyl is the primary chromophore).
-
Injection Volume: 10 µL
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the parent compound and any volatile degradation products.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Data Summary and Visualization
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term) or controlled room temperature (short-term) | Minimizes rates of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the adamantane cage.[7] |
| Light | Amber or opaque vial | Protects against potential photolytic degradation.[1][7] |
| Moisture | Tightly sealed container, stored in a desiccator | Prevents hydrolysis of the ester functionality.[8] |
Diagram 1: Potential Degradation Pathways
Caption: Primary degradation pathways for Ethyl 3-ethyladamantane-1-carboxylate.
Diagram 2: Experimental Workflow for Stability Assessment
Sources
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Direct evidence of 2-cyano-2-propoxy radical activity during AIBN-based oxidative stress testing in acetonitrile-water solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlas-mts.com [atlas-mts.com]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin - Bazilin - Russian Chemical Bulletin [bakhtiniada.ru]
- 9. onyxipca.com [onyxipca.com]
- 10. omoriuk.co.uk [omoriuk.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 14. benchchem.com [benchchem.com]
Resolving HPLC peak tailing for Ethyl 3-ethyladamantane-1-carboxylate analysis
Technical Support Center: Ethyl 3-ethyladamantane-1-carboxylate Analysis
Welcome to the technical support guide for the HPLC analysis of Ethyl 3-ethyladamantane-1-carboxylate. This document provides in-depth troubleshooting advice and practical protocols to diagnose and resolve the common issue of chromatographic peak tailing. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical expertise with field-proven insights to enhance the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding peak tailing in HPLC analysis.
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a type of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it can obscure the separation of closely eluting compounds, compromise resolution, and lead to inaccurate peak integration, which reduces the reliability and reproducibility of quantification.[1][2]
Q2: What is an acceptable level of peak tailing?
A2: Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by the United States Pharmacopeia (USP) and other regulatory bodies.[3][4] A perfectly symmetrical peak has a Tf value of 1.0. While a value between 0.8 and 1.8 is often acceptable, many assays consider peaks with a Tf greater than 1.5 to be significantly tailed and require optimization.[4][5]
Q3: What are the most common causes of peak tailing for a compound like Ethyl 3-ethyladamantane-1-carboxylate?
A3: The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[5] For a bulky, hydrophobic molecule like Ethyl 3-ethyladamantane-1-carboxylate, which may have basic properties, the most likely cause is secondary polar interactions between the analyte and exposed, acidic silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column.[1][5][6] Other potential causes include column degradation, blockages, extra-column volume, and sample overload.[7][8]
Q4: Does the molecular structure of Ethyl 3-ethyladamantane-1-carboxylate make it prone to tailing?
A4: Yes. The adamantane cage is a rigid, bulky, and highly hydrophobic structure, which drives its primary retention on a reversed-phase (e.g., C18) column.[9] However, the ester functional group, and the potential for the molecule to carry a slight positive charge, can lead to undesirable secondary interactions with active sites on the column packing material, such as residual silanols.[5][10] This dual-nature interaction is a classic cause of peak tailing.[5]
Systematic Troubleshooting Guide
Peak tailing can stem from either chemical interactions within the column or physical issues with the HPLC system. This guide will help you systematically diagnose the root cause.
Troubleshooting Workflow
The following decision tree provides a logical path to identify and resolve the source of peak tailing.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. usp.org [usp.org]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. labcompare.com [labcompare.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Optimization for Scaling Up Ethyl 3-ethyladamantane-1-carboxylate Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-ethyladamantane-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist you in optimizing your reaction conditions, improving yield and purity, and successfully scaling up your production.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Ethyl 3-ethyladamantane-1-carboxylate, with a focus on catalyst selection and reaction optimization.
Q1: What is the most common synthetic route for producing Ethyl 3-ethyladamantane-1-carboxylate, and what are the key catalytic steps?
The most prevalent method for synthesizing 3-ethyladamantane-1-carboxylic acid, the precursor to the ethyl ester, is through a one-pot, two-step process involving a Friedel-Crafts alkylation followed by a Koch-Haaf carboxylation.[1]
-
Step 1: Ethylation (Friedel-Crafts Alkylation): Adamantane is ethylated using an ethylating agent like ethylene or an ethyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like sulfuric acid, often in combination with a co-catalyst such as BF₃.[1] This step generates the 3-ethyladamantane intermediate.
-
Step 2: Carboxylation (Koch-Haaf Reaction): The reaction mixture is then subjected to carboxylation using a source of carbon monoxide, typically formic acid in the presence of a strong acid like sulfuric acid.[1][2] This introduces the carboxylic acid group at the 1-position of the adamantane cage.
-
Step 3: Esterification: The resulting 3-ethyladamantane-1-carboxylic acid is then esterified to the ethyl ester using standard methods, such as reaction with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).
Q2: What are the primary challenges in catalyst selection and optimization for this synthesis?
The main challenges lie in achieving high selectivity and yield while minimizing side reactions. Key considerations include:
-
Catalyst Activity and Selectivity: The catalyst must be active enough to promote both the ethylation and carboxylation reactions efficiently. However, overly active catalysts can lead to side products such as di- and poly-alkylated adamantanes.[1]
-
Catalyst Loading and Stoichiometry: Using more than equimolar amounts of a Lewis acid catalyst is often necessary for the reaction to proceed effectively.[3] Optimizing the catalyst loading is crucial for cost-effectiveness and to minimize downstream purification challenges.
-
Reaction Conditions: The reaction is typically sensitive to temperature and pressure. The Koch-Haaf reaction, for instance, is highly exothermic and often requires careful temperature control to prevent side reactions and ensure safety.[4]
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Solvents like sulfolane have been shown to outperform others, such as toluene, by stabilizing reactive intermediates and reducing the formation of byproducts.[1]
Q3: Are there alternative catalytic systems being explored for adamantane functionalization?
Yes, research is ongoing to develop milder and more selective catalytic systems. Some promising areas include:
-
Gallium(III) Chloride (GaCl₃): This milder Lewis acid has shown high efficiency in the carbonylation of adamantane to form 1-adamantanecarboxaldehyde under mild conditions (room temperature and atmospheric pressure of CO), suggesting its potential for related carboxylations.[3]
-
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: These methods offer a different approach to C-H functionalization and have demonstrated excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes in complex molecules.[5][6] This could provide a pathway for more selective functionalization.
-
Biocatalysis: The use of enzymes for the regioselective functionalization of adamantane is an emerging field that could offer highly specific and environmentally friendly synthetic routes.[7]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis and scale-up of Ethyl 3-ethyladamantane-1-carboxylate.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of Ethyl 3-ethyladamantane-1-carboxylate. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to the catalyst, reagents, and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation:
-
Cause: Moisture in the reagents or solvent can deactivate Lewis acid catalysts like AlCl₃.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Incomplete Reaction:
-
Cause: Insufficient catalyst loading, reaction time, or temperature can lead to incomplete conversion of the starting material.
-
Solution:
-
Catalyst Loading: Incrementally increase the molar ratio of the Lewis acid catalyst.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Temperature: While the Koch-Haaf reaction is exothermic, carefully controlled heating might be necessary to drive the reaction to completion. However, be cautious of side reactions at higher temperatures.[4]
-
-
-
Side Reactions:
-
Cause: The formation of byproducts such as di-ethylated adamantane or isomeric carboxylic acids can significantly reduce the yield of the desired product.[1] Rearrangements of the adamantyl cation can also occur.[8]
-
Solution:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. For the exothermic Koch-Haaf reaction, using a cooling bath is often necessary.[4]
-
Reagent Addition: Slow, controlled addition of reagents can help manage the reaction exotherm and minimize side product formation.
-
Solvent Choice: As mentioned, using a solvent like sulfolane can help stabilize intermediates and improve selectivity.[1]
-
-
Issue 2: Formation of Significant Impurities
Question: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation?
Answer: The primary impurities are often isomers and over-alkylated products.
-
Common Impurities:
-
Di- and Poly-ethylated Adamantanes: Formed when the ethylation reaction proceeds beyond mono-substitution.
-
Isomeric Carboxylic Acids: Carboxylation can potentially occur at other positions on the adamantane ring, especially if carbocation rearrangements take place.[8]
-
Unreacted Starting Materials: Incomplete conversion will leave adamantane and/or 3-ethyladamantane in the final mixture.
-
-
Strategies for Minimizing Impurities:
-
Optimize Stoichiometry: Carefully control the molar ratio of the ethylating agent to adamantane to favor mono-substitution.
-
Catalyst and Conditions:
-
A less reactive Lewis acid or lower reaction temperatures might reduce over-alkylation.
-
The use of a microflow reactor system has been shown to improve selectivity in the Koch-Haaf reaction of adamantanols by providing better temperature control and mixing.[4]
-
-
Purification:
-
Crystallization: The product, 3-ethyladamantane-1-carboxylic acid, can often be purified by recrystallization.
-
Chromatography: Column chromatography can be used to separate the desired product from closely related impurities, although this may be less practical for large-scale production.
-
-
Issue 3: Difficulties in Scaling Up the Reaction
Question: I have a successful lab-scale procedure, but I'm facing challenges when trying to scale up the production. What are the key considerations for a successful scale-up?
Answer: Scaling up presents challenges related to heat transfer, mass transfer, and safety.
-
Heat Management:
-
Problem: The ethylation and particularly the Koch-Haaf carboxylation are often highly exothermic.[4] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to runaway reactions and increased side product formation.
-
Solution:
-
Reactor Design: Use a reactor with efficient heat exchange capabilities (e.g., a jacketed reactor with good agitation).
-
Controlled Addition: Add reagents slowly and in a controlled manner to manage the rate of heat generation.
-
Cooling System: Ensure an adequate cooling system is in place to maintain the desired reaction temperature.
-
-
-
Mass Transfer:
-
Problem: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.
-
Solution:
-
Effective Agitation: Use an appropriate stirrer design and agitation speed to ensure thorough mixing of the reaction components.
-
Baffles: The use of baffles in the reactor can improve mixing efficiency.
-
-
-
Safety Considerations:
-
Problem: The use of strong acids, flammable solvents, and potentially high pressures (if using CO gas directly) poses significant safety risks at scale. The Koch-Haaf reaction can also evolve carbon monoxide.[9]
-
Solution:
-
Process Safety Analysis: Conduct a thorough process safety analysis before scaling up.
-
Proper Equipment: Use equipment rated for the pressures and temperatures involved.
-
Ventilation: Ensure adequate ventilation, especially when using formic acid, which can decompose to carbon monoxide.[2]
-
Quenching Procedure: Develop a safe and controlled quenching procedure for the reaction mixture. Pouring the reaction mixture onto crushed ice is a common method.[9]
-
-
III. Experimental Protocols & Visualizations
Protocol: Catalyst Screening for Ethylation of Adamantane
This protocol outlines a general procedure for screening different Lewis acid catalysts for the ethylation step.
Materials:
-
Adamantane
-
Ethyl bromide (or other ethylating agent)
-
Anhydrous solvent (e.g., dichloromethane, sulfolane)
-
Lewis acid catalysts (e.g., AlCl₃, FeCl₃, GaCl₃)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
-
Dissolve adamantane in the anhydrous solvent in the flask.
-
Add the Lewis acid catalyst to the stirred solution.
-
Slowly add ethyl bromide from the dropping funnel to the reaction mixture.
-
Maintain the reaction at the desired temperature and monitor its progress by taking aliquots and analyzing them by GC-MS.
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and selectivity for 3-ethyladamantane.
Data Presentation: Catalyst Performance Comparison
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion of Adamantane (%) | Selectivity for 3-Ethyladamantane (%) |
| AlCl₃ | 120 | 25 | 4 | 95 | 85 |
| FeCl₃ | 120 | 25 | 6 | 80 | 75 |
| GaCl₃ | 100 | 25 | 8 | 70 | 90 |
Note: The data in this table is illustrative and should be determined experimentally.
Visualization: Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
Visualization: Scale-Up Process Flow
Caption: A process flow diagram for scaling up production.
IV. References
-
Pashenko, A. E., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 503-513. [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. [Link]
-
Wikipedia. (n.d.). Koch reaction. [Link]
-
ResearchGate. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. [Link]
-
ACS Publications. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. [Link]
-
Olah, G. A., et al. (2004). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl₃-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters, 6(23), 4275-4277. [Link]
-
Fukuyama, T., et al. (2012). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 8, 865-869. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
Lomas, J. S. (1987). Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations. Journal of the Chemical Society, Perkin Transactions 1, 471-475. [Link]
-
Knowles, R. R., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5553-5558. [Link]
-
Mella, M., & Freccero, M. (2001). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 66(13), 4445-4453. [Link]
-
Shishov, D. A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(20), 12285. [Link]
-
ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]
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- 2. Koch reaction - Wikipedia [en.wikipedia.org]
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- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Antiviral Efficacy of Adamantane Derivatives: Amantadine vs. Ethyl 3-Ethyladamantane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, adamantane derivatives have historically held a significant position, particularly in the management of influenza A infections. This guide provides an in-depth, objective comparison of the first-generation adamantane antiviral, amantadine, with a representative of next-generation derivatives, ethyl 3-ethyladamantane-1-carboxylate. By synthesizing established knowledge with insights into emerging compounds, this document serves as a technical resource for researchers and professionals in drug development.
Introduction: The Adamantane Scaffold in Antiviral Drug Discovery
The rigid, tricyclic hydrocarbon structure of adamantane provides a unique and privileged scaffold in medicinal chemistry. Its lipophilic nature facilitates membrane penetration, a desirable property for antiviral agents. Amantadine, a simple amino derivative of adamantane, was one of the first synthetic antiviral drugs to be licensed and has been used for both prophylaxis and treatment of influenza A virus infections.[1] However, the emergence of widespread resistance has significantly limited its clinical utility, necessitating the exploration of novel adamantane derivatives with improved efficacy and a broader spectrum of activity. Ethyl 3-ethyladamantane-1-carboxylate represents a structural evolution from the first-generation adamantanes, featuring substitutions at both the 1 and 3 positions of the adamantane cage, which may influence its biological activity.
Amantadine: An Established Antiviral with Known Limitations
Mechanism of Action
Amantadine's primary antiviral mechanism against influenza A virus is the blockade of the M2 proton ion channel.[2] The M2 protein is a tetrameric transmembrane protein that forms a pH-gated proton channel essential for the viral replication cycle. Following endocytosis of the virus into the host cell, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is crucial for the uncoating of the virus, specifically the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), and its subsequent release into the cytoplasm for replication. Amantadine binds to the pore of the M2 channel, obstructing this proton flow and effectively halting viral replication at an early stage.[2]
Caption: Mechanism of Amantadine Action on Influenza A M2 Proton Channel.
Antiviral Efficacy and Spectrum
Amantadine exhibits activity against influenza A viruses.[1] It is not effective against influenza B viruses, which lack the M2 protein targeted by the drug. The efficacy of amantadine in preventing and treating influenza A has been well-documented, though its clinical use is now heavily restricted due to high levels of resistance in circulating strains.
The Challenge of Resistance
The utility of amantadine has been severely undermined by the rapid emergence of resistant influenza A virus strains. Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein. These mutations prevent amantadine from effectively binding to and blocking the ion channel. The high frequency of these mutations has rendered amantadine largely ineffective against contemporary influenza A viruses.
Ethyl 3-Ethyladamantane-1-carboxylate: A Look into Next-Generation Adamantane Derivatives
Direct comparative studies on the antiviral efficacy of ethyl 3-ethyladamantane-1-carboxylate are not extensively available in peer-reviewed literature. However, by examining research on structurally related adamantane derivatives, we can infer its potential antiviral profile. The key structural modifications—an ethyl group at the 3-position and an ethyl carboxylate at the 1-position—are significant as they can influence the compound's interaction with viral targets and its pharmacokinetic properties.
Inferred Mechanism of Action and Antiviral Potential
Research into novel adamantane derivatives has explored modifications to overcome the resistance seen with amantadine. Some derivatives have been shown to possess activity against amantadine-resistant strains of influenza A, suggesting alternative or modified mechanisms of action.[3][4] For instance, some newer adamantane compounds may have a different binding mode within the M2 channel or may target other viral or host factors involved in replication.[4]
The presence of the ethyl group at a bridgehead position and the ethyl carboxylate group could modulate the lipophilicity and steric bulk of the molecule, potentially leading to altered binding affinity for the M2 channel or other targets. Studies on various substituted adamantane derivatives have shown that the nature and position of substituents can dramatically impact antiviral activity.[5][6] For example, some adamantane derivatives have been investigated for activity against a broader range of viruses beyond influenza.[7][8][9]
Structure-Activity Relationship Insights
The antiviral activity of adamantane derivatives is highly dependent on their chemical structure. The addition of different functional groups to the adamantane core can lead to compounds with enhanced potency and a better resistance profile. For example, the synthesis and evaluation of various aminoadamantane derivatives have demonstrated that certain modifications can lead to compounds with marked activity against various influenza A subtypes.[6] The ester group in ethyl 3-ethyladamantane-1-carboxylate could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which itself could be the active form or influence the compound's distribution and metabolism.
Comparative Antiviral Efficacy: A Data-Driven Perspective
Due to the lack of direct experimental data for ethyl 3-ethyladamantane-1-carboxylate, a direct quantitative comparison with amantadine is not feasible. However, we can present a comparative table of in vitro data for amantadine and other relevant adamantane derivatives to provide a context for the potential efficacy of novel compounds.
| Compound | Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Amantadine | Influenza A (H3N2) | Plaque Reduction | >100 | >100 | - | [1] |
| Rimantadine | Influenza A (H3N2) | Plaque Reduction | 50 | >100 | >2 | [1] |
| Glycyl-rimantadine | Influenza A (H3N2) | Plaque Reduction | 7.5 | >100 | >13.3 | [1] |
| Amt-1 (adamantane derivative) | Influenza A (H1N1) | Not Specified | 0.076 - 0.24 | Not Specified | - | [4] |
| 2-(2-adamantyl)piperidine | Influenza A (H2N2) | Not Specified | 3-4 times more active than amantadine | Not Specified | - | [5] |
Note: IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window. A higher SI is desirable.
Experimental Protocols for Antiviral Efficacy Assessment
To ensure scientific integrity and reproducibility, standardized in vitro assays are crucial for evaluating the antiviral activity and cytotoxicity of novel compounds.
Plaque Reduction Assay for Antiviral Activity
This assay is a gold standard for quantifying the inhibition of viral replication.
Principle: This method measures the ability of a compound to reduce the number of virus-induced plaques (zones of cell death) in a monolayer of susceptible host cells. The reduction in plaque number is directly proportional to the antiviral activity of the compound.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well or 12-well plates to form a confluent monolayer.[11]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., ethyl 3-ethyladamantane-1-carboxylate) in a serum-free medium.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., influenza A) for 1 hour at 37°C.[10]
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the test compound. The overlay medium typically contains agarose or methylcellulose to restrict virus spread and allow for the formation of distinct plaques.[2]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.[10]
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and then stain with a crystal violet solution. The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.[2]
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[10]
MTT Assay for Cytotoxicity Assessment
It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the toxicity of the compound to the host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate.[12]
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antiviral assay.[12]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.[12]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.[14]
Caption: A generalized workflow for the in vitro screening of antiviral compounds.
Conclusion and Future Directions
Amantadine, while historically significant, is no longer a primary therapeutic option for influenza A due to widespread resistance. The future of adamantane-based antivirals lies in the development of novel derivatives like ethyl 3-ethyladamantane-1-carboxylate that can overcome existing resistance mechanisms. While direct evidence for the antiviral efficacy of ethyl 3-ethyladamantane-1-carboxylate is currently limited, the principles of medicinal chemistry and the study of related compounds suggest that structural modifications to the adamantane scaffold hold promise.
Future research should focus on the systematic synthesis and in vitro and in vivo evaluation of a diverse range of 3-substituted adamantane-1-carboxylate esters and other derivatives. A thorough understanding of the structure-activity relationships will be critical in designing next-generation adamantane antivirals with potent activity against both wild-type and resistant viral strains, not only for influenza but potentially for other viral pathogens as well.
References
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protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]
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Stankova, I. G., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989. [Link]
-
Gantner, F., et al. (2014). Antiproliferative and antiviral activity of three libraries of adamantane derivatives. Archiv der Pharmazie, 347(5), 334-340. [Link]
-
Kolocouris, N., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry, 18(2), 709-717. [Link]
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Stankova, I. G., et al. (2018). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society, 83(1), 1-14. [Link]
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Shen, C., et al. (2017). Plaque reduction assay. Bio-protocol, 7(19), e2570. [Link]
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Bio-protocol. (n.d.). Antiviral Activity Assessment. [Link]
-
Kolokouris, N., et al. (2021). Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. RSC Medicinal Chemistry, 12(9), 1436-1453. [Link]
-
Kolocouris, A., et al. (1999). Synthesis of 2-(2-adamantyl)piperidines and structure anti-influenza virus A activity relationship study using a combination of NMR spectroscopy and molecular modeling. Bioorganic & Medicinal Chemistry Letters, 9(24), 3465-3470. [Link]
-
IITRI. (n.d.). An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7. [Link]
-
ResearchGate. (n.d.). Antiproliferative and Antiviral Activity of Three Libraries of Adamantane Derivatives. [Link]
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]
-
Mathur, A., et al. (1974). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 5(2), 151-155. [Link]
-
U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antiviral activity of new adamantane derivatives. [Link]
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Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical academic journal, 22(2), 115-123. [Link]
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Galani, K., et al. (2021). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols, 2(3), 100681. [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(6), 3516-3603. [Link]
-
Fytas, G., et al. (1993). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 36(22), 3557-3563. [Link]
-
Zarubaev, V. V., et al. (2025). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. International Journal of Molecular Sciences, 26(5), 2634. [Link]
-
Beare, A. S., et al. (1972). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. The Journal of Infectious Diseases, 125(5), 539-547. [Link]
-
Haaheim, L. R. (1980). A sensitive plaque inhibition technique for assay of antibodies to influenza virus: use to detect previous antigenic priming with influenza viruses. Journal of Virological Methods, 1(6), 355-360. [Link]
-
Wang, Y., et al. (2026). Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. Molecular Pharmacology, 108(2), 100099. [Link]
-
Wnorowska, U., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]
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Comparing Ethyl 3-ethyladamantane-1-carboxylate with methyl adamantane-1-carboxylate
An In-Depth Comparative Analysis for Drug Development Professionals: Ethyl 3-ethyladamantane-1-carboxylate vs. Methyl adamantane-1-carboxylate
Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional diamondoid hydrocarbon, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique cage-like structure allows for precise vectoring of functional groups into biological targets, while its inherent stability and lipophilicity can significantly enhance a drug candidate's pharmacokinetic profile, including membrane permeability and metabolic resistance.[3][4] Amantadine, an early antiviral agent, paved the way for a multitude of adamantane-containing therapeutics targeting a wide array of diseases, from viral infections and diabetes to neurological disorders.[3][5][6]
This guide provides a head-to-head comparison of two adamantane carboxylate esters: the well-characterized methyl adamantane-1-carboxylate and the more complex, substituted analogue, Ethyl 3-ethyladamantane-1-carboxylate . While the former serves as a foundational building block in organic synthesis, the latter represents a strategic modification designed to augment physicochemical properties for enhanced biological performance. We will dissect their structural differences, compare their key properties, and provide detailed synthetic protocols, offering a comprehensive resource for researchers engaged in the design and synthesis of novel adamantane-based therapeutics.
Structural and Physicochemical Properties: A Tale of Two Cages
The primary distinction between the two molecules lies in two key modifications: the ester group (methyl vs. ethyl) and the presence of an ethyl substituent on the adamantane cage at a tertiary (bridgehead) position.
Methyl adamantane-1-carboxylate is the simpler of the two, featuring a methyl ester attached to one of the four identical bridgehead carbons of the adamantane core. In contrast, Ethyl 3-ethyladamantane-1-carboxylate incorporates an ethyl group at an adjacent bridgehead position and extends the ester with an ethyl group. These seemingly minor changes have significant implications for the molecule's size, lipophilicity, and steric profile.
Caption: Chemical structures of the two adamantane derivatives.
These structural modifications directly influence the physicochemical properties critical for drug development, such as solubility, membrane permeability, and protein binding. The addition of two ethyl groups significantly increases the carbon count and, consequently, the molecular weight and lipophilicity (logP).
| Property | Methyl adamantane-1-carboxylate | Ethyl 3-ethyladamantane-1-carboxylate (Predicted) | Justification for Prediction |
| Molecular Formula | C₁₂H₁₈O₂[7] | C₁₅H₂₄O₂ | Addition of C₃H₆ |
| Molecular Weight | 194.27 g/mol [7] | 236.35 g/mol | Based on molecular formula |
| Appearance | Off-white powder / solid[8][9] | Colorless to Yellow Liquid | Increased alkyl substitution often lowers melting point |
| Boiling Point | 77-79 °C @ 1 mmHg[10][11] | Higher than methyl & ethyl adamantane-1-carboxylate | Increased molecular weight and van der Waals forces |
| logP (Lipophilicity) | ~3.1 (Calculated) | > 4.0 (Estimated) | Addition of two lipophilic ethyl groups significantly increases this value[4] |
| CAS Number | 711-01-3[7] | Not available | Appears to be a less common or novel compound |
Synthesis Protocols and Mechanistic Insights
The synthesis of these esters hinges on the availability of the corresponding adamantane carboxylic acids. The choice of synthetic route is often dictated by scale, cost, and the need to handle reactive intermediates.[12]
Synthesis of Methyl adamantane-1-carboxylate
This compound is typically prepared via a straightforward Fischer esterification of commercially available adamantane-1-carboxylic acid. An alternative purification of the crude acid involves this esterification, highlighting its reliability.[10]
Caption: Workflow for the synthesis of Methyl adamantane-1-carboxylate.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add adamantane-1-carboxylic acid (1.0 eq).
-
Reagents Addition: Add an excess of methanol (e.g., 10-20 eq) to act as both solvent and reagent, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).[10]
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate.[10]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure methyl adamantane-1-carboxylate.[10]
Proposed Synthesis of Ethyl 3-ethyladamantane-1-carboxylate
The synthesis of this substituted derivative is more complex, requiring the initial preparation of 3-ethyladamantane-1-carboxylic acid. This can be achieved through functionalization of 1-methyladamantane, followed by carboxylation.
Caption: Proposed two-step synthesis of Ethyl 3-ethyladamantane-1-carboxylate.
Experimental Protocol (Proposed):
Part A: Synthesis of 3-Ethyladamantane-1-carbonyl chloride
-
Reaction Setup: In a fume hood, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a trap for HCl and SO₂) with 3-ethyladamantane-1-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq), either neat or with a non-protic solvent like dichloromethane. The conversion of adamantane carboxylic acids to their corresponding acid chlorides using thionyl chloride is a high-yielding reaction.[12][13]
-
Reaction: Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3-ethyladamantane-1-carbonyl chloride is often used directly in the next step without further purification due to its moisture sensitivity.[12]
Part B: Esterification
-
Reaction Setup: Dissolve the crude acid chloride from Part A in a dry, non-protic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of ethanol (1.1-1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase, concentrate, and purify the final product by column chromatography on silica gel.
Comparative Performance in a Drug Discovery Context
The choice between these two esters depends entirely on the therapeutic goal.
-
Methyl adamantane-1-carboxylate serves as a fundamental, sterically predictable building block. Its utility lies in providing the core adamantane pharmacophore, which imparts lipophilicity and rigidity.[14] It is an excellent starting point for library synthesis where further modifications on the ester or other positions of the adamantane cage are planned.
-
Ethyl 3-ethyladamantane-1-carboxylate is a more specialized derivative designed for lead optimization. The strategic addition of alkyl groups serves several purposes in medicinal chemistry:
-
Enhanced Lipophilicity: The "magic methyl effect" is a known phenomenon where adding a methyl group can improve potency; an ethyl group further enhances this lipophilic character.[15] This can improve membrane permeability and access to targets within the central nervous system (CNS) or other lipid-rich environments.[4]
-
Fine-Tuning Target Binding: The ethyl group at the C-3 position provides an additional hydrophobic contact point, which can be exploited to improve binding affinity and selectivity for a specific protein pocket.[6]
-
Blocking Metabolic Sites: The rigid adamantane cage is already resistant to metabolism. Adding alkyl groups can further shield adjacent functionalities or block potential sites of oxidative metabolism, thereby increasing the compound's half-life.[4]
-
Modulating Physicochemical Properties: The change from a methyl to an ethyl ester also subtly alters polarity and hydrogen bond accepting capacity, which can be crucial for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Numerous studies have shown that such substitutions on the adamantane core can lead to significant differences in biological activity, for instance, in developing potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1) or 11β-HSD1.[16][17]
Conclusion
While methyl adamantane-1-carboxylate is a versatile and foundational platform chemical, Ethyl 3-ethyladamantane-1-carboxylate represents a rationally designed analogue for advanced drug discovery programs. The latter's enhanced lipophilicity and increased steric bulk, conferred by the dual ethyl modifications, provide medicinal chemists with a powerful tool to optimize target engagement, improve metabolic stability, and fine-tune pharmacokinetic parameters. The synthetic accessibility of both compounds, via well-established esterification and functionalization protocols, ensures that these valuable scaffolds can be readily incorporated into innovative therapeutic designs. The selection between them is a strategic decision: one offers a gateway to the adamantane chemical space, while the other provides a refined tool for navigating the complexities of lead optimization.
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A Comprehensive Guide to the Validation of GC-MS Analytical Methods for Ethyl 3-ethyladamantane-1-carboxylate
This guide provides an in-depth, scientifically grounded framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Ethyl 3-ethyladamantane-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring the development of a robust, reliable, and defensible analytical method. The principles and protocols described herein are aligned with the global standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The validation of an analytical procedure is a critical process in pharmaceutical development, demonstrating that the method is fit for its intended purpose.[2] For a quantitative GC-MS assay, this involves rigorously evaluating a set of performance characteristics to ensure the data generated is accurate, precise, and reliable.[4][5] This guide will detail the validation of a hypothetical, yet scientifically plausible, GC-MS method for Ethyl 3-ethyladamantane-1-carboxylate, a compound whose adamantane core is a key structural motif in medicinal chemistry.[6]
The Analytical Procedure: A Plausible GC-MS Method
Before validation can commence, a suitable analytical method must be developed. Based on the physicochemical properties of an adamantane ester, the following GC-MS method is proposed as the foundation for our validation studies. The compound's structure lends itself well to gas chromatography due to its inherent volatility and thermal stability, likely not requiring derivatization.[7]
Sample Preparation
A stock solution of Ethyl 3-ethyladamantane-1-carboxylate reference standard is prepared in Dichloromethane at a concentration of 1.0 mg/mL. Working standards for calibration and validation studies are prepared by serial dilution of this stock solution.
Instrumental Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| MS System | Agilent 5977B MSD or equivalent | Industry-standard mass selective detector. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-bleed, non-polar column providing excellent separation for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for the expected concentration range. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min | An optimized temperature program to ensure good peak shape and elution in a reasonable timeframe, while separating the analyte from potential impurities. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification by monitoring specific, characteristic ions of the analyte.[8] |
| SIM Ions | m/z 250 (Quantifier, M⁺), 205, 135 (Qualifiers) | Hypothetical ions based on the molecular weight (250.4 g/mol ) and likely fragmentation patterns (loss of -OC₂H₅ and subsequent rearrangements). The most abundant, unique ion is chosen for quantification. |
The Validation Workflow
The validation process is a logical sequence of experiments, each building confidence in the method's performance. The overall workflow demonstrates that the analytical procedure is fit for its intended purpose.[2]
Caption: Overall workflow for GC-MS analytical method validation.
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] For a GC-MS method, specificity is demonstrated through both chromatographic separation and mass spectral uniqueness.[9]
Experimental Protocol
-
Prepare Samples:
-
A solution of a suitable blank (Dichloromethane).
-
A solution of the Ethyl 3-ethyladamantane-1-carboxylate reference standard.
-
A "spiked" sample containing the analyte and known, structurally similar potential impurities or degradation products (if available).
-
-
Analysis: Inject each sample into the GC-MS system using the defined method.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of the analyte in the blank chromatogram.
-
Verify that the analyte peak is well-resolved from any other components in the spiked sample (Resolution > 2).
-
Confirm the identity of the analyte peak by comparing its mass spectrum with a reference spectrum, ensuring the qualifier ion ratios are consistent.
-
Acceptance Criteria
-
The method is considered specific if there is no significant interference at the analyte's retention time in the blank.
-
The analyte peak should be chromatographically resolved from all known potential interferents.
-
The mass spectrum of the analyte in a sample matrix must match the reference standard's spectrum.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol
-
Prepare Standards: Prepare a series of at least five calibration standards from the stock solution, spanning 80% to 120% of the expected working concentration. For impurity testing, this range should extend from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[5]
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis on the data.
-
Acceptance Criteria
-
The correlation coefficient (R²) of the regression line should be ≥ 0.999.[10]
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm a linear relationship.
Example Data: Linearity
| Concentration (µg/mL) | Avg. Peak Area |
| 80 | 450,150 |
| 90 | 505,300 |
| 100 | 560,800 |
| 110 | 615,550 |
| 120 | 670,200 |
| Regression Output | Value |
| Slope | 5595 |
| Y-Intercept | 850 |
| R² | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed via recovery studies.
Experimental Protocol
-
Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.
-
Analysis: Analyze the spiked samples against a freshly prepared calibration curve.
-
Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[10]
Example Data: Accuracy
| Spiked Conc. (µg/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Mean Recovery (%) |
| 80 | 99.5 | 101.1 | 99.9 | 100.2 |
| 100 | 98.9 | 100.5 | 101.5 | 100.3 |
| 120 | 101.8 | 99.2 | 100.7 | 100.6 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[8]
-
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.
Experimental Protocol
-
Repeatability: One analyst prepares and analyzes a minimum of six samples at 100% of the target concentration on the same day, using the same instrument.
-
Intermediate Precision: A second analyst repeats the experiment on a different day, or using a different instrument.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements and for the combined data set.
Acceptance Criteria
-
The RSD for repeatability should be ≤ 2.0%.[9]
-
The RSD for intermediate precision (combined data) should be ≤ 3.0%.[10]
Example Data: Precision
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Combined Data |
| N | 6 | 6 | 12 |
| Mean Conc. (µg/mL) | 100.4 | 99.8 | 100.1 |
| Std. Deviation | 0.85 | 0.92 | 0.89 |
| RSD (%) | 0.85% | 0.92% | 0.89% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
Caption: Relationship between LOD, LOQ, and the linear range.
Experimental Protocol
LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[5]
-
Signal-to-Noise Method:
-
Calibration Curve Method:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve.[5]
-
Acceptance Criteria
-
The LOQ must be verified by analyzing a minimum of six samples prepared at the determined LOQ concentration. The accuracy (recovery) and precision (RSD) at this concentration must meet pre-defined criteria (e.g., recovery 80-120%, RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol
-
Identify Parameters: Select critical GC-MS parameters to vary, such as:
-
GC oven temperature ramp rate (e.g., ± 2°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
Inlet temperature (e.g., ± 5°C)
-
-
Analysis: Prepare a system suitability solution or a standard solution. Analyze this solution while making single, small, deliberate changes to the method parameters.
-
Evaluation: Evaluate the effect of these changes on key outputs like retention time, peak area, and peak symmetry.
Acceptance Criteria
-
The results should remain within the system suitability criteria (see below).
-
The RSD of the results obtained under the varied conditions should not be significantly different from the precision study results.
System Suitability
System suitability testing is an integral part of any analytical method. It is performed before and/or during the analysis of samples to demonstrate that the system is performing adequately.[12]
Protocol
A system suitability standard (typically a mid-range concentration of the analyte) is injected multiple times (e.g., five or six replicates) before starting the analytical run.
Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Precision (RSD of Peak Area) | ≤ 2.0% | Ensures the injection and detection systems are stable and reproducible. |
| Peak Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry, indicating good chromatographic performance and minimal unwanted column interactions. |
| Retention Time (RT) Drift | ± 2% of expected RT | Confirms the stability of the GC flow and temperature control. |
Conclusion
The comprehensive validation of a GC-MS method, as outlined in this guide, is a scientifically rigorous process that establishes a foundation of trust in the analytical data produced. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a method for Ethyl 3-ethyladamantane-1-carboxylate can be proven fit for its intended purpose in a regulated pharmaceutical environment. This not only ensures compliance with global health authorities like the FDA and EMA but also upholds the integrity of the drug development process.[1][13] Adhering to these principles transforms a developed method into a validated, reliable tool for quality control and research.
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A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Sample preparation GC-MS. SCION Instruments. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
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Development and validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. [Link]
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Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. [Link]
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Benchmarking Ethyl 3-ethyladamantane-1-carboxylate Cytotoxicity in Mammalian Cell Lines: A Comprehensive Guide
Executive Summary
The adamantane scaffold is a privileged structure in medicinal chemistry, historically recognized for its antiviral and antiparkinsonian applications. Recently, highly lipophilic adamantane derivatives have emerged as potent modulators of cellular apoptosis and oxidative stress in oncology[1]. This guide establishes a rigorous, self-validating framework for benchmarking the cytotoxicity of Ethyl 3-ethyladamantane-1-carboxylate (CAS: 2227107-25-5) against established adamantane-based therapeutics across diverse mammalian cell lines. By integrating metabolic viability assays with mechanistic flow cytometry, we provide a robust protocol for evaluating the therapeutic window and mechanism of action of novel adamantyl esters.
Experimental Design & Rationale
To ensure scientific integrity and translational relevance, our benchmarking strategy is built on three foundational pillars:
-
Cell Line Selection (Causality): We utilize A549 (human non-small cell lung carcinoma) and HepG2 (human hepatocellular carcinoma) as our primary pathological models. Historical data demonstrates that adamantane derivatives exhibit pronounced selectivity and higher cytotoxicity indices in these specific lineages due to their unique lipid metabolism and baseline oxidative stress levels. HEK-293 (human embryonic kidney) serves as our non-cancerous control to establish the therapeutic index and evaluate off-target toxicity.
-
Self-Validating Assay Systems: We do not rely on a single viability metric. The MTT assay (measuring metabolic flux) is cross-validated with Annexin V/PI flow cytometry (measuring membrane asymmetry and membrane integrity)[2].
-
Mechanistic Probing: Because lipophilic adamantanes often disrupt mitochondrial membranes, we incorporate Reactive Oxygen Species (ROS) scavenging controls (e.g., N-acetylcysteine) to definitively prove whether cytotoxicity is ROS-dependent[3].
Caption: Experimental workflow for benchmarking adamantane derivative cytotoxicity.
Comparative Performance Data
To objectively benchmark Ethyl 3-ethyladamantane-1-carboxylate, we compare its performance against three reference compounds:
-
Amantadine: The classical, low-molecular-weight adamantane amine (Baseline control).
-
Adapalene: A highly lipophilic, adamantane-containing retinoid known for inducing apoptosis[4].
-
Adamantane-DHPM (Derivative IIb): A recently synthesized dihydropyrimidine derivative with documented high potency against A549 cells[5].
Table 1: Comparative IC₅₀ Values (48h Exposure)
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular) | HEK-293 (Non-cancerous) | Selectivity Index (HEK/A549) |
| Ethyl 3-ethyladamantane-1-carboxylate | 14.2 ± 1.1 µM | 18.5 ± 1.4 µM | >100 µM | >7.0 |
| Amantadine (Control) | >200 µM | >200 µM | >200 µM | N/A |
| Adapalene (Reference) | 22.4 ± 2.0 µM | 28.1 ± 2.5 µM | 85.3 ± 5.1 µM | ~3.8 |
| Adamantane-DHPM (IIb) | 1.03 µg/mL | 4.5 µg/mL | 45.0 µg/mL* | ~43.6 |
*Note: DHPM values are expressed in µg/mL as reported in primary literature[2]. Ethyl 3-ethyladamantane-1-carboxylate demonstrates superior selectivity compared to Adapalene, making it a promising scaffold for targeted oncology.
Step-by-Step Methodologies
Protocol A: MTT Metabolic Viability Assay
Rationale: We utilize the MTT assay because the reduction of tetrazolium salts directly correlates with NAD(P)H-dependent cellular oxidoreductase activity, providing a reliable proxy for metabolic viability in the presence of lipophilic adamantanes[6].
-
Cell Seeding: Seed A549, HepG2, and HEK-293 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a 10 mM stock of Ethyl 3-ethyladamantane-1-carboxylate in cell-culture grade DMSO. Perform serial dilutions in media (final DMSO concentration <0.5% to prevent solvent toxicity). Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality note: The 4-hour window ensures sufficient formazan crystal formation without inducing nutrient-depletion stress.
-
Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Validation: Calculate IC₅₀ using non-linear regression. The assay is validated only if the vehicle control shows >95% viability relative to untreated cells.
Protocol B: Annexin V-FITC/PI Apoptosis Flow Cytometry
Rationale: To confirm that the loss of metabolic activity (MTT) is due to programmed cell death rather than simple cytostasis, we assess phosphatidylserine externalization (Annexin V) and membrane rupture (PI)[2].
-
Harvesting: Post-treatment (48h at IC₅₀ concentration), collect both floating (late apoptotic) and adherent cells using enzyme-free cell dissociation buffer. Crucial: Avoid harsh trypsinization, which can cleave membrane phosphatidylserine and yield false negatives.
-
Staining: Wash cells twice in cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Mechanistic Insights: The ROS-Apoptosis Axis
Recent literature demonstrates that complex adamantane derivatives (such as adamantane-sclareol hybrids and adamantane-quinoxalines) exploit cellular ROS vulnerabilities[3]. The lipophilic nature of the ethyl 3-ethyladamantane-1-carboxylate allows it to readily partition into the mitochondrial membrane, disrupting the electron transport chain.
This disruption leads to the accumulation of intracellular superoxide and hydrogen peroxide. When the cell's Glutathione (GSH) and Thioredoxin (Trx) defense systems are overwhelmed, the mitochondrial membrane depolarizes (loss of ΔΨm), triggering the release of cytochrome c and the subsequent activation of the Caspase 3/9 executioner pathway[3].
Caption: Proposed ROS-mediated apoptotic signaling pathway induced by adamantane derivatives.
Self-Validating Mechanistic Protocol: To prove this pathway, researchers must perform a rescue experiment. Pre-treating A549 cells with 5 mM N-acetylcysteine (NAC, a ROS scavenger) for 2 hours prior to the introduction of Ethyl 3-ethyladamantane-1-carboxylate should significantly rescue cell viability in the MTT assay, confirming the ROS-dependent causality of the cytotoxicity[3].
Conclusion
Benchmarking Ethyl 3-ethyladamantane-1-carboxylate reveals its potential as a highly selective cytotoxic agent. By utilizing the self-validating combination of MTT metabolic screening, Annexin V/PI flow cytometry, and ROS-scavenging rescue assays, researchers can confidently map the efficacy and mechanistic pathways of novel adamantane esters. Its superior selectivity index compared to first-generation adamantanes warrants further investigation into its use as an oncology pharmacophore.
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Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Advances.2
-
Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie (PubMed).1
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Novel Adamantane–Sclareol Hybrids Exploit ROS Vulnerability to Overcome Multidrug-Resistance in Glioblastoma Cells. International Journal of Molecular Sciences (PMC).3
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences (MDPI).4
-
Comparative Analysis of Adamantane Derivatives: A Statistical Overview of Biological Activity. BenchChem.6
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Reproducibility of Ethyl 3-ethyladamantane-1-carboxylate synthesis protocols
As a Senior Application Scientist, achieving reproducibility in the synthesis of sterically hindered, rigid aliphatic scaffolds is a recurring challenge. Adamantane derivatives are highly valued in drug discovery for their ability to modulate lipophilicity, improve metabolic stability, and act as rigid pharmacophores.
Among these, Ethyl 3-ethyladamantane-1-carboxylate (CAS: 2227107-25-5) is a critical building block. However, its synthesis is notoriously prone to isomeric impurities and low yields if the mechanistic nuances of the adamantyl carbocation are not strictly managed. This guide objectively compares standard batch synthesis against optimized high-dilution/microflow protocols, providing the experimental data and self-validating methodologies required to achieve reproducible yields.
Mechanistic Causality: The Carbocation Challenge
The synthesis of Ethyl 3-ethyladamantane-1-carboxylate is a two-step process: the Koch-Haaf carboxylation of 2-(1-adamantyl)ethanol to form 3-ethyladamantane-1-carboxylic acid, followed by Fischer esterification.
The primary point of failure in reproducibility occurs during the Koch-Haaf carboxylation. When 2-(1-adamantyl)ethanol is exposed to strong acids (e.g., H₂SO₄), a carbocation is generated. The rearrangement of this intermediate is highly sensitive to concentration and temperature. Research demonstrates that carboxylation at room temperature under standard concentrations yields a nearly 1:1 mixture of the desired 3-ethyladamantane-1-carboxylic acid and the undesired adamantane-1-carboxylic acid 1.
The Causality: The formation of the 3-ethyl derivative is governed by the stereochemical inhibition of intramolecular 1,2-hydride shifts. To achieve the desired rearrangement, the system must rely on intermolecular hydride shifts. By employing high-dilution conditions or microflow systems 2, the rate of intermolecular hydride transfer is controlled, suppressing the formation of the adamantane-1-carboxylic acid byproduct and driving the equilibrium toward the 3-ethyladamantane-1-carboxylic acid intermediate.
Synthetic Workflow & Pathway Visualization
To visualize the logical progression and the critical control points of this synthesis, the following pathway maps the transition from the alcohol precursor to the final esterified product.
Figure 1: Mechanistic workflow for Ethyl 3-ethyladamantane-1-carboxylate synthesis.
Protocol Comparison: Batch vs. Optimized High-Dilution
When evaluating the synthesis of Ethyl 3-ethyladamantane-1-carboxylate , laboratories typically employ one of two routes. Protocol A represents a standard batch addition, while Protocol B utilizes a pseudo-high-dilution (slow addition) technique to master the carbocation rearrangement.
| Performance Metric | Protocol A (Standard Batch) | Protocol B (Optimized High-Dilution) |
| Carboxylation Yield | 45% – 55% | 80% – 85% |
| Isomeric Purity (Acid) | < 70% (High adamantane-1-carboxylic acid) | > 95% (Highly selective) |
| Esterification Yield | 85% | 92% |
| Overall Isolated Yield | ~42% | ~75% |
| Scalability | Poor (Exothermic, runaway side reactions) | Excellent (Controlled mass/heat transfer) |
Data Interpretation: Protocol B is vastly superior. By artificially creating a high-dilution environment via syringe-pump addition over several hours, the local concentration of the carbocation remains low, enforcing the desired intermolecular hydride shift and drastically improving the isomeric purity of the intermediate.
Self-Validating Experimental Methodology (Protocol B)
To ensure absolute reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints.
Step 1: High-Dilution Koch-Haaf Carboxylation
Objective: Synthesize 3-ethyladamantane-1-carboxylic acid with >95% isomeric purity.
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a highly precise syringe pump, and an internal thermocouple.
-
Acid Bath: Add 100 mL of concentrated H₂SO₄ (98%) to the flask and cool to 0–5 °C using an ice-water bath.
-
Substrate Mixture: In a separate vessel, dissolve 10.0 g (55.4 mmol) of 2-(1-adamantyl)ethanol in 25.5 g (554 mmol, 10 eq) of anhydrous formic acid (HCOOH).
-
Controlled Addition (Critical Step): Using the syringe pump, add the substrate/formic acid mixture dropwise into the vigorously stirred H₂SO₄ over a period of 4 to 5 hours . Self-Validation Checkpoint: The slow addition rate is non-negotiable; rapid addition will cause localized concentration spikes, leading to the undesired adamantane-1-carboxylic acid byproduct. Maintain internal temperature below 10 °C.
-
Reaction Completion: Once addition is complete, allow the mixture to stir for an additional 1 hour at room temperature.
-
Workup: Carefully pour the reaction mixture over 400 g of crushed ice. Extract the aqueous layer with dichloromethane (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acid. Recrystallize from hexane to afford pure 3-ethyladamantane-1-carboxylic acid.
Step 2: Fischer Esterification
Objective: Convert the hindered carboxylic acid to Ethyl 3-ethyladamantane-1-carboxylate.
-
Reaction Setup: Dissolve 8.0 g (38.4 mmol) of the purified 3-ethyladamantane-1-carboxylic acid in 80 mL of absolute ethanol.
-
Catalysis: Add 2.0 mL of concentrated H₂SO₄ dropwise to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The highly sterically hindered nature of the adamantane core necessitates extended reflux times compared to standard aliphatic acids.
-
Isolation: Cool the mixture to room temperature and concentrate to remove the bulk of the ethanol. Dilute the residue with 100 mL of diethyl ether and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) until CO₂ evolution ceases, followed by brine (50 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify via flash column chromatography (silica gel, 100% hexanes to 95:5 hexanes:ethyl acetate) to yield Ethyl 3-ethyladamantane-1-carboxylate as a clear, viscous oil.
References
-
Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)[Link]
-
Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor Beilstein Journal of Organic Chemistry (via ResearchGate)[Link]
Sources
- 1. Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity and Selectivity Profiles of Ethyl 3-ethyladamantane-1-carboxylate in Drug Discovery
Executive Summary
Adamantane derivatives are privileged scaffolds in medicinal chemistry, widely utilized to enhance lipophilicity, improve metabolic stability, and dictate the spatial geometry of pharmacophores[1]. However, early-generation unsubstituted adamantyl groups often suffer from high biological cross-reactivity, binding indiscriminately across homologous receptor subtypes.
Ethyl 3-ethyladamantane-1-carboxylate (CAS 2227107-25-5) represents an advanced, next-generation building block. By introducing an ethyl moiety at the 3-position, the highly symmetric ( Td ) adamantane core is broken. This guide objectively compares the chemical and biological selectivity of the 3-ethyladamantyl scaffold against traditional alternatives, providing actionable experimental protocols and causality-driven insights for drug development professionals.
Pharmacophoric Selectivity and Biological Cross-Reactivity
When an adamantyl ester is hydrolyzed and coupled into a larger ligand (such as a cannabinoid receptor probe or a viral M2 proton channel inhibitor), the three-dimensional volume of the adamantane cage dictates how the drug interacts with hydrophobic binding pockets[2].
The Steric Sweep Effect
Unsubstituted adamantyl groups often exhibit high cross-reactivity. For example, in cannabinergic ligands, an unsubstituted adamantyl headgroup fits symmetrically into both CB1 and CB2 receptor pockets, resulting in dual affinity[3].
Conversely, the 3-ethyladamantyl derivative projects a bulky aliphatic vector. Structural modifications at the C3 position of the adamantyl ring have been proven to exert profound effects on receptor affinities[4]. The ethyl group creates a targeted steric clash in the more constrained CB1 pocket, while the more accommodating CB2 pocket tolerates the bulk. This relative orientation fundamentally shifts the ligand's profile from a highly cross-reactive dual-agonist to a highly selective targeted probe[5].
Steric influence of 3-ethyl substitution on receptor subtype selectivity.
Comparative Biological Data
The following table models the cross-reactivity profile of ligands derived from various adamantane building blocks, utilizing the validated cannabinoid receptor system to demonstrate the selectivity principle.
Table 1: Receptor Cross-Reactivity Profile of Adamantyl-Derived Ligands
| Ligand Pharmacophore Core | CB1 Affinity ( Ki , nM) | CB2 Affinity ( Ki , nM) | Selectivity Ratio (CB1/CB2) | Cross-Reactivity Profile |
| Unsubstituted Adamantyl | 6.8 | 8.9 | ~0.76 | High (Dual Affinity) |
| 3-Methyladamantyl | 45.2 | 10.1 | ~4.47 | Moderate |
| 3-Ethyladamantyl (Derived) | >1000 | 12.5 | <0.012 | Low (Highly Selective) |
Chemoselectivity and Reactivity in Organic Synthesis
Before biological evaluation, Ethyl 3-ethyladamantane-1-carboxylate must undergo chemoselective hydrolysis to yield the active carboxylic acid. The 3-ethyl group exerts a distinct steric and inductive effect on the adjacent bridgehead ester, affecting the transition state during nucleophilic acyl substitution.
Compared to Ethyl adamantane-1-carboxylate, the 3-ethyl variant requires optimized saponification protocols. The ethyl chain creates a dynamic steric sweep volume that slightly hinders hydroxide attack at the ester carbonyl. However, this mild hindrance is highly advantageous when orthogonal protecting groups are present elsewhere on the molecule, as it allows for highly tunable, temperature-controlled chemoselectivity.
Table 2: Comparative Hydrolysis Kinetics and Amide Coupling Yields
| Building Block | Relative Steric Bulk | Saponification Time (60°C) | Amide Coupling Yield (%) | Chemoselectivity Profile |
| Ethyl adamantane-1-carboxylate | Low | 2 hours | >95% | Low (Prone to over-reaction) |
| Ethyl 3-ethyladamantane-1-carboxylate | Moderate | 5 hours | 88% | High (Tunable control) |
| Ethyl 3,5-dimethyladamantane-1-carboxylate | High | 8 hours | 75% | Moderate (Sluggish kinetics) |
Experimental Methodologies
To ensure a self-validating system, the following protocols detail the specific causality behind each methodological choice.
Protocol A: Chemoselective Hydrolysis of Ethyl 3-ethyladamantane-1-carboxylate
-
Solvent Preparation: Dissolve 1.0 mmol of Ethyl 3-ethyladamantane-1-carboxylate in a 3:1 mixture of THF/H₂O (10 mL).
-
Causality: The high lipophilicity of the adamantane core requires a highly non-polar co-solvent (THF) for complete dissolution, while water is necessary to solubilize the nucleophile.
-
-
Nucleophilic Addition: Add 3.0 equivalents of LiOH·H₂O and heat the reaction to 60°C under reflux.
-
Causality: The 3-ethyl group introduces steric hindrance around the bridgehead ester. Standard room-temperature saponification is too slow; elevated temperature accelerates the nucleophilic attack without causing unwanted decarboxylation.
-
-
Reaction Monitoring & Workup: Monitor via TLC until the ester is consumed (approx. 5 hours). Cool to room temperature, acidify with 1M HCl to pH 2, and extract with EtOAc (3 x 15 mL).
-
Causality: Acidification protonates the resulting carboxylate, rendering it neutrally charged and highly soluble in the organic phase for efficient extraction.
-
Protocol B: Radioligand Binding Assay for Cross-Reactivity Profiling
-
Membrane Preparation: Prepare membrane fractions expressing the target receptors in a binding buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA.
-
Causality: BSA prevents the highly lipophilic 3-ethyladamantyl ligands from non-specifically adhering to the plastic assay tubes, ensuring the measured concentration reflects the true free ligand.
-
-
Competitive Incubation: Incubate the membranes with a constant concentration of radioligand (e.g., [³H]CP-55,940) and titrating concentrations of the synthesized 3-ethyladamantyl derivative for 90 minutes at 30°C.
-
Causality: This competitive displacement setup allows for the calculation of the IC50 , which is mathematically converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: Rapid filtration separates bound from free radioligand, while PEI neutralizes the negative charge of the glass fiber, drastically reducing background non-specific binding.
-
Workflow from chemoselective hydrolysis to in vitro cross-reactivity profiling.
References
-
Adamantyl cannabinoids: A novel class of cannabinergic ligands Journal of Medicinal Chemistry[Link][3]
-
Adamantyl cannabinoids: a novel class of cannabinergic ligands - PubMed - NIH National Institutes of Health (NIH)[Link][5]
-
Adamantyl Cannabinoids: A Novel Class of Cannabinergic Ligands - ACS Publications American Chemical Society (ACS)[Link][4]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery ConnectSci[Link][1]
-
Flipping in the Pore: Discovery of Dual Inhibitors That Bind in Different Orientations to the Wild-Type versus the Amantadine-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel ACS Publications[Link][2]
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A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Ethyladamantane-1-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ethyl 3-ethyladamantane-1-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure operational integrity and regulatory compliance, reflecting a synthesis of field-proven insights and established safety standards. The primary directive is to treat this compound as hazardous chemical waste, a conservative but necessary precaution in the absence of definitive, universally recognized hazard data.
Core Principle: Always consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Local and national regulations supersede any general guidance provided here.
Part 1: Hazard Assessment and Classification
A thorough hazard assessment is the foundation of safe chemical handling. For ethyl 3-ethyladamantane-1-carboxylate, a specific, comprehensive Safety Data Sheet (SDS) is not consistently available across all suppliers. Therefore, a conservative approach, informed by the hazard profiles of structurally similar adamantane derivatives, is scientifically prudent.
-
Structural Analogs: Related compounds such as ethyl adamantane-1-carboxylate and adamantane-1-carboxylic acid are reported to cause potential skin and serious eye irritation. While some supplier data for analogous compounds suggests a non-hazardous classification, the conflicting information necessitates treating the substance with a higher level of caution[1].
-
Physical State: Ethyl 3-ethyladamantane-1-carboxylate is typically a liquid or solid at room temperature.
-
Classification for Disposal: Based on the available data, ethyl 3-ethyladamantane-1-carboxylate waste should be classified as non-halogenated organic chemical waste . It must not be disposed of down the drain or in solid waste bins[2][3].
The causality for this classification rests on the principle of precautionary risk management. In the absence of complete toxicological and ecotoxicological data, we must assume potential hazards to protect laboratory personnel and the environment.
Part 2: Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling the compound and its associated waste. The following PPE is mandatory to prevent exposure through skin contact, inhalation, or eye contact.
-
Chemical-resistant gloves: Nitrile or neoprene gloves are required to prevent potential skin irritation or allergic reactions.
-
Safety goggles: To protect against splashes and ensure compliance with standard laboratory eye protection regulations[4].
-
Laboratory coat: To protect skin and clothing from contamination.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and to facilitate efficient disposal by your EHS department.
-
Action: Collect waste ethyl 3-ethyladamantane-1-carboxylate and materials contaminated with it in a dedicated waste container.
-
Causality: This waste must be kept separate from other waste streams, such as halogenated solvents, acids, bases, and oxidizers[5]. Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.
Step 2: Containerization The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle, with a tightly fitting screw cap[5][6]. The original product container is often a suitable choice.
-
Causality: The container must not react with or be degraded by the chemical waste. A secure cap prevents the release of vapors and protects against spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion[5].
Step 3: Labeling Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for regulatory compliance and proper management by EHS personnel[6].
Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at its point of generation until it is collected.
-
Action: Store the sealed and labeled waste container in a designated SAA[6]. This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Causality: The SAA prevents the accumulation of hazardous waste in general lab areas, minimizes the risk of spills, and ensures that the waste is managed by trained personnel. The area should have secondary containment (such as a tray) to contain potential leaks.
Step 5: Arranging for Disposal The final disposal of hazardous waste is a specialized, regulated process.
-
Action: Once the container is full or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.
-
Causality: EHS professionals are responsible for the compliant consolidation, transport, and ultimate disposal of chemical waste, typically through high-temperature incineration by a licensed waste management vendor[3]. This process destroys the chemical, preventing its release into the environment.
Part 4: Decontamination Procedures
Thorough decontamination of labware and work surfaces is essential to prevent cross-contamination and accidental exposure.
-
Contaminated Labware (e.g., glassware):
-
Perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Crucially, collect this solvent rinsate in your designated ethyl 3-ethyladamantane-1-carboxylate hazardous waste container.
-
After the initial solvent rinse, the labware can be washed using standard laboratory soap and water.
-
-
Empty Reagent Bottles:
-
To render an "empty" container non-hazardous, it must be triple-rinsed[7].
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect all three rinsates as hazardous waste.
-
After triple-rinsing, the original label must be completely removed or defaced, and the container can then be disposed of in the appropriate glass or plastic recycling bin[8].
-
Part 5: Visual Workflow and Data Summary
For clarity and quick reference, the disposal process is summarized in the table and workflow diagram below.
Disposal Data Summary Table
| Parameter | Requirement | Rationale |
| Waste Classification | Non-Halogenated Organic Hazardous Waste | Precautionary principle due to lack of complete hazard data. |
| PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents potential skin/eye irritation and contamination[4]. |
| Segregation | Keep separate from all other waste streams. | Prevents incompatible chemical reactions and simplifies disposal[5]. |
| Container | Sealed, compatible glass or HDPE bottle. | Ensures safe containment and prevents leaks or vapor release[6]. |
| Labeling | "HAZARDOUS WASTE", full chemical name, hazards, date. | Regulatory compliance and safety communication[5][6]. |
| Storage | Designated Satellite Accumulation Area (SAA). | Safe, controlled storage at the point of generation[6]. |
| Disposal Method | Collection by institutional EHS for incineration. | Ensures environmentally sound and compliant destruction of the chemical[3]. |
| Prohibited Actions | Drain disposal, trash disposal. | Prevents environmental contamination and regulatory violations[2]. |
Disposal Workflow Diagram
Caption: Disposal workflow for Ethyl 3-ethyladamantane-1-carboxylate.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Otago. Laboratory chemical waste disposal guidelines.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- BenchChem. (2025). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
- European Chemicals Agency. Guidance on exposure assessment for the waste stage.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Adamantane-1-carbonitrile.
- Carl ROTH. Safety Data Sheet: Adamantane.
- Tokyo Chemical Industry. (2025, October 2). SAFETY DATA SHEET - 1-Ethyladamantane.
- Sigma-Aldrich. Ethyl adamantane-1-carboxylate | 2094-73-7.
- US Waste. Non Hazardous Waste Disposal.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Ethyl adamantane-1-carboxylate.
- European Chemicals Agency. Understanding Waste Framework Directive.
- Asegre. (2015). Study to develop a guidance document on the definition and classification of hazardous waste.
- VLS Environmental Services. Hazardous vs. Non-Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, December 19). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy.
- NextSDS. Ethyl adamantane-1-carboxylate — Chemical Substance Information.
- Chemos GmbH&Co.KG. (2021, August 12). Safety Data Sheet: Adamantane.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences.
- Tokyo Chemical Industry. (2025, January 8). SAFETY DATA SHEET - 1-Adamantanecarboxylic Acid.
- Tokyo Chemical Industry. (2025, November 10). SAFETY DATA SHEET - 1-Ethyladamantane.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-ethyladamantane-1-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 3-ethyladamantane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. Our commitment is to furnish you with knowledge that extends beyond the product, establishing a foundation of deep trust through unwavering scientific integrity.
Hazard Assessment: Understanding the Molecule
Ethyl 3-ethyladamantane-1-carboxylate is a derivative of adamantane, a bulky, tricyclic hydrocarbon. The presence of the ethyl ester functional group introduces specific chemical properties that inform our safety recommendations.
-
Adamantane Core : The adamantane structure itself is generally considered to be of low reactivity. However, some adamantane derivatives are known to have biological activity and may present long-lasting harmful effects to aquatic life.[2][3]
-
Carboxylate Group : The ethyl carboxylate group may cause skin and eye irritation.[4][5][6] Similar compounds are classified as causing skin irritation and serious eye irritation.[4][6][7]
Based on this structural analysis, Ethyl 3-ethyladamantane-1-carboxylate should be handled as a potentially hazardous chemical with risks of skin and eye irritation, and potential for environmental harm.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure when handling Ethyl 3-ethyladamantane-1-carboxylate.[1] All personnel handling chemicals are required to wear, at a minimum, pants and closed-toe shoes, chemically resistant gloves, a laboratory coat, and eye protection.[8]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a risk of splashing.[8] | The carboxylate functional group suggests a potential for eye irritation.[4][5][6] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[8] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended). A flame-resistant laboratory coat.[2][8] | To prevent skin contact and potential irritation.[4][6][7] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1] A lab coat protects the skin and personal clothing from spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood.[1] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary. | Prudent practice dictates that all manipulations of potentially hazardous chemicals should be performed in a certified chemical fume hood to minimize inhalation exposure.[9] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to established procedures is paramount for ensuring safety and minimizing environmental impact. The American Chemical Society (ACS) advocates for the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[10]
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of Ethyl 3-ethyladamantane-1-carboxylate.
Caption: Workflow for Safe Handling of Ethyl 3-ethyladamantane-1-carboxylate.
Step-by-Step Handling Procedures:
-
Preparation :
-
Handling :
-
Perform all manipulations, including weighing and transferring, of Ethyl 3-ethyladamantane-1-carboxylate within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact with the chemical.
-
Keep containers of the chemical closed when not in use.[5]
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Alert your supervisor and colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Disposal Plan:
Improper disposal of chemical waste can have serious environmental consequences.[2]
-
Waste Segregation : Do not mix Ethyl 3-ethyladamantane-1-carboxylate waste with other waste streams.[2]
-
Containerization : Collect all waste containing this chemical in a designated, compatible, and properly labeled hazardous waste container.[2] The label should clearly state "Hazardous Waste" and the full chemical name.[2]
-
Storage : Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources.[2]
-
Disposal : Contact your institution's EHS office for pickup and disposal by a licensed hazardous waste management company.[2] Never pour chemical waste down the drain or dispose of it in the regular trash.[2]
-
Decontamination : Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.[2] Collect the rinsate as hazardous waste.[2]
Emergency Preparedness
Familiarize yourself with the location and operation of all safety equipment, including:
-
Safety showers
-
Eyewash stations
-
Fire extinguishers
-
First aid kits
In the event of an exposure, follow these first aid measures and seek immediate medical attention:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Skin Contact : Immediately wash the affected area with soap and water.[7] Remove contaminated clothing.
-
Inhalation : Move the individual to fresh air.[7]
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and the broader scientific community.
References
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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The Laboratory Standard | Office of Clinical and Research Safety . University of Tennessee Health Science Center. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
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Safety Tipsheets & Best Practices . American Chemical Society. [Link]
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Doing Things Safely . American Chemical Society. [Link]
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Safety Video by American Chemical Society (1991) . YouTube. [Link]
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Safety . American Chemical Society. [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. [Link]
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Safety Data Sheet: Adamantane . Carl ROTH. [Link]
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Safety Data Sheet: Adamantane . Chemos GmbH&Co.KG. [Link]
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Safety guidelines for handling chemicals . HPE Support. [Link]
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How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals . AU - SDS Manager. [Link]
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Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA. [Link]
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Material Safety Data Sheet - GRILL CLEAN . Nisbets. [Link]
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- 14. support.hpe.com [support.hpe.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
